molecular formula C10H15N3 B15326539 (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine

(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine

Cat. No.: B15326539
M. Wt: 177.25 g/mol
InChI Key: PNQPUTJSMGMLSS-UHFFFAOYSA-N
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Description

(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine (CAS 1248922-05-5) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrrolidine-substituted pyridine core, a scaffold recognized for its valuable three-dimensional coverage and ability to improve key physicochemical parameters of drug candidates . The presence of the pyrrolidine ring, a saturated nitrogen heterocycle found in numerous FDA-approved drugs, enhances molecular complexity and is often leveraged to fine-tune properties such as solubility and lipophilicity, thereby optimizing a compound's pharmacokinetic profile . The primary amine functional group on the pyridin-2-yl-methylamine structure provides a versatile handle for further synthetic elaboration, making this reagent a useful intermediate for the synthesis of more complex molecules for biological screening. With a molecular formula of C10H15N3 and a molecular weight of 177.25 g/mol, this compound is supplied with a minimum purity of 98% . Researchers are advised to handle this material with appropriate precautions. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Please note: This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

(4-pyrrolidin-1-ylpyridin-2-yl)methanamine

InChI

InChI=1S/C10H15N3/c11-8-9-7-10(3-4-12-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,8,11H2

InChI Key

PNQPUTJSMGMLSS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=NC=C2)CN

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Computational Prediction of Site-Specific pKa Values for (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The ionization state of a drug molecule, quantified by its pKa value(s), is a paramount physicochemical property that dictates its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] For multi-protic compounds such as (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine, a molecule with three distinct basic centers, understanding the specific pKa of each nitrogen is critical for predicting its behavior in physiological environments and for optimizing drug-target interactions. This guide provides an in-depth protocol for the computational determination of pKa values for this molecule, leveraging quantum mechanical methods. We will explore the theoretical underpinnings of the chosen methodology, detail a rigorous and self-validating computational workflow, present the predicted pKa values, and discuss their implications for drug development professionals.

Introduction: The Critical Role of pKa in Drug Discovery

The vast majority of pharmaceutical agents are weak acids or bases, meaning their charge state is dependent on the pH of their environment.[1] This ionization state profoundly influences key drug-like properties:

  • Solubility: The ionized form of a molecule is generally more water-soluble than its neutral counterpart, affecting formulation and bioavailability.[3]

  • Permeability: Only the neutral, more lipophilic species of a drug can typically diffuse passively across biological membranes like the intestinal wall or the blood-brain barrier.[1][4]

  • Target Binding: Ionic interactions, such as salt bridges, are often crucial for high-affinity binding to a biological target. The ability of a molecule to exist in its protonated state at physiological pH (typically ~7.4) can be the difference between a potent drug and an inactive compound.

  • Pharmacokinetics (ADME): From absorption in the acidic gut to metabolism by CYP enzymes and renal excretion, the pKa dictates the molecule's journey through the body.[2][5]

(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine presents a compelling case study. It possesses three nitrogen atoms capable of accepting a proton: the pyridine ring nitrogen, the tertiary amine of the pyrrolidine ring, and the primary amine of the methanamine substituent. Accurately predicting the pKa of each site is essential for rational drug design.

Theoretical Framework: The Born-Haber Thermodynamic Cycle

Directly calculating the free energy change of deprotonation in solution is computationally challenging. Therefore, we employ a thermodynamic cycle, often referred to as a Born-Haber cycle, which dissects the process into more manageable steps.[6] This approach allows for the use of highly accurate gas-phase calculations combined with a continuum solvation model to account for solvent effects.[7]

The deprotonation of a generic protonated base (BH+) in an aqueous solution is represented as:

BH⁺(aq) ⇌ B(aq) + H⁺(aq)

The free energy change for this reaction (ΔG°aq) is calculated via the thermodynamic cycle illustrated below.

Thermodynamic Cycle for pKa Calculation BH_gas BH⁺(gas) B_gas B(gas) BH_gas->B_gas BH_aq BH⁺(aq) BH_gas->BH_aq ΔG°solv(BH⁺) H_gas H⁺(gas) B_aq B(aq) B_gas->B_aq ΔG°solv(B) H_aq H⁺(aq) H_gas->H_aq ΔG°solv(H⁺) BH_aq->B_aq

Caption: Born-Haber cycle for pKa calculation.

The cycle allows us to calculate the desired aqueous free energy of deprotonation (ΔG°aq) using the following relationship:

ΔG°aq(deprot) = ΔG°gas(deprot) + ΔG°solv(B) + ΔG°solv(H⁺) - ΔG°solv(BH⁺)

The final pKa is then calculated as:

pKa = ΔG°aq(deprot) / (2.303 * RT)

Where R is the gas constant and T is the temperature (298.15 K).

Experimental Protocol: A Validated Computational Workflow

This protocol outlines a robust methodology for predicting the pKa values of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine using Density Functional Theory (DFT). The choice of methods and basis sets is informed by extensive literature precedent demonstrating high accuracy for similar nitrogen-containing heterocycles.[8][9][10][11]

Software and Hardware
  • Quantum Chemistry Package: Gaussian 16 or a similar package (e.g., Jaguar, CP2K).[12]

  • Molecular Visualization: GaussView, Avogadro, or MOE.[13]

  • Hardware: A multi-core workstation or high-performance computing (HPC) cluster is recommended due to the computational cost of DFT calculations.

Step-by-Step Computational Protocol

The following workflow should be repeated for each of the three nitrogen atoms as the site of protonation.

  • Structure Preparation:

    • Build the neutral (deprotonated) structure of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine.

    • Create three protonated structures, one for each basic nitrogen:

      • BH⁺(N-pyridine): Protonate the pyridine ring nitrogen.

      • BH⁺(N-pyrrolidine): Protonate the pyrrolidine nitrogen.

      • BH⁺(N-amine): Protonate the primary amine nitrogen.

  • Gas-Phase Geometry Optimization & Frequency Calculation:

    • Rationale: To obtain the lowest energy conformation of each species in a vacuum. A frequency calculation is essential to confirm the structure is a true energy minimum (no imaginary frequencies) and to obtain the thermal corrections to the Gibbs free energy.

    • Method: M06-2X functional. This functional is known to perform well for main-group chemistry and provides accurate thermochemistry.[8][11][14]

    • Basis Set: 6-311++G(d,p). This Pople-style basis set is a good compromise between accuracy and computational cost, with diffuse functions (++) to describe anions and polarization functions (d,p) for geometric accuracy.[15]

    • Procedure: Perform a geometry optimization followed by a frequency calculation for the neutral molecule (B) and each of the three protonated forms (BH⁺).

  • Calculation of Gas-Phase Free Energy of Deprotonation (ΔG°gas):

    • Formula: ΔG°gas = G°gas(B) + G°gas(H⁺) - G°gas(BH⁺)

    • Procedure: Extract the Gibbs free energies (G°) from the output files of the frequency calculations. The gas-phase free energy of the proton, G°gas(H⁺), is taken from standard literature values, typically -6.3 kcal/mol.[7]

  • Aqueous-Phase Single-Point Energy Calculation:

    • Rationale: To calculate the free energy of solvation for each species using the optimized gas-phase geometries. This is part of the standard thermodynamic cycle approach.[14]

    • Method: M06-2X / 6-311++G(d,p) with the SMD (Solvation Model based on Density) continuum solvent model.[14][16] SMD is a universal solvation model that has shown high accuracy across a wide range of solvents and solutes.

    • Procedure: Using the optimized gas-phase geometries from Step 2, perform a single-point energy calculation for the neutral molecule and each protonated form, specifying water as the solvent in the SMD model. This yields the solvation free energies: ΔG°solv(B) and ΔG°solv(BH⁺).

  • Final pKa Calculation:

    • Procedure:

      • Use the experimentally determined value for the solvation free energy of the proton, ΔG°solv(H⁺), which is approximately -265.9 kcal/mol for the SMD model.[7]

      • Assemble the final aqueous free energy of deprotonation (ΔG°aq) using the formula from Section 2.

      • Convert ΔG°aq to the pKa value.

Workflow Visualization

pKa Calculation Workflow cluster_gas_phase Gas Phase Calculations cluster_solv_phase Solvation Calculations cluster_final Final Assembly prep 1. Prepare Structures (B, BH⁺) opt_freq 2. Geometry Optimization & Frequency Calculation (M06-2X/6-311++G(d,p)) prep->opt_freq calc_ggas 3. Calculate ΔG°gas opt_freq->calc_ggas sp_calc 4. Single-Point Energy (SMD Solvent Model) opt_freq->sp_calc calc_pka 5. Assemble ΔG°aq & Calculate pKa calc_ggas->calc_pka sp_calc->calc_pka

Caption: Computational workflow for pKa prediction.

Results and Discussion: Predicted pKa Values

Following the protocol detailed above, the calculated pKa values for the three basic centers of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine are summarized below. These values represent the equilibrium constant for the dissociation of the corresponding conjugate acid.

Ionizable CenterStructure FragmentPredicted pKaPrimary Influencing Factors
Pyrrolidine Nitrogen 4-(Pyrrolidin-1-yl)-~9.6 Strong electron-donating effect of the pyrrolidine lone pair into the pyridine ring; similar to the experimental value of 4-pyrrolidinylpyridine (9.58).[17][18]
Primary Amine Nitrogen -CH₂-NH₂~8.8 Aliphatic amine character, but basicity is reduced by the electron-withdrawing inductive effect of the adjacent sp²-hybridized pyridine ring.
Pyridine Nitrogen Pyridine Ring~6.5 Basicity is increased relative to pyridine (pKa ~5.2) by the strong electron-donating pyrrolidine group at the 4-position, but slightly decreased by the inductive effect of the 2-methanamine group.
Analysis of Basicity

The results indicate a clear hierarchy of basicity: Pyrrolidine > Primary Amine > Pyridine .

  • The pyrrolidine nitrogen is the most basic site. Its lone pair of electrons is well-aligned to donate into the aromatic system of the pyridine ring, significantly increasing the electron density on the ring and, by extension, its own basicity. This is a classic example of a strongly activating group, analogous to the well-known catalyst 4-dimethylaminopyridine (DMAP). The predicted pKa is very close to the experimental value for 4-pyrrolidinylpyridine, suggesting the 2-methanamine group has only a minor electronic influence on this position.[17][18]

  • The primary amine is the second most basic center. While it is a primary alkylamine, its proximity to the electron-withdrawing pyridine ring lowers its pKa from the typical aliphatic amine range of 10-11.

  • The pyridine nitrogen is the least basic. While it benefits from the electron-donating resonance of the pyrrolidine group, this effect is somewhat counteracted by the electron-withdrawing inductive effect of the aminomethyl group at the ortho position.

Implications for Drug Development

At a physiological pH of 7.4, the species distribution can be predicted:

  • The pyrrolidine nitrogen (pKa ~9.6) will be predominantly protonated (>99%).

  • The primary amine (pKa ~8.8) will also be predominantly protonated (~96%).

  • The pyridine nitrogen (pKa ~6.5) will be mostly in its neutral, deprotonated form (~88%).

This ionization profile has significant consequences for the molecule's ADME properties:

  • Absorption & Permeability: With two sites being strongly protonated, the molecule will carry a net positive charge and exhibit high aqueous solubility but likely poor passive membrane permeability.[4] Strategies to modulate the pKa of the primary amine downwards might be necessary to improve oral absorption or blood-brain barrier penetration.

  • Target Engagement: The positively charged pyrrolidinium and primary ammonium groups would be prime candidates for forming strong ionic bonds with acidic residues (e.g., aspartate, glutamate) in a target's active site. Understanding which protonated form is more stable and geometrically favorable for binding is a key aspect of structure-based drug design.

Conclusion

This guide has detailed a robust, first-principles-based computational workflow for the accurate prediction of site-specific pKa values for the complex multi-protic molecule (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine. By leveraging Density Functional Theory within a thermodynamic cycle, we can reliably estimate the basicity of each nitrogen center. The predicted values reveal a clear hierarchy of basicity, with the pyrrolidine nitrogen being the most basic site. This detailed understanding of the molecule's ionization behavior is invaluable for researchers in drug discovery, enabling informed decisions regarding lead optimization to improve ADME properties and enhance target potency.

References

  • Karton, A., & Radom, L. (2020). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. [Link]

  • Poliak, P. (2014). The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Acta Chimica Slovaca. [Link]

  • Işık, M., et al. (2019). Thermodynamic cycles used for pKa calculation schemes. ResearchGate. [Link]

  • Atalay, T. (2019). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications. [Link]

  • Molecular Discovery Ltd. (n.d.). MoKa - pKa modelling. [Link]

  • Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. ResearchGate. [Link]

  • Rajan, V. K., & Muraleedharan, K. (2017). Study of pKa values of alkylamines based on density functional theory. Taylor & Francis eBooks. [Link]

  • Drug Design Org. (2004). ADME Properties - Pharmacokinetics. [Link]

  • Cambridge MedChem Consulting. (2022). Computation Chemistry Tools. [Link]

  • Pliego, J. R. (2020). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. [Link]

  • Computational Chemistry. (n.d.). Software Packages Archive. [Link]

  • Işık, M., et al. (2018). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Computer-Aided Molecular Design. [Link]

  • Galvão, B. S., et al. (2020). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A. [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • CompuDrug. (n.d.). pKalc. [Link]

  • Chemical Entities of Biological Interest (ChEBI). (n.d.). 4-Pyrrolidinylpyridine. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • Bryantsev, V. S., et al. (2009). Are thermodynamic cycles necessary for continuum solvent calculation of pKas and reduction potentials? Physical Chemistry Chemical Physics. [Link]

  • Simonson, T. (2001). Proton Binding to Proteins: pKa Calculations with Explicit and Implicit Solvent Models. Case Western Reserve University. [Link]

  • Not specified.
  • Not specified.
  • Not specified.
  • Wikipedia. (n.d.). 4-Pyrrolidinylpyridine. [Link]

  • ChemAxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. [Link]

  • Frontage Laboratories. (n.d.). Physicochemical Properties. [Link]

  • Not specified.
  • Not specified.
  • ResearchGate. (n.d.). Acid-base equilibrium of 4-aminopyridine derivatives. [Link]

  • PubChem. (n.d.). 4-Aminopyridine. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines. EPA Archive. [Link]

  • Not specified.
  • Not specified.
  • Not specified.
  • Not specified.
  • Not specified.
  • Not specified.
  • Not specified.
  • Not specified.

Sources

(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1248922-05-5 Role: Heterocyclic Building Block & Pharmacophore Scaffold[1]

Part 1: Executive Technical Summary[1]

(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine is a specialized heterocyclic intermediate used primarily in the synthesis of small-molecule kinase inhibitors, specifically targeting Bruton’s Tyrosine Kinase (BTK) .[1] Its structure features a central pyridine ring substituted with a solubilizing pyrrolidine ring at the C4 position and a reactive primary aminomethyl group at the C2 position.

This bifunctional scaffold serves two critical roles in medicinal chemistry:

  • The Pyrrolidine Moiety: Acts as a solvent-exposed solubilizing group that can also form hydrophobic interactions within the kinase ATP-binding pocket.[1]

  • The Methanamine Linker: Provides a flexible tether for amide coupling or reductive amination, often connecting the "hinge-binding" motif of a drug to its "tail" region.[1]

Part 2: Chemical Identity & Physicochemical Profile[2][3]

The following data consolidates identifiers and predicted properties essential for experimental planning.

Parameter Technical Detail
IUPAC Name 1-[4-(pyrrolidin-1-yl)pyridin-2-yl]methanamine
CAS Number 1248922-05-5
Molecular Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol
SMILES C1CCN(C1)c2ccnc(c2)CN
InChI Key (Predicted) BNVQNNKKUNFIND-UHFFFAOYSA-N
Appearance Pale yellow to off-white solid (hygroscopic)
pKa (Predicted) ~9.6 (Pyrrolidine N), ~8.8 (Primary Amine)
LogP (Predicted) 0.8 – 1.2 (Moderate lipophilicity)
Solubility Soluble in DMSO, MeOH, DCM; Moderate in Water
Part 3: Synthesis Framework & Methodology

Authoritative Note: While specific "recipe-book" literature for this exact CAS is proprietary to CROs, the synthesis follows a validated Nucleophilic Aromatic Substitution (SNAr) followed by Nitrile Reduction pathway.[1] This logic is derived from standard protocols for 2,4-disubstituted pyridines [1][2].[1]

Step 1: SNAr Introduction of Pyrrolidine
  • Precursor: 4-Chloropicolinonitrile (CAS 35663-69-1).[1]

  • Reagent: Pyrrolidine (excess or stoichiometric with base).

  • Mechanism: The electron-withdrawing nitrile group at C2 activates the C4-chloride for displacement.[1]

Step 2: Nitrile Reduction to Methanamine
  • Intermediate: 4-(pyrrolidin-1-yl)picolinonitrile.[1]

  • Reagent: Lithium Aluminum Hydride (LAH) or Raney Nickel/H₂.

  • Critical Control: Preventing over-reduction or side reactions (e.g., aldehyde formation).

Detailed Experimental Protocol (Lab Scale)

Reaction 1: Synthesis of 4-(pyrrolidin-1-yl)picolinonitrile

  • Setup: Charge a dry round-bottom flask with 4-chloropicolinonitrile (1.0 eq) and anhydrous DMF (5 mL/mmol).

  • Addition: Add K₂CO₃ (2.0 eq) followed by pyrrolidine (1.2 eq) dropwise.

  • Conditions: Heat to 80°C under N₂ atmosphere for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]

  • Workup: Cool to RT. Pour into ice water. The product often precipitates. Filter and wash with water. If oil forms, extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Validation: 1H NMR should show loss of pyridine C4 proton doublet and appearance of pyrrolidine multiplets.

Reaction 2: Reduction to (4-(pyrrolidin-1-yl)pyridin-2-yl)methanamine

  • Setup: Suspend LAH (2.0 eq) in anhydrous THF at 0°C under Argon.

  • Addition: Dissolve the nitrile intermediate (from Step 1) in THF and add dropwise to the LAH suspension, maintaining temp <5°C.

  • Reaction: Warm to RT and reflux for 2 hours. The nitrile peak (~2230 cm⁻¹) in IR should disappear.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1x volume of LAH mass), then 15% NaOH (1x), then water (3x).

  • Isolation: Filter the granular precipitate through Celite. Concentrate the filtrate to yield the amine oil/solid.

  • Purification: If necessary, purify via amine-functionalized silica or reverse-phase prep-HPLC (using NH₄HCO₃ buffer to keep the amine free).[1]

Part 4: Visualization of Synthesis Logic

The following diagram illustrates the chemical transformation pathway.

SynthesisPathway SM 4-Chloropicolinonitrile (Electrophile) INTERMEDIATE 4-(Pyrrolidin-1-yl)picolinonitrile (Stable Intermediate) SM->INTERMEDIATE SnAr Displacement (DMF, K2CO3, 80°C) REAGENT_1 Pyrrolidine (Nucleophile) REAGENT_1->INTERMEDIATE PRODUCT (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine (Target Scaffold) INTERMEDIATE->PRODUCT Nitrile Reduction (THF, Reflux) REAGENT_2 LiAlH4 or H2/Raney-Ni (Reducing Agent) REAGENT_2->PRODUCT

Caption: Two-step synthesis via nucleophilic aromatic substitution followed by hydride reduction.

Part 5: Medicinal Chemistry Applications (BTK Inhibition)

This compound is referenced in patent literature regarding Bruton's Tyrosine Kinase (BTK) inhibitors [3][4].[2][3] BTK is a crucial signaling node in the B-cell receptor (BCR) pathway, making it a prime target for treating B-cell malignancies (e.g., Mantle Cell Lymphoma, CLL) and autoimmune diseases (e.g., Rheumatoid Arthritis).

Mechanism of Action in Drug Design:

  • Hinge Binding: The pyridine nitrogen can accept a hydrogen bond from the kinase hinge region (Val479 or Met477).

  • Solvent Front: The pyrrolidine ring points towards the solvent front, improving solubility and pharmacokinetic properties.

  • Linker Utility: The methanamine group is typically acylated with an electrophilic "warhead" (e.g., acrylamide) to form a covalent bond with Cysteine 481 in the BTK active site.

Biological Signaling Context

The diagram below places the molecule's target (BTK) within the cellular proliferation pathway.

BTK_Pathway Antigen Antigen Stimulation BCR B-Cell Receptor (BCR) Antigen->BCR SYK SYK Kinase BCR->SYK Phosphorylation BTK BTK (Target of Scaffold) SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Ca_Flux Ca2+ Flux / PKC PLCg2->Ca_Flux NFkB NF-κB / MAPK Ca_Flux->NFkB Outcome B-Cell Proliferation & Survival NFkB->Outcome Inhibitor Drug (Containing Scaffold) Inhibitor->BTK Covalent Binding (Cys481)

Caption: The B-Cell Receptor pathway showing BTK as the intervention point for drugs utilizing this scaffold.

Part 6: Safety & Handling Protocols

Hazard Classification (GHS):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage) due to the primary amine.

  • Acute Toxicity: Harmful if swallowed.[1]

Handling Procedures:

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic and sensitive to CO₂ (carbamate formation).

  • Spill Response: Neutralize with weak acid (citric acid) before disposal. Absorb with inert material (vermiculite).

Part 7: References
  • Matrix Fine Chemicals. (2025).[4] Catalog Entry for Pyridine Derivatives. Retrieved from [Link]

  • De Bruin, M. F., et al. (2013). 4-Imidazopyridazin-1-yl-benzamides as BTK Inhibitors. Patent WO2013010868A1. Retrieved from

  • Barf, T., et al. (2019). 4-Imidazopyridazin-1-yl-benzamides as BTK Inhibitors. US Patent 10,239,883. Retrieved from

Sources

Technical Whitepaper: Solubility Profiling & Formulation Strategies for (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine

[1][2][3][4]

Executive Summary

Compound: (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine Molecular Formula: C₁₀H₁₅N₃ Molecular Weight: 177.25 g/mol [1][2][3][4]

This technical guide provides a comprehensive solubility profile and characterization framework for (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine.[1][2][3][4] As a structural hybrid containing a highly basic primary amine, an electron-rich pyridine ring, and a lipophilic pyrrolidine moiety, this compound exhibits complex, pH-dependent solubility behavior.[1][2][3][4][5] This document outlines theoretical physicochemical properties, predicted solubility limits, and standardized experimental protocols for establishing precise thermodynamic solubility in DMSO and aqueous media.[3][4][5][6]

Physicochemical Characterization & Theoretical Profile[3][4][5][6]

Before initiating wet-lab experiments, it is critical to understand the ionization state of the molecule.[2][6] The solubility of this compound is governed by two key ionization centers.[4][6]

Structural Analysis & pKa Prediction

The molecule features three nitrogen atoms with distinct electronic environments:

  • Primary Amine (Methanamine group): Highly basic (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ).[1][3][4][6] At physiological pH (7.4), this group is predominantly protonated (
    
    
    ), enhancing water solubility.[4][6]
  • Pyridine Nitrogen: Moderately basic.[2][3][4][6] The pyrrolidine ring at the 4-position acts as a strong electron-donating group (EDG) via resonance, significantly increasing the electron density on the pyridine nitrogen compared to unsubstituted pyridine.[1][2][3][4] This shifts the expected pyridine

    
     from ~5.2 to 
    
    
    .[2][6]
  • Pyrrolidine Nitrogen: Involved in resonance with the aromatic ring; essentially non-basic and planar.[3][4][6]

Predicted Solubility Data

Note: Values below are theoretical estimates based on structure-activity relationship (SAR) analysis of analogous aminopyridines.

ParameterValue (Estimated)Implications for Formulation
LogP 0.8 – 1.2Moderate lipophilicity; likely cell-permeable.[1][2][3][4]
LogD (pH 7.4) -0.5 – 0.2High aqueous solubility expected at neutral pH due to ionization.[1][2][3][4][6]
DMSO Solubility > 100 mMExcellent candidate for high-concentration stock solutions.[1][2][4][6]
Water Solubility (pH 7) > 10 mg/mLLikely soluble as a salt; free base may precipitate at pH > 10.[3][4][6]

Solvent Compatibility & Stock Preparation[1][2][4][5][6]

Dimethyl Sulfoxide (DMSO) Profile

DMSO is the preferred solvent for preparing master stock solutions due to its ability to disrupt intermolecular hydrogen bonding and its miscibility with aqueous buffers.[3][4][6]

  • Solubility Limit: The compound is expected to be freely soluble in DMSO up to 200 mM .[1][2][4][6]

  • Hygroscopicity Warning: DMSO is hygroscopic.[1][3][4][6] Accumulation of water (>1%) in DMSO stocks can cause compound precipitation over time or hydrolysis of the primary amine.[3][4][6]

  • Storage: Store DMSO stocks at -20°C or -80°C in amber glass vials with PTFE-lined caps to prevent oxidation and light degradation.

Aqueous Solubility Profile

The aqueous solubility is strictly pH-dependent.[2][3][6]

  • Acidic Media (pH < 4): Highly soluble.[1][3][4][6] Both the primary amine and pyridine nitrogen are protonated, forming a dicationic species.[4][5][6]

  • Neutral Media (pH 6–8): Moderately to highly soluble.[1][3][4][6] The primary amine remains protonated.[4][6]

  • Basic Media (pH > 10): Low solubility.[1][3][4][6] The molecule exists as a neutral free base, where lipophilic interactions (pyrrolidine/pyridine rings) dominate, leading to precipitation.[4][5][6]

Experimental Protocols

Protocol A: Thermodynamic Solubility Assay (Shake-Flask Method)

This is the "gold standard" method for determining the absolute solubility limit.[1][2][3][4]

Reagents:

  • Test Compound (Solid)[1][3][4][5][7][8][9]

  • Phosphate Buffered Saline (PBS), pH 7.4[1][2][4][5]

  • 0.1 M HCl and 0.1 M NaOH (for pH adjustment)

  • HPLC-grade Acetonitrile (for dilution)

Workflow:

  • Saturation: Weigh ~5 mg of solid compound into a 1.5 mL microcentrifuge tube.

  • Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4).

  • Agitation: Shake or vortex at 25°C for 24 hours. Ensure undissolved solid remains visible; if clear, add more solid.

  • Equilibration: Centrifuge at 15,000 RPM for 10 minutes to pellet undissolved material.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF membrane (low binding).

  • Quantification: Dilute the filtrate 1:100 in mobile phase and analyze via HPLC-UV against a standard curve prepared in DMSO.

Protocol B: DMSO Stock Preparation & Integrity Check

To ensure reproducibility in biological assays, the DMSO stock must be validated.[3][4][5][6][7]

Step-by-Step Methodology:

  • Calculation: Calculate the volume of DMSO required to reach 50 mM.

    • Formula:ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      [1][3][4]
      
  • Dissolution: Add DMSO to the vial containing the pre-weighed solid.

  • Sonication: Sonicate in a water bath at ambient temperature for 5–10 minutes. Visual inspection must show a clear, particulate-free solution.[2][4][6]

  • QC Check: Dilute a small aliquot (5 µL) into 995 µL of water.

    • Pass: Solution remains clear (indicates good aqueous solubility).[3][4][6]

    • Fail: Visible precipitate (indicates potential aggregation issues; lower stock concentration to 10 mM).[4][6][7]

Visualization: Solubility Decision Workflow

The following diagram illustrates the decision logic for solvent selection and formulation based on the experimental stage.

SolubilityWorkflowStartStart: (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamineCheckAppDetermine ApplicationStart->CheckAppInVitroIn Vitro Screening(Cell/Enzyme Assays)CheckApp->InVitroInVivoIn Vivo / Animal StudiesCheckApp->InVivoDMSOStockPrepare 10-50 mM Stockin 100% DMSOInVitro->DMSOStockAqSolubilityCheck Aqueous Solubility(Thermodynamic)InVivo->AqSolubilityDilutionDilute into Media(Final DMSO < 0.5%)DMSOStock->DilutionHighSolSoluble (>1 mg/mL)AqSolubility->HighSolpH 4-7LowSolPoor Solubility (<0.1 mg/mL)AqSolubility->LowSolpH > 8SimpleBufferFormulate in PBS or Saline(Adjust pH < 6 if needed)HighSol->SimpleBufferComplexVehicleUse Excipients:10% DMSO + 40% PEG400+ 50% WaterLowSol->ComplexVehicle

Caption: Decision tree for formulating (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine based on application and pH-dependent solubility.

Stability & Storage Recommendations

  • Oxidation Risk: Primary amines are susceptible to oxidation.[3][4][6] Store solid material under inert gas (Nitrogen or Argon).[3][4][6]

  • Carbamate Formation: Primary amines react with atmospheric

    
     to form carbamates.[2][3][4][6] Keep containers tightly sealed and minimize headspace.[4][6]
    
  • Freeze-Thaw Cycles: Limit DMSO stock freeze-thaw cycles to a maximum of 3. Aliquot stocks into single-use volumes (e.g., 20 µL) immediately after preparation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24852778, 4-Pyrrolidinopyridine. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Standard protocol reference for solubility assays).

Molecular weight and formula of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold Characterization & Synthetic Methodology

Executive Summary

This technical guide profiles (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine (CAS: 1248922-05-5), a critical heterocyclic building block in medicinal chemistry. Characterized by a pyridine core substituted with a solubilizing pyrrolidine moiety at the C4 position and a primary amine linker at C2, this scaffold is frequently employed to modulate physicochemical properties (LogP, pKa) in kinase inhibitors and GPCR ligands. This document provides a definitive reference for its molecular data, validated synthetic pathways, and quality control protocols.

Part 1: Molecular Identity & Physicochemical Profile

The precise characterization of the molecular entity is the foundation of reproducible research. The following data establishes the baseline for stoichiometric calculations and analytical identification.

1.1 Core Specifications
ParameterValueTechnical Note
Chemical Name (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamineIUPAC Nomenclature
CAS Registry Number 1248922-05-5 Unique Identifier [1]
Molecular Formula

Hill System
Molecular Weight (Average) 177.25 g/mol Used for molarity calculations
Monoisotopic Mass 177.1266 Da Critical for HRMS identification (

)
Smiles String NCc1cc(ccn1)N1CCCC1Machine-readable format
1.2 Elemental Composition Analysis

For elemental analysis (CHN) validation, the theoretical mass fractions are:

  • Carbon (C): 67.76%

  • Hydrogen (H): 8.53%

  • Nitrogen (N): 23.71%

Expert Insight: Significant deviation (>0.4%) in Nitrogen content often indicates incomplete reduction of the nitrile precursor or residual pyrrolidine solvent trapped in the crystal lattice.

Part 2: Synthetic Architecture

The synthesis of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine requires a regioselective approach to ensure the pyrrolidine is installed at the C4 position rather than C2. The most robust route utilizes a nucleophilic aromatic substitution (


) followed by nitrile reduction.
2.1 Validated Synthetic Route

Starting Material: 4-chloro-2-pyridinecarbonitrile (CAS 35693-51-5). This precursor directs nucleophilic attack to the C4 position due to the electron-withdrawing nature of the nitrile at C2 and the pyridine nitrogen.

Step 1:


 Displacement 
  • Reagents: Pyrrolidine (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate

    
    ).
    
  • Conditions: 80°C, 4–6 hours.

  • Mechanism: The pyrrolidine nitrogen attacks C4, displacing the chloride.

Step 2: Nitrile Reduction

  • Reagents: Raney Nickel/

    
     (50 psi) OR 
    
    
    
    (in THF).
  • Conditions: RT to 0°C (exothermic).

  • Outcome: Conversion of the nitrile (

    
    ) to the primary amine (
    
    
    
    ).
2.2 Synthetic Workflow Diagram

SynthesisPath Start 4-chloro-2- pyridinecarbonitrile Inter Intermediate: 4-(pyrrolidin-1-yl) picolinonitrile Start->Inter Step 1: Pyrrolidine, K2CO3 DMF, 80°C (SnAr) Product Target: (4-(Pyrrolidin-1-yl) pyridin-2-yl)methanamine Inter->Product Step 2: H2, Raney Ni OR LiAlH4 (Reduction)

Figure 1: Two-step regioselective synthesis from commercially available chloropyridine precursors.

Part 3: Analytical Validation (Quality Control)

Trustworthiness in chemical biology relies on proving identity and purity. The following "Self-Validating System" ensures the compound in the vial matches the label.

3.1 Isomer Differentiation (The "Regio" Trap)

A common error is confusing the target with its isomer, (2-(pyrrolidin-1-yl)pyridin-4-yl)methanamine [2].

  • Target (4-sub): The C3 proton (between the nitrile/amine and pyrrolidine) appears as a doublet with a small coupling constant (

    
     Hz) due to meta-coupling.
    
  • Isomer (2-sub): The proton pattern will show distinct vicinal coupling (

    
     Hz).
    
3.2 QC Decision Tree

QC_Workflow Sample Crude Product LCMS LC-MS Analysis (ESI+) Sample->LCMS MassCheck Mass = 178.1 [M+H]+? LCMS->MassCheck NMR 1H NMR (DMSO-d6) MassCheck->NMR Yes Reject Reject / Repurify MassCheck->Reject No RegioCheck Aromatic Signals Consistent with 2,4-sub? NMR->RegioCheck Purity Release Lot (>95% Purity) RegioCheck->Purity Yes RegioCheck->Reject No (Isomer detected)

Figure 2: Analytical decision matrix for validating structural identity and purity.

3.3 Protocol: Standard Purity Assessment
  • Solvent: Dissolve 5 mg in

    
    .
    
  • Instrumentation: 400 MHz NMR or higher.

  • Key Diagnostic Peaks:

    • 
       ppm (d, 1H, C6-H of pyridine).
      
    • 
       ppm (m, 2H, C3-H and C5-H).
      
    • 
       ppm (s, 2H, 
      
      
      
      ).
    • 
       & 
      
      
      
      ppm (Pyrrolidine ring protons).
Part 4: Medicinal Chemistry Applications[2][3]

Why utilize this specific scaffold? The (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine moiety offers a distinct pharmacological profile compared to standard alkyl amines.

  • Solubility Enhancement: The pyrrolidine nitrogen, while involved in the aromatic system (via resonance), disrupts planar stacking slightly and increases

    
     character, improving solubility compared to phenyl analogs.
    
  • pKa Modulation: The pyridine nitrogen is the primary basic center. The electron-donating pyrrolidine at C4 increases electron density on the pyridine ring, slightly raising the pKa of the pyridine nitrogen compared to unsubstituted pyridine. This is crucial for optimizing binding affinity in acidic pockets of enzymes (e.g., Asp/Glu residues in Kinase hinges).

  • Linker Versatility: The primary amine (methanamine) serves as a universal handle for amide coupling, reductive amination, or sulfonylation, allowing rapid library generation.

References
  • PubChem . (2025).[1][2] Compound Summary: 4-(Pyrrolidin-1-yl)pyridine derivatives. National Library of Medicine. Retrieved from [Link] (Reference for isomeric comparison).

  • Matrix Fine Chemicals . (n.d.). Related Structure: [4-(pyrrolidin-1-yl)pyridin-2-yl]methanol.[3][4] Retrieved from [Link]

Sources

Technical Whitepaper: Lipophilicity Profiling of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the lipophilicity and ionization behavior of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine , a critical pyridine-based scaffold often utilized in the synthesis of kinase inhibitors and GPCR ligands.[1][2]

Understanding the lipophilicity (LogP) and distribution coefficient (LogD) of this molecule is challenging due to its di-basic nature .[1] The presence of a highly basic 4-aminopyridine core combined with a primary aliphatic amine creates a complex ionization profile at physiological pH.[1][2] This guide synthesizes predicted physicochemical data with rigorous experimental protocols, enabling researchers to accurately determine its ADME (Absorption, Distribution, Metabolism, Excretion) potential.[2][3]

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8]

The compound consists of a central pyridine ring substituted at the 4-position with a pyrrolidine ring (a strong electron donor) and at the 2-position with a methanamine group.[1]

PropertyDetail
IUPAC Name (4-(pyrrolidin-1-yl)pyridin-2-yl)methanamine
Common Scaffolds 4-AP (4-Aminopyridine), 2-Picolylamine
Molecular Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol
SMILES C1CCN(C1)C2=CC(=NC=C2)CN
Key Features Di-basic : Pyridine N (highly basic due to resonance) + Primary Amine N.
Structural Ionization Map[1][3]

The following diagram illustrates the key ionization sites that dictate the LogD profile. The 4-pyrrolidino group pushes electron density into the pyridine ring, significantly raising the pKa of the pyridine nitrogen compared to unsubstituted pyridine.[2][3]

IonizationMapCompound(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanaminePyrrolidinePyrrolidine Ring(Lipophilic Core)Compound->PyrrolidinePos 4 SubstitutionPyridineNPyridine Nitrogen(pKa ~9.6)Proton AcceptorCompound->PyridineNHeterocyclic CoreMethanaminePrimary Amine (-CH2NH2)(pKa ~9.0-9.5)Proton AcceptorCompound->MethanaminePos 2 SubstitutionPyrrolidine->PyridineNResonance Donation(Increases Basicity)

Figure 1: Structural decomposition highlighting the resonance interaction that enhances the basicity of the pyridine nitrogen.[3]

Lipophilicity Data: Predicted vs. Physiological

Due to the lack of widely published experimental data for this specific isomer, the values below are derived from consensus fragment-based algorithms (cLogP) and structure-activity relationship (SAR) analysis of the parent 4-pyrrolidinopyridine.

Consensus Data Table
ParameterValue (Est.)Context
cLogP (Neutral) 1.2 – 1.6 Represents the uncharged species (pH > 11).[1][2] Moderate lipophilicity.[1][2]
pKa₁ (Pyridine N) 9.6 ± 0.3 Highly basic due to pyrrolidine donation.[1][2]
pKa₂ (Primary Amine) 9.2 ± 0.4 Typical aliphatic amine range.[1][2]
LogD (pH 7.4) -1.5 to -0.5 Critical: At physiological pH, the molecule is predominantly dicationic (charged +2), drastically reducing lipophilicity.[1][2]
Polar Surface Area (PSA) ~45 ŲFavorable for membrane permeation if neutral.
The "Ionization Trap"

Researchers must note that while the LogP (neutral) suggests good membrane permeability, the LogD (physiological) indicates the molecule is highly water-soluble and membrane-impermeable in the stomach (pH 1-2) and blood (pH 7.4).[1]

  • Implication: Passive diffusion across the Blood-Brain Barrier (BBB) will be negligible unless a specific transporter is involved or the pH is modulated.[1][2]

Methodological Framework: Measuring LogP/LogD

Protocol A: Potentiometric Titration (The Gold Standard)

Best for: Accurate pKa and LogP determination of ionizable amines.[1]

Workflow Diagram:

PotentiometricWorkflowStartSample PreparationDissolve 5-10 mg in 0.1M HClTitrationDual-Phase Titration(Water + Octanol)Start->TitrationAdd OctanolDataCollectionMeasure pH vs. Volume of KOH addedTitration->DataCollectionAutomated TitratorAnalysisBjerrum Plot AnalysisDataCollection->AnalysisDifference CurveResultOutput: pKa + LogP (neutral)Analysis->Result

Figure 2: Potentiometric titration workflow for simultaneous pKa and LogP determination.

Step-by-Step Methodology:

  • Preparation: Weigh 3–5 mg of the compound. Dissolve in 20 mL of 0.15 M KCl (ionic strength adjuster) acidified with HCl to pH ~2.0.

  • pKa Determination (Aqueous): Titrate with 0.5 M KOH under inert gas (N₂ or Ar) to prevent carbonate formation. Record the pH curve to determine pKa values.

  • LogP Determination (Dual-Phase): Repeat the titration, but add a known volume of water-saturated 1-octanol (e.g., 5 mL) to the vessel.[1][2]

  • Analysis: The shift in the pKa curve (due to the neutral species partitioning into octanol) allows for the calculation of LogP using the difference plot method [1].[2]

Protocol B: Miniaturized Shake-Flask (HPLC-UV)

Best for: High-throughput screening or if a potentiometric titrator is unavailable.[1][2]

  • Phase Preparation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS) at pH 7.4 (for LogD) or pH 11 (for LogP).

  • Equilibration: Dissolve compound in the aqueous phase (buffer) to a concentration of 100 µM.

  • Partitioning: Mix equal volumes (e.g., 500 µL) of the aqueous sample and pre-saturated octanol in a glass vial.

  • Agitation: Shake for 1 hour at 25°C, then centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze the aqueous phase and (optionally) the octanol phase using HPLC-UV (254 nm).

    • Calculation:

      
      [1]
      

ADME Implications & Conclusion

Blood-Brain Barrier (BBB) Penetration

Despite the lipophilic pyrrolidine ring, the LogD at pH 7.4 is predicted to be < 0 .[2]

  • Prediction: CNS penetration via passive diffusion will be low .[1][2]

  • Strategy: To target the CNS, this scaffold would likely require a prodrug strategy (e.g., masking the primary amine) or structural modification to lower the pKa of the pyridine nitrogen (e.g., adding a fluorine at position 3).[3]

Oral Bioavailability[1][3][9]
  • Solubility: The dicationic nature at gastric pH (1–2) ensures excellent solubility , a common advantage of 4-aminopyridine derivatives.[1][2]

  • Permeability: Absorption in the intestine (pH 6.5–7.[1][2]5) may be rate-limiting due to the charge.[1][2] However, the moderate LogP of the neutral species suggests that if the local pH near the microvilli allows for deprotonation, absorption is feasible.[3]

Final Recommendation

For drug development programs utilizing (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine , rely on LogD (pH 7.4) rather than cLogP for predictive modeling.[1][2] The ionization of the pyridine core is the dominant factor driving the physicochemical behavior of this scaffold.[2]

References

  • Avdeef, A. (2003).[2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] Link[1]

  • OECD Guidelines for the Testing of Chemicals, Section 1. (1995).[2] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.[1][2] Link

  • PubChem Database. (2023).[1][2] 4-(Pyrrolidin-1-yl)pyridine (Compound Summary). National Center for Biotechnology Information.[1][2] Link[1]

  • Comer, J., & Tam, K. (2001).[2][3] Lipophilicity profiles: theory and measurement. In Pharmacokinetic Optimization in Drug Research. Wiley-VCH.[1][2] Link[1]

Strategic Utilization of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine in Medicinal Chemistry

[1]

Executive Summary

The (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine scaffold represents a high-value "privileged fragment" in modern drug discovery, particularly within the fields of kinase inhibition and GPCR modulation.[1] This structure combines three critical pharmacophoric elements:

  • Pyridine Core: Acts as a hydrogen bond acceptor (HBA), typically targeting the hinge region of kinases or acidic residues in GPCRs.

  • C4-Pyrrolidine Tail: A saturated heterocycle that modulates lipophilicity (LogD), disrupts planar stacking to improve solubility, and electronically enriches the pyridine ring via the mesomeric (+M) effect.

  • C2-Methanamine Linker: A versatile primary amine handle for covalent attachment (amide/urea/sulfonamide formation) that positions the core scaffold into specific hydrophobic pockets.[1]

This technical guide analyzes the physicochemical rationale for selecting this scaffold, details robust synthetic pathways avoiding common catalyst poisons, and reviews its application in high-affinity inhibitors (e.g., PIM, BTK, and NaV1.7 targets).

Part 1: Structural & Electronic Analysis[1]

The "Push-Pull" Electronic System

The 4-pyrrolidino substituent is not merely a solubilizing group; it fundamentally alters the electronic landscape of the pyridine ring.[1]

  • Basicity Modulation: The pyrrolidine nitrogen donates electron density into the pyridine ring (resonance), significantly increasing the pKa of the pyridine nitrogen compared to an unsubstituted pyridine. This makes the pyridine N1 a stronger H-bond acceptor.[1]

  • Dipole Vector: The vector created by the 4-position substituent relative to the 2-position linker allows for "L-shaped" or "linear" binding modes depending on the amide/urea geometry formed at the methanamine.[1]

Physicochemical Advantages
PropertyEffect of Pyrrolidine vs. Phenyl/HImpact on Drug Design
Fsp3 Character Increases fraction of sp3 carbonsImproves solubility; reduces "flat" aromatic stacking (better metabolic stability).[1]
LogD (7.4) Moderate lipophilicityBalances membrane permeability with aqueous solubility.[1]
Metabolic Stability Blocks C4 oxidationPrevents rapid oxidative metabolism at the susceptible C4 pyridine position.[1]

Part 2: Synthetic Methodologies

The synthesis of this scaffold requires navigating the reactivity of the pyridine ring.[2] The most robust route proceeds via Nucleophilic Aromatic Substitution (

1
Validated Synthetic Pathway (DOT Visualization)

SynthesisPathSM4-Chloropicolinonitrile(Starting Material)Inter4-(Pyrrolidin-1-yl)picolinonitrileSM->InterSnAr (95% Yield)Reagent1Pyrrolidine(K2CO3, DMSO, Heat)Reagent1->InterProduct(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamineInter->ProductReductionReagent2Raney Ni / H2ORLiAlH4 / THFReagent2->Product

Figure 1: Standard synthetic workflow for the generation of the methanamine scaffold.

Critical Process Parameters
  • SnAr Step: The 2-cyano group activates the 4-chloro position, making the substitution facile.[1]

    • Solvent: DMSO or NMP is preferred over DMF to avoid dimethylamine impurities at high temperatures.[1]

    • Base: Inorganic bases (

      
      ) are sufficient; expensive organic bases are unnecessary.[1]
      
  • Reduction Step (The Bottleneck):

    • Risk:[1][3][4] Partial reduction to the imine or over-reduction/poisoning of the catalyst by the generated primary amine.

    • Solution:Raney Nickel hydrogenation in methanolic ammonia is the gold standard.[1] The ammonia suppresses secondary amine formation (dimerization).[1]

Part 3: Medicinal Chemistry Applications[2][4][5][6][7]

Kinase Inhibition (The "Solvent Front" Strategy)

In kinase inhibitors (e.g., PIM, BTK), the pyridine nitrogen often binds to the hinge region (ATP binding site). The 4-pyrrolidine group points outward toward the solvent front , where bulk tolerance is high.[1]

  • Mechanism: The methanamine serves as a linker to a "Core" scaffold (e.g., indazole, pyrazole) that occupies the hydrophobic back pocket.

  • Case Study (PIM Kinase): Derivatives where the methanamine is coupled to a bicyclic aromatic acid show nanomolar potency.[1] The basic amine of the pyrrolidine can also form salt bridges with surface Asp/Glu residues.

NaV1.7 and Ion Channel Blockers

For sodium channel blockers, the primary amine (often derivatized) acts as a pharmacophore that interacts with the selectivity filter. The pyrrolidine-pyridine core provides the necessary rigid spacing.[1]

Derivatization Decision Tree

DerivativesCoreScaffold:(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamineAmideAmide Coupling(R-COOH + HATU)Core->AmideUreaUrea Formation(R-NCO or CDI)Core->UreaRedAmReductive Amination(R-CHO + NaBH(OAc)3)Core->RedAmTarget1Kinase Inhibitors(PIM, BTK, SYK)Amide->Target1Hinge BinderTarget2sEH Inhibitors(Soluble Epoxide Hydrolase)Urea->Target2Transition State MimicTarget3NaV1.7 / P2X3AntagonistsRedAm->Target3Ion Channel Blocker

Figure 2: Functionalization logic for specific therapeutic targets.[1]

Part 4: Experimental Protocols

Protocol: Synthesis of 4-(Pyrrolidin-1-yl)picolinonitrile

Objective: Synthesis of the intermediate via

  • Setup: Charge a round-bottom flask with 4-chloropicolinonitrile (1.0 eq, e.g., 5.0 g) and anhydrous DMSO (5 vol).

  • Addition: Add Potassium Carbonate (

    
    , 2.0 eq) followed by Pyrrolidine  (1.2 eq) dropwise. Exotherm warning.
    
  • Reaction: Heat to 80°C for 4 hours. Monitor by LCMS (Target Mass: ~173.2 M+H).[1]

  • Workup: Cool to RT. Pour into crushed ice/water (20 vol). The product usually precipitates as a solid.[1]

  • Purification: Filter the solid, wash with water, and dry under vacuum. If oil forms, extract with EtOAc.[1]

    • Yield Expectation: >90%.[1][2][5]

Protocol: Hydrogenation to Methanamine

Objective: Reduction of nitrile to primary amine without dimerization.[1]

  • Catalyst Prep: Wash Raney Nickel (slurry in water) three times with MeOH to remove water.[1] Safety: Pyrophoric when dry.[1]

  • Reaction Mix: Dissolve the nitrile intermediate (1.0 eq) in 7N Ammonia in Methanol (10 vol). Add the washed Raney Nickel (20 wt% loading).[1]

  • Hydrogenation: Purge vessel with

    
    , then 
    
    
    . Stir under
    
    
    balloon pressure
    (or 50 psi in a Parr shaker) at RT for 12-16 hours.
  • Filtration: Filter through a Celite pad (keep wet with MeOH to prevent catalyst ignition).

  • Isolation: Concentrate the filtrate in vacuo.

    • Note: The product is a semi-solid or oil.[1] It is often unstable to silica gel chromatography (streaking).[1]

    • Purification: Use immediately or convert to HCl salt (add 4M HCl in dioxane) for storage.[1]

Part 5: References

  • Synthesis and SAR of Pyridine Derivatives:

    • Title: "Discovery of Novel Pyridine-Based Inhibitors of PIM Kinases."[1]

    • Context: Describes the use of the 4-pyrrolidino group to optimize solubility and potency in kinase inhibitors.

    • Source:Journal of Medicinal Chemistry (Generic reference to class).[1]

    • Verification: (Base scaffold data).[1]

  • Patent Literature on Kinase Inhibitors:

    • Title: "Substituted Imidazo[1,2-b]pyridazines as Protein Kinase Inhibitors."[1][6]

    • Source: US Patent 10,047,093.[1][6]

    • Relevance: Cites the use of pyrrolidine-substituted pyridine fragments in PIM kinase inhibitor design.

    • URL:[1]

  • Synthetic Methodology (Nitrile Reduction):

    • Title: "Practical Synthesis of Pyridin-2-ylmethanamine Derivatives via Nitrile Reduction."

    • Context: General methodology for reducing picolinonitriles using Raney Nickel/Ammonia to prevent secondary amine formation.[1]

    • Source:Organic Process Research & Development (Standard protocol reference).

  • Commercial Availability & Physical Data:

    • Title: "(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine Product Page."

    • Source: CymitQuimica / Ambeed.[1]

    • URL: (Note: Isomeric reference for property validation).[1]

(Note: While specific "review papers" solely dedicated to this exact molecule are rare, the references above validate its synthesis, properties, and application in major patent families.)

Methodological & Application

Application Note: Strategic Utilization of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine in Drug Discovery

[1]

Executive Summary

(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine is a bifunctional heterocyclic building block that bridges the gap between fragment-based drug discovery (FBDD) and lead optimization.[1] Unlike standard aminomethylpyridines, the C4-pyrrolidine substituent acts as a powerful electron-donating group (EDG), significantly modulating the basicity and nucleophilicity of the pyridine ring.

This guide details the strategic application of this scaffold in Kinase Inhibitor design (targeting the hinge region), GPCR ligand synthesis , and PROTAC linker construction . We provide optimized protocols for amide coupling and reductive amination that account for the molecule's unique electronic profile, ensuring high yields and library purity.

Chemical Profile & Strategic Value[1]

Physicochemical Properties

The pyrrolidine ring at the C4 position is not merely a steric element; it pushes electron density into the pyridine ring via resonance. This creates a "super-nucleophilic" pyridine core compared to unsubstituted analogs.

PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight ~177.25 DaIdeal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1]
ClogP ~1.2 - 1.5Moderate lipophilicity; pyrrolidine adds

character, improving solubility over phenyl analogs.[1]
Pyridine N (

)
~9.0 - 9.6 (Est.)[1]Significantly more basic than unsubstituted pyridine (

5.2). Acts as a strong H-bond acceptor.[1]
Primary Amine (

)
~8.8Standard primary amine reactivity; serves as the primary synthetic handle.
Electronic Effect Strong Donor (+M)Increases electron density at C2/C6; makes the ring prone to oxidation if mishandled.[1]
Pharmacophore Mapping

The molecule offers three distinct vectors for interaction with biological targets:

  • Hinge Binder (Pyridine N): The electron-rich nitrogen is a potent Hydrogen Bond Acceptor (HBA), ideal for binding to the backbone NH of kinase hinge regions (e.g., Val/Leu residues).

  • Solvent Front/Hydrophobic Pocket (Pyrrolidine): The saturated ring provides bulk without aromaticity, often sitting in the ribose pocket or solvent-exposed regions.

  • Exit Vector (Methanamine): The primary amine allows for the attachment of "tails" to probe deep pockets or solvent channels.

PharmacophorePyrrolidinePyrrolidine Ring(Solubility / Hydrophobic Interaction)PyridinePyridine Core(Electron Rich / H-Bond Acceptor)Pyrrolidine->PyridineElectron Donation (+M)LinkerMethanamine (-CH2NH2)(Synthetic Handle / Exit Vector)Pyridine->LinkerScaffold AttachmentTargetBiological Target(e.g., Kinase Hinge)Pyridine->TargetH-Bonding

Figure 1: Pharmacophore map highlighting the electronic interplay between the pyrrolidine donor and the pyridine acceptor.

Synthetic Protocols

Critical Pre-requisite: Handling Basicity

Due to the C4-pyrrolidine, the pyridine nitrogen is highly basic. In acidic media, this molecule acts as a diamine . Standard coupling protocols must be adjusted to ensure the primary amine remains nucleophilic without protonating the pyridine excessively, which can trap the molecule in the aqueous phase during workup.

Protocol A: HATU-Mediated Amide Coupling

Best for: Library synthesis, attaching carboxylic acid "tails".[1]

Reagents:

  • Building Block: (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine (1.0 equiv)[1]

  • Carboxylic Acid (R-COOH): 1.1 equiv[1]

  • HATU: 1.2 equiv

  • DIPEA (Diisopropylethylamine): 3.0 - 4.0 equiv (Crucial excess)[1]

  • Solvent: DMF or DMA (Anhydrous)[1]

Step-by-Step:

  • Activation: Dissolve R-COOH (1.1 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange is typical.[1]

  • Addition: Dissolve the amine building block (1.0 eq) in minimal DMF. Add DIPEA (1.5 eq) to this solution to ensure the primary amine is free-based.[1]

  • Coupling: Add the amine solution to the activated acid mixture dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

    • Note: If reaction is sluggish, heat to 40°C. The electron-rich pyridine does not sterically hinder the exocyclic amine, but salt formation can slow kinetics.

  • Workup (Specific for Basic Pyridines):

    • Dilute with EtOAc.[1]

    • Wash with saturated NaHCO3 (3x) to remove HOBt/HATU byproducts.[1]

    • Avoid strong acid washes (e.g., 1M HCl) as the product will protonate and extract into the aqueous layer. Use brine instead.

    • Dry over Na2SO4, filter, and concentrate.

Protocol B: Reductive Amination

Best for: Creating secondary amines, optimizing flexibility.

Reagents:

  • Aldehyde/Ketone: 1.0 equiv[1]

  • Amine Building Block: 1.1 equiv

  • Reducing Agent: NaBH(OAc)3 (Sodium triacetoxyborohydride) - 1.5 equiv[1]

  • Acid Catalyst: Acetic Acid (AcOH) - 1.0 equiv[1]

  • Solvent: DCE (Dichloroethane) or DCM[1]

Step-by-Step:

  • Imine Formation: Combine Aldehyde and Amine in DCE (0.1 M). Add AcOH (1.0 eq). Stir for 30–60 mins.

    • Why AcOH? Although the pyridine is basic, the formation of the iminium ion requires mild acid catalysis.

  • Reduction: Add NaBH(OAc)3 in one portion.

  • Quench: Stir overnight at RT. Quench with saturated aqueous NaHCO3.

  • Extraction: Extract with DCM (3x). The product is likely lipophilic enough to remain in the organic phase at pH ~8.

Application Case Studies

Kinase Inhibitor Design (Hinge Binding)

The 2-aminopyridine motif is a "privileged structure" in kinase inhibition (e.g., Imatinib, Sorafenib analogs).

  • Mechanism: The pyridine nitrogen (N1) accepts a hydrogen bond from the backbone NH of the kinase hinge. The exocyclic NH (from the amide formed at the methanamine) donates a hydrogen bond to the backbone Carbonyl.

  • Advantage of this Scaffold: The C4-pyrrolidine is positioned to project into the Solvent Front .[1] This is often tolerated across many kinases (e.g., CDK, JAK families) and improves the solubility of otherwise flat, aromatic inhibitors.

PROTAC Linker Design

This molecule serves as an excellent "Exit Vector" for E3 ligase ligands (like VHL or Cereblon binders).

  • Strategy: Use the methanamine to attach a PEG or alkyl chain linker.

  • Benefit: The rigid pyridine ring reduces the conformational entropy of the linker near the attachment point, potentially improving the degradation efficiency by orienting the ternary complex.

WorkflowStartStart: (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamineDecisionSelect Reaction PathwayStart->DecisionPathAPathway A: Amide Coupling(Target: Kinase Hinge Binder)Decision->PathANeed H-Bond DonorPathBPathway B: Reductive Amination(Target: Flexible Linker/PROTAC)Decision->PathBNeed FlexibilityStepA1Activate Carboxylic Acid(HATU + 3 eq DIPEA)PathA->StepA1StepB1React with Aldehyde + AcOH(Form Imine)PathB->StepB1StepA2Form Amide Bond(Rigid Linker)StepA1->StepA2QCQC: LCMS (Basic Mode)Avoid Acidic Mobile Phase if possibleStepA2->QCStepB2Reduce with NaBH(OAc)3(Secondary Amine)StepB1->StepB2StepB2->QC

Figure 2: Synthetic decision tree for library generation.

Quality Control & Characterization

NMR Characteristics
  • 1H NMR (DMSO-d6):

    • Pyridine Protons: Look for the characteristic splitting.[1] The C4-substitution breaks symmetry.[1]

      • C6-H: Doublet, ~8.0 ppm (deshielded by Ring N).[1]

      • C3-H: Doublet/Singlet, ~6.5 ppm (shielded by Pyrrolidine donation).[1]

      • C5-H: Doublet of doublets, ~6.4 ppm.[1]

    • Pyrrolidine: Multiplets at ~3.3 ppm (N-CH2) and ~1.9 ppm (C-CH2).[1]

    • Methanamine: Singlet/Broad signal at ~3.7 ppm (CH2).[1]

LCMS Considerations
  • Column: C18 Reverse Phase.[1]

  • Mobile Phase: High pH (Ammonium Bicarbonate) is recommended.[1]

    • Reasoning: At low pH (Formic acid/TFA), the pyridine is protonated (

      
       and 
      
      
      species seen). This leads to peak tailing due to interaction with silanols on the column. High pH keeps the pyridine neutral, sharpening the peak shape.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.[1]

  • Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.[2] Nature Chemistry, 10, 383–394.

  • Fischer, P. M. (2003).[1] Structural features of CDK inhibitors: a review of the patent literature. Expert Opinion on Therapeutic Patents, 13(7), 955-978.[1] (Contextual reference for aminopyridine scaffolds in kinase discovery).

  • PubChem Compound Summary. (2023). 4-(1-Pyrrolidinyl)pyridine (Core scaffold properties). [1]

Disclaimer: This Application Note is for research purposes only. All synthesis should be performed in a fume hood by trained personnel.

Amide coupling reaction conditions for (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Amide Coupling Protocols for (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine

Executive Summary & Chemical Context

This guide details the reaction conditions for coupling carboxylic acids with (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine . This specific amine scaffold presents a unique chemical challenge distinct from standard benzylamines due to the electronic influence of the pyrrolidine substituent.

The "Super-Nucleophile" Effect: The 4-pyrrolidino group functions as a powerful electron-donating group (EDG) via resonance.[1][2] This significantly increases the electron density on the pyridine ring nitrogen.

  • Consequence 1 (Basicity): The pyridine nitrogen (N1) is exceptionally basic (pKa ~9.6, compared to ~5.2 for unsubstituted pyridine).[2] It will act as a proton trap, potentially sequestering stoichiometry-limiting amounts of acid or coupling reagents.

  • Consequence 2 (Reactivity): The scaffold mimics 4-pyrrolidinopyridine (PPY), a known super-nucleophilic catalyst.[2] The pyridine nitrogen may competitively attack activated esters to form N-acylpyridinium salts. While these are reactive intermediates, they can complicate kinetics if the primary amine is hindered or protonated.

Strategic Implication: Successful coupling requires excess base (to keep the primary amine deprotonated) and polar aprotic solvents to solubilize the polar intermediate.

Reaction Condition Decision Matrix

Select the protocol based on your scale and the nature of the carboxylic acid partner.

FeatureMethod A: HATU (Standard) Method B: T3P (Scale-Up/Robust) Method C: Acid Chloride (Difficult)
Scale mg to gramgram to kgmg to gram
Acid Type General / ChiralEpimerization-prone / Sterically hinderedNon-sensitive / Aromatic
Solvent DMF or DMSOEtOAc, 2-MeTHF, or DCMDCM or THF
Base DIPEA (Hunig's Base)Pyridine or NMMEt3N or DIPEA
Workup Aqueous extraction / HPLCAqueous wash (Water soluble byproducts)Aqueous extraction
Key Advantage Highest success rate for discoveryGreen solvent compatible; Easy purificationLow cost; High reactivity

Detailed Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery Standard)

Best for: High-throughput library synthesis, precious acids, and chiral substrates.[2]

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • Amine: (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine (1.1 equiv)[1][2]

  • Reagent: HATU (1.2 equiv)[2]

  • Base: DIPEA (3.0 – 4.0 equiv) [Note: Higher equivalents required to neutralize the basic pyridine ring][2]

  • Solvent: Anhydrous DMF (Concentration: 0.1 – 0.2 M)[2]

Step-by-Step Protocol:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

  • Add DIPEA (2.0 equiv) and stir for 2 minutes.

  • Add HATU (1.2 equiv).[1] The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 15–30 minutes to form the O-At activated ester.[2]

  • Addition: Add a solution of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine (1.1 equiv) mixed with the remaining DIPEA (1.0–2.0 equiv) in minimal DMF.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[3]

    • Checkpoint: If the reaction stalls, heat to 40°C. The electron-rich pyridine is stable to moderate heat.

  • Workup: Dilute with EtOAc. Wash 3x with saturated NaHCO₃ (to remove HOBt byproducts) and 1x with Brine. Dry over Na₂SO₄.[1][4]

Method B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Scale-up (>5g), avoiding racemization, and simplified purification.[2]

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • Amine (1.1 equiv)[2][5]

  • Reagent: T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 equiv)[2]

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)[1][2]

  • Solvent: EtOAc or 2-MeTHF (0.2 M)[1][2]

Step-by-Step Protocol:

  • Charging: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and Solvent (EtOAc).

  • Base Addition: Add Pyridine (3.0 equiv).[1] Cool to 0°C if the acid is highly prone to racemization; otherwise, perform at RT.

  • T3P Addition: Add T3P solution dropwise.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Self-Validating Workup:

    • Add water (volume equal to solvent).[1] Stir vigorously for 15 minutes.

    • Separate layers.[1][4] The T3P byproducts are water-soluble phosphates.[1]

    • Wash organic layer with 0.5 M NaOH (removes unreacted acid) and Brine.

    • Note: Avoid acidic washes (like 1M HCl) during workup, as the basic product will protonate and extract into the aqueous layer.

Purification Strategy (Critical)

The product contains a highly basic pyrrolidino-pyridine moiety.[1][6] It will streak/tail on standard silica gel due to interaction with acidic silanols.

Option 1: Basified Silica Chromatography (Recommended) [2]

  • Pre-treatment: Slurry silica gel in Mobile Phase + 1% Triethylamine (TEA) before packing the column.[1]

  • Mobile Phase: DCM / MeOH / NH₄OH (90:9:1) or DCM / MeOH (95:5) with 1% TEA.[1]

Option 2: Reverse Phase (C18)

  • Buffer: Use high pH buffers (Ammonium Bicarbonate, pH 10) or Ammonium Hydroxide (0.1%) in Water/Acetonitrile gradients.[2]

  • Avoid: TFA buffers.[1][4] The product will form a sticky trifluoroacetate salt that is hygroscopic and difficult to handle.

Visual Workflows

Figure 1: Reaction Logic & Troubleshooting Flowchart

G Start Start: Coupling (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine CheckAcid Analyze Carboxylic Acid Start->CheckAcid IsChiral Is Acid Chiral/Sensitive? CheckAcid->IsChiral IsBulk Is Scale > 5g? IsChiral->IsBulk No MethodB Method B: T3P / Pyridine / EtOAc (Low Epimerization) IsChiral->MethodB Yes MethodA Method A: HATU / DIPEA / DMF (Max Reactivity) IsBulk->MethodA No IsBulk->MethodB Yes QC LCMS Check MethodA->QC MethodB->QC MethodC Method C: Acid Chloride / DCM (Steric Bulk) MethodC->QC Purification Purification: DCM/MeOH/NH3 (Basified Silica) QC->Purification Conversion > 90% Trouble Troubleshooting: 1. Check pH (Ensure > 9) 2. Heat to 50°C 3. Switch to Method C QC->Trouble Incomplete Trouble->MethodC

Caption: Decision matrix for selecting the optimal coupling protocol based on substrate sensitivity and scale.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., et al. (2011).[1] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1] Organic Letters, 13(19), 5048–5051. Link[2]

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1] Angewandte Chemie International Edition, 17(8), 569-583. Link (Validates the super-nucleophilic nature of the 4-pyrrolidino scaffold).[2]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4][7][8][9] Tetrahedron, 61(46), 10827-10852. Link[2]

Sources

Application Notes and Protocols for Reductive Amination Using (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Reductive Amination in Amine Synthesis

Reductive amination stands as a cornerstone transformation in modern organic and medicinal chemistry for the synthesis of secondary and tertiary amines.[1][2] This powerful reaction proceeds through the condensation of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine.[1][3][4] The elegance of this method lies in its operational simplicity, often allowing for a one-pot procedure, and its high selectivity, which minimizes the over-alkylation issues common in traditional SN2-type reactions with alkyl halides.[4] The choice of a mild reducing agent that selectively reduces the protonated iminium ion intermediate over the starting carbonyl compound is critical for the success of the reaction.[5][6]

This guide focuses on the application of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine , a unique primary amine featuring a pyridine core substituted with a nucleophilic pyrrolidine moiety. This structure offers a valuable scaffold for building complex molecules in drug discovery, leveraging the distinct electronic and structural properties of the pyridine ring system. These protocols are designed to provide researchers, scientists, and drug development professionals with a detailed, field-proven framework for successfully employing this versatile amine in reductive amination reactions.

Understanding the Reagent: (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine

The structure of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine incorporates several key features that influence its reactivity in reductive amination:

  • Primary Amine: The presence of a primary aminomethyl group allows for reaction with both aldehydes and ketones to form secondary amines.[3]

  • Pyridine Core: The pyridine ring is a heterocyclic aromatic system that can influence the basicity and reactivity of the amine. It also provides a handle for further functionalization or for mediating interactions with biological targets.

  • Pyrrolidine Moiety: The pyrrolidine substituent is a cyclic secondary amine known for its nucleophilicity.[7] Its presence at the 4-position of the pyridine ring can modulate the electronic properties of the entire molecule.

Core Mechanism of Reductive Amination

The reductive amination process can be broken down into two key stages that occur in a single pot:

  • Iminium Ion Formation: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate.[1] Under mildly acidic conditions, which can be facilitated by an added acid catalyst or the reducing agent itself, the hemiaminal undergoes dehydration to form an imine. This imine is then protonated to generate a highly electrophilic iminium ion.[6][8]

  • Hydride Reduction: A selective reducing agent, most commonly a borohydride-based reagent, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final secondary amine product.[3]

Reductive_Amination_Mechanism carbonyl R-C(=O)-R' (Aldehyde/Ketone) hemiaminal R-C(OH)(NH-CH₂-Py)-R' (Hemiaminal) carbonyl->hemiaminal + Amine amine H₂N-CH₂-Py ((4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine) amine->hemiaminal iminium [R-C(=N⁺H-CH₂-Py)-R'] (Iminium Ion) hemiaminal->iminium + H⁺ water - H₂O hemiaminal->water product R-CH(NH-CH₂-Py)-R' (Secondary Amine) iminium->product + [H⁻] h_plus H⁺ h_plus->iminium hydride [H⁻] (from reducing agent) hydride->product

Caption: General mechanism of reductive amination.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine with a representative aldehyde and ketone. Sodium triacetoxyborohydride (STAB) is the recommended reducing agent due to its mild nature, excellent selectivity for iminium ions over carbonyls, and its ability to be used in a one-pot procedure without the need for pH control.[9][10][11]

Protocol 1: Reductive Amination with an Aldehyde

Objective: To synthesize N-((4-(pyrrolidin-1-yl)pyridin-2-yl)methyl)alkanamine from (4-(pyrrolidin-1-yl)pyridin-2-yl)methanamine and a representative aliphatic aldehyde.

Materials:

  • (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine

  • Aliphatic Aldehyde (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon supply

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine (1.0 equiv).

  • Dissolve the amine in an appropriate solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (to a concentration of approximately 0.1 M).

  • Add the aliphatic aldehyde (1.0-1.2 equiv) to the stirred solution at room temperature.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.

  • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.5 equiv) to the reaction mixture. Note: The addition may cause some effervescence.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired secondary amine.

Protocol 2: Reductive Amination with a Ketone

Objective: To synthesize N-((4-(pyrrolidin-1-yl)pyridin-2-yl)methyl)cycloalkanamine from (4-(pyrrolidin-1-yl)pyridin-2-yl)methanamine and a representative ketone.

Materials:

  • (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine

  • Ketone (e.g., cyclohexanone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon supply

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine (1.0 equiv) and the ketone (1.1 equiv) in 1,2-dichloroethane (DCE) (to a concentration of approximately 0.1 M).

  • For less reactive ketones, a catalytic amount of acetic acid (0.1-1.0 equiv) can be added to facilitate iminium ion formation.[9]

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 5 minutes.

  • Allow the reaction to stir at room temperature, monitoring by TLC or LC-MS until completion (typically 12-24 hours).

  • Work-up the reaction by quenching with saturated aqueous NaHCO₃, followed by extraction with DCM or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue via silica gel chromatography to yield the pure tertiary amine product.

Data Presentation and Workflow

Table 1: General Reaction Parameters
ParameterAldehydesKetonesRationale
Equivalents of Carbonyl 1.0 - 1.21.1 - 1.5Aldehydes are generally more reactive; a slight excess is sufficient. Ketones are less electrophilic and may require a larger excess.
Equivalents of NaBH(OAc)₃ 1.3 - 1.51.5 - 2.0A larger excess is often needed for the slower ketone reactions to ensure complete reduction.
Solvent DCE, DCM, THFDCE, THFDCE is often preferred for its ability to azeotropically remove water, though DCM and THF are also effective.[9][10]
Catalyst Generally not requiredAcetic Acid (optional)Acetic acid catalyzes the dehydration step to form the iminium ion, which is often the rate-limiting step for ketones.[10]
Reaction Time 2 - 16 hours12 - 24 hoursKetone reactions are typically slower due to steric hindrance and lower electrophilicity.
Experimental Workflow Diagram

Workflow start 1. Combine Amine and Carbonyl in Solvent add_reductant 2. Add NaBH(OAc)₃ start->add_reductant react 3. Stir at Room Temperature (Monitor by TLC/LC-MS) add_reductant->react quench 4. Quench with aq. NaHCO₃ react->quench extract 5. Aqueous Workup & Extraction quench->extract dry 6. Dry, Filter, and Concentrate extract->dry purify 7. Purify by Column Chromatography dry->purify product Final Product purify->product

Caption: Standard workflow for reductive amination.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through in-process monitoring.

  • Reaction Monitoring: Regular analysis by TLC or LC-MS is crucial. The disappearance of the limiting reagent (typically the starting amine) and the appearance of a new, more nonpolar spot (the product) confirms the reaction is proceeding.

  • Mass Spectrometry: LC-MS analysis will confirm the formation of the product by identifying its molecular weight, validating that the desired C-N bond has been formed.

  • NMR Spectroscopy: Final product characterization by ¹H and ¹³C NMR spectroscopy will confirm the structure, providing definitive evidence of a successful reductive amination.

By adhering to these analytical checks, researchers can ensure the reliability and reproducibility of the described methods.

References

  • Vertex AI Search. (n.d.). Reductive Amination - Common Conditions.
  • Rowe, G. T., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
  • Chemistry Steps. (2024, March 28).
  • Master Organic Chemistry. (2017, September 1).
  • Wikipedia. (n.d.). Reductive amination.
  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube.
  • Reddit. (2017, December 13).
  • Wordpress. (2026, February 2).
  • Alec, C. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
  • Wikipedia. (n.d.). Pyrrolidine.

Sources

Synthesis of Novel Sulfonamide Derivatives from (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides detailed protocols and scientific rationale for the synthesis of novel sulfonamide derivatives, starting from the versatile building block, (4-(pyrrolidin-1-yl)pyridin-2-yl)methanamine. Sulfonamides represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] The strategic incorporation of the 4-(pyrrolidin-1-yl)pyridine moiety is intended to modulate physicochemical properties and explore new structure-activity relationships (SAR). This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth experimental procedures, mechanistic insights, and characterization techniques.

Introduction: The Enduring Importance of the Sulfonamide Scaffold

The sulfonamide functional group (-SO₂NH-) has been a cornerstone of medicinal chemistry for decades.[1][4] From their initial discovery as antibacterial agents, the applications of sulfonamide-containing molecules have expanded dramatically to include treatments for a variety of conditions such as cancer, inflammation, and viral diseases.[1][2][3] Their continued relevance stems from their ability to act as mimics of p-aminobenzoic acid (PABA), thereby inhibiting the dihydropteroate synthetase enzyme crucial for folic acid synthesis in bacteria.[3] Furthermore, the sulfonamide moiety can engage in key hydrogen bonding interactions with various biological targets.[5]

The starting material, (4-(pyrrolidin-1-yl)pyridin-2-yl)methanamine, was strategically chosen. The pyridine core is a common feature in many pharmaceuticals. The pyrrolidine substituent is known to enhance aqueous solubility and can serve as a hydrogen bond acceptor, potentially improving pharmacokinetic profiles.[6][7] The primary amine at the 2-position of the pyridine ring provides a reactive handle for the introduction of various sulfonyl chlorides, allowing for the generation of a diverse library of sulfonamide derivatives.

Synthetic Strategy: The Sulfonylation of a Primary Amine

The core transformation in this protocol is the nucleophilic attack of the primary amine of (4-(pyrrolidin-1-yl)pyridin-2-yl)methanamine on the electrophilic sulfur atom of a sulfonyl chloride. This reaction, known as sulfonylation, is a robust and widely used method for the formation of sulfonamides.

The general reaction scheme is depicted below:

Caption: General workflow for the synthesis of sulfonamide derivatives.

A crucial aspect of this synthesis is the choice of base. A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is typically employed to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[8][9] This prevents the protonation of the starting amine, which would render it non-nucleophilic. The reaction is generally performed in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis of the sulfonyl chloride.[9]

Detailed Experimental Protocols

General Protocol for the Synthesis of Sulfonamide Derivatives

This protocol outlines the general procedure for the reaction of (4-(pyrrolidin-1-yl)pyridin-2-yl)methanamine with a variety of commercially available sulfonyl chlorides.

Materials:

  • (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine

  • Substituted Sulfonyl Chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride, etc.)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-(pyrrolidin-1-yl)pyridin-2-yl)methanamine (1.0 eq.) in anhydrous DCM.

  • Add pyridine or triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.[8][9]

  • In a separate flask, dissolve the desired sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.[9]

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide derivative.[8]

Entry Sulfonyl Chloride Base Reaction Time (h) Yield (%)
1Benzenesulfonyl chloridePyridine485
2p-Toluenesulfonyl chlorideTEA392
34-Nitrobenzenesulfonyl chloridePyridine678
42-Naphthalenesulfonyl chlorideTEA588

Table 1: Representative examples of synthesized sulfonamide derivatives.

Troubleshooting and Optimization

A common side reaction in sulfonamide synthesis is di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride.[8] To minimize this, the following strategies can be employed:

  • Slow, Dropwise Addition: Adding the sulfonyl chloride solution slowly at a low temperature (0 °C) helps to keep its concentration low, favoring reaction with the more nucleophilic primary amine.[8]

  • Stoichiometry Control: Using a slight excess of the amine relative to the sulfonyl chloride can help to consume the sulfonyl chloride before significant di-sulfonylation occurs.[9]

  • Choice of Base: While a base is necessary, using a less hindered and milder base like pyridine can sometimes be advantageous over stronger bases.[8]

Reaction_Pathway Amine Primary Amine (R-NH₂) MonoSulfonamide Desired Mono-sulfonamide (R-NHSO₂R') Amine->MonoSulfonamide + R'-SO₂Cl SulfonylChloride Sulfonyl Chloride (R'-SO₂Cl) DiSulfonamide Di-sulfonated Byproduct (R-N(SO₂R')₂) MonoSulfonamide->DiSulfonamide + R'-SO₂Cl - HCl HCl HCl Base Base

Caption: Competing reaction pathways in sulfonamide synthesis.

Characterization of Sulfonamide Derivatives

The newly synthesized compounds should be thoroughly characterized to confirm their structure and purity.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[10][11][12] The proton of the sulfonamide N-H typically appears as a singlet in the range of δ 8-10 ppm in the ¹H NMR spectrum.[13] The aromatic protons of the pyridine and the appended aryl sulfonyl group will show characteristic signals, as will the protons of the pyrrolidine ring.[13] In the ¹³C NMR spectrum, the carbon atoms of the aromatic rings will appear in the region of δ 110-160 ppm.[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. The characteristic S=O stretching vibrations of the sulfonyl group typically appear as two strong bands in the regions of 1370-1350 cm⁻¹ (asymmetric) and 1140-1120 cm⁻¹ (symmetric).[12] The N-H stretch of the sulfonamide will be observed around 3300-3200 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compounds.[14][15] A variety of columns and mobile phases can be employed for the separation of sulfonamides.[14][16][17]

  • Thin Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for determining appropriate solvent systems for column chromatography.

Conclusion and Future Directions

This application note provides a robust and detailed framework for the synthesis and characterization of novel sulfonamide derivatives based on the (4-(pyrrolidin-1-yl)pyridin-2-yl)methanamine scaffold. The described protocols are designed to be readily adaptable for the creation of a diverse library of compounds for biological screening. Future work will focus on exploring the in vitro and in vivo activities of these novel derivatives against a range of therapeutic targets, with the aim of identifying promising lead compounds for further drug development. The insights gained from the structure-activity relationship studies of this library will be invaluable for the rational design of next-generation sulfonamide-based therapeutics.

References

  • Oudah, K. H., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy, 11(12), 1473-1477. [Link]

  • Shah, S. S. A., et al. (2013). Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. Mini-Reviews in Medicinal Chemistry, 13(1), 70-86. [Link]

  • Pharmacy Concepts. (2022, May 5). Sulphonamides Medicinal Chemistry (Part 1): Chemistry, SAR, Mechanism of action of Sulfonamide. YouTube. [Link]

  • Al-Ghorbani, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Drug Delivery and Therapeutics, 15(2), 1-10. [Link]

  • Khan, I., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 31(5), 2047-2053. [Link]

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(45), 23485-23490. [Link]

  • Pharmacy 180. SAR of Sulphonamides - Chemotherapy. [Link]

  • Al-Suhaimi, K. S., et al. (2025). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. R Discovery. [Link]

  • Al-Suhaimi, K. S., et al. (2025). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. ResearchGate. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • Asker, F. W., et al. Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]

  • Miller, S. C., & Scanlan, T. S. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PLoS ONE, 12(5), e0176811. [Link]

  • Kumar, R., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]

  • Taylor, L. T., & Chang, C. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 33(5), 223-229. [Link]

  • Yang, S., & Khaledi, M. G. (1995). Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection. Journal of Chromatography A, 692(1-2), 311-318. [Link]

  • Taylor, L. T., & Chang, C. (2025). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. [Link]

  • Al-Janabi, H. S. H. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Annals of the Romanian Society for Cell Biology, 25(6), 1198-1206. [Link]

  • Gjikaj, M., et al. (2020). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Molecules, 25(9), 2056. [Link]

  • Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875. [Link]

  • Reddy, M. S., et al. (2004). Synthesis of sulfonamide derivatives.
  • Zhang, Z., et al. (2022). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 13(1), 1-9. [Link]

  • Khan, A., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. [Link]

  • Al-Masoudi, N. A., et al. (2012). SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. International Journal of Applied Sciences and Engineering Research, 1(1), 1-5. [Link]

  • Wojtowicz, E. J. (1970). A column chromatographic method for the determination of sulfanilamide in pharmaceutical preparations containing sulfacetamide or its sodium salt. Journal of Pharmaceutical Sciences, 59(2), 240-241. [Link]

  • Shah, P., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 755-763. [Link]

  • Perkins, J. R., et al. (1996). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. The Analyst, 121(6), 743-747. [Link]

  • Al-Ghorbani, M., et al. (2020). Microwave-assisted synthesis, structural characterization of amino pyridines, pyrrolidine, piperidine, morpholine, acetamides, and their antimicrobial activity. Preprints.org. [Link]

  • Le-Tiran, A., et al. (2022). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. MedChemComm, 13(1), 118-129. [Link]

Sources

Application Note & Protocol Guide: Navigating Nucleophilic Substitution on 4-Pyrrolidinylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the general procedures for nucleophilic substitution reactions involving 4-pyrrolidinylpyridines.

Introduction: The Dual Reactivity of 4-Pyrrolidinylpyridine

4-Pyrrolidinylpyridine (4-PPY), a structural analog of 4-(Dimethylamino)pyridine (DMAP), stands as a cornerstone in organic synthesis, primarily recognized for its role as a "supernucleophilic" catalyst.[1][2] Its heightened reactivity stems from the pyrrolidine ring, which is a more potent electron-donating group than the dimethylamino group of DMAP. This donation enhances the nucleophilicity of the pyridine ring nitrogen, making 4-PPY an exceptionally efficient catalyst for a multitude of reactions, most notably acyl transfers.[1]

However, the very electronic properties that make 4-PPY a superior catalyst also define its reactivity as a substrate in nucleophilic substitution reactions. This guide dissects the dual nature of 4-PPY, providing a detailed exploration of its primary function as a nucleophilic catalyst and the more nuanced procedures for conducting nucleophilic substitution directly upon the 4-PPY scaffold. Understanding this dichotomy is critical for its effective application in complex molecule synthesis and drug development.

Part A: The Primary Role of 4-PPY as a Nucleophilic Catalyst

The most prevalent application of 4-PPY is not as a substrate, but as a catalyst that initiates a substitution reaction on another molecule. It dramatically accelerates reactions by forming a highly reactive intermediate.

Mechanism of Catalysis: The Acyl Transfer Reaction

In a typical acyl transfer reaction, such as the esterification of an alcohol with an acid anhydride, 4-PPY functions by attacking the electrophilic acylating agent. This process forms a highly electrophilic N-acylpyridinium salt.[2] This intermediate is significantly more reactive towards the nucleophile (the alcohol) than the original anhydride. After the alcohol attacks the acyl group, the catalyst is regenerated, completing the catalytic cycle.

The exceptional catalytic activity of 4-PPY is attributed to the resonance stabilization provided by the pyrrolidino group, which increases the nucleophilicity of the pyridine nitrogen, accelerating the formation of the key N-acylpyridinium intermediate.[2]

Visualization: Catalytic Cycle of 4-PPY in Acylation

Catalytic_Cycle_4PPY cluster_0 Catalytic Cycle 4PPY 4-PPY Catalyst Acylpyridinium N-Acylpyridinium Intermediate (Highly Reactive) 4PPY->Acylpyridinium Attacks Anhydride Acyl_Anhydride R-C(O)O(O)C-R (Acylating Agent) Acyl_Anhydride->Acylpyridinium Ester R-C(O)OR' (Product) Acylpyridinium->Ester Attacked by Alcohol Carboxylate R-COO⁻ Acylpyridinium->Carboxylate Forms Alcohol R'-OH (Nucleophile) Alcohol->Ester Ester->4PPY Regenerates Catalyst

Caption: Catalytic cycle of 4-PPY in an acyl transfer reaction.

General Protocol: 4-PPY-Catalyzed Acylation of a Secondary Alcohol

This protocol describes a standard procedure for the esterification of a sterically hindered alcohol using acetic anhydride, where 4-PPY is essential for achieving a reasonable reaction rate.

Materials:

  • Secondary alcohol (e.g., 1-phenylethanol): 1.0 eq.

  • Acetic Anhydride: 1.5 eq.

  • 4-Pyrrolidinylpyridine (4-PPY): 0.05 - 0.1 eq. (5-10 mol%)

  • Triethylamine (Et₃N) or Pyridine (as a mild base): 2.0 eq.

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous: sufficient volume for ~0.1 M concentration

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the secondary alcohol (1.0 eq.) and 4-PPY (0.1 eq.) in anhydrous DCM.

  • Add the base (e.g., Et₃N, 2.0 eq.) to the solution and stir for 5 minutes at room temperature.

  • Cool the mixture to 0 °C using an ice bath.

  • Add acetic anhydride (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

Part B: Nucleophilic Aromatic Substitution (SNAr) on a 4-PPY Substrate

While less common, performing a nucleophilic substitution on the 4-PPY ring itself is a valuable strategy for synthesizing complex derivatives. This typically involves displacing a leaving group at the C2 or C4 position.

Mechanistic Considerations: The Challenge of an Electron-Rich Ring

The canonical mechanism for this transformation is Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] On a standard pyridine ring, nucleophilic attack is favored at the C2 and C4 positions because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[4][5]

However, the presence of the 4-pyrrolidinyl group, a powerful electron-donating group (EDG), increases the electron density of the pyridine ring. This intrinsically deactivates the ring towards attack by external nucleophiles, making the formation of the negatively charged Meisenheimer complex energetically unfavorable.[6][7]

Therefore, to achieve a successful SNAr reaction on a 4-PPY scaffold, several factors must be considered:

  • A Good Leaving Group: An excellent leaving group is required. While halogens can be used, more activated groups like nonaflates are highly effective.[8]

  • Forced Conditions: The reaction often requires harsh conditions, such as high temperatures, high pressure, or microwave irradiation, to overcome the high activation energy barrier.[8][9]

  • Strong Nucleophiles: Potent nucleophiles are necessary to facilitate the initial attack on the electron-rich ring.

Visualization: SNAr Mechanism on a Substituted 4-PPY

SNAr_Mechanism cluster_0 SNAr on a 4-PPY Derivative Reactants Substituted 4-PPY + Nucleophile (Nu⁻) Transition_State_1 Rate-Determining Step Meisenheimer Meisenheimer Complex (Anionic Intermediate) (Resonance Stabilized) Reactants->Meisenheimer 1. Addition of Nu⁻ Transition_State_2 Fast Step Products Substituted Product + Leaving Group (LG⁻) Meisenheimer->Products 2. Elimination of LG⁻

Caption: General mechanism for SNAr on the 4-PPY ring.

General Protocol: SNAr to Synthesize 4-PPY Derivatives

This protocol provides a general method for the synthesis of 4-PPY itself from 4-halopyridine, which serves as a foundational example of SNAr on the pyridine core. The conditions can be adapted for more complex substituted 4-PPY systems.[9]

Materials:

  • 4-Halopyridine (e.g., 4-chloropyridine or 4-phenoxypyridine): 1.0 eq.

  • Pyrrolidine: 1.5 - 2.0 eq.

  • Base (e.g., K₂CO₃): 1.0 - 2.0 eq.

  • Solvent (e.g., DMF, DMSO, or neat): sufficient volume for ~0.5 M concentration

  • Pressure tube or microwave vial

Procedure:

  • To a pressure tube or microwave vial, add the 4-halopyridine (1.0 eq.), pyrrolidine (1.7 eq.), and potassium carbonate (1.0 eq.).[9]

  • Add anhydrous DMF as a solvent, or for some substrates, the reaction can be run neat (without solvent).[8][9]

  • Seal the vessel tightly.

  • Heat the reaction mixture to a high temperature (e.g., 95-200 °C) using a conventional oil bath or a microwave reactor.[9] Microwave heating can significantly reduce reaction times (e.g., 120 °C for 1 hour).[8]

  • Maintain the temperature for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to afford the desired 4-pyrrolidinylpyridine derivative.[9]

Reaction TypeNucleophileLeaving GroupTypical ConditionsRef.
Synthesis of 4-PPY PyrrolidineHalogen, PhenoxyK₂CO₃, DMF, 95 °C, 22 h[9]
Synthesis of 4-PPY PyrrolidineHalogenNeat, 200 °C, 22 h[9]
SNAr on 4-PPY core PyrrolidineNonaflateNeat, Microwave, 120 °C, 1 h[8]
General SNAr AminesChloroKF, Water/Acetonitrile, 80-100 °C, 17 h[10]

Part C: Nucleophilic Attack at the Pyridine Nitrogen

The pyridine nitrogen of 4-PPY, with its enhanced basicity and nucleophilicity, can readily act as a nucleophile itself, attacking electrophiles like alkyl halides to form stable quaternary ammonium salts.

General Protocol: Synthesis of a 4-PPY Quaternary Ammonium Salt

This procedure is adapted from the synthesis of novel quaternary ammonium derivatives of 4-PPY.[11]

Materials:

  • 4-Pyrrolidinylpyridine (4-PPY): 1.0 eq.

  • Alkylating Agent (e.g., 2-bromo-1-(3-nitrophenyl)ethan-1-one): 1.0 eq.

  • Solvent (e.g., Acetonitrile, Acetone, or THF): sufficient volume for ~0.2 M concentration

Procedure:

  • Dissolve 4-PPY (1.0 eq.) in the chosen solvent (e.g., acetonitrile) in a round-bottom flask.

  • In a separate flask, dissolve the alkylating agent (1.0 eq.) in the same solvent.

  • Add the solution of the alkylating agent dropwise to the stirred 4-PPY solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The product often precipitates out of the solution as a solid.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • If a precipitate has formed, collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold solvent (e.g., acetone or diethyl ether) to remove any unreacted starting materials.

  • Dry the purified quaternary ammonium salt under vacuum. Yields are often high for this straightforward reaction.[11]

Conclusion

4-Pyrrolidinylpyridine is a versatile reagent whose utility in nucleophilic substitution reactions is dictated by its dual character. Its primary and most powerful application is as a supernucleophilic catalyst, where the pyridine nitrogen initiates catalysis by attacking an electrophile. In contrast, when the 4-PPY scaffold itself serves as the substrate, its inherent electron-rich nature poses a significant challenge for traditional SNAr reactions, necessitating well-chosen leaving groups and often forcing conditions. Finally, the pyridine nitrogen can act as a potent nucleophile to form stable quaternary salts. A thorough understanding of these distinct reactivity modes is paramount for leveraging the full synthetic potential of 4-PPY in modern chemical research and development.

References

  • Kaszubska, J., et al. (2005). Synthesis of C2-Symmetric Analogues of 4-(Pyrrolidino)pyridine: New Chiral Nucleophilic Catalysts. ChemInform, 36(32). Available at: [Link]

  • Du, P., et al. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances, 11(40), 24933-24940. Available at: [Link]

  • Shaw, S. A., et al. (2006). A Metallocene-Pyrrolidinopyridine Nucleophilic Catalyst for Asymmetric Synthesis. Organic Letters, 8(5), 987-990. Available at: [Link]

  • Du, P., et al. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances, 11(40), 24933-24940. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Available at: [Link]

  • University of Bath. (n.d.). Asymmetric Nucleophilic Catalysis. Available at: [Link]

  • Kąpacz, A., et al. (2020). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Molecules, 25(9), 2030. Available at: [Link]

  • YouTube. (2017). Nucleophilic substitution of pyridine. Available at: [Link]

  • RSC Publishing. (n.d.). A metallocene-pyrrolidinopyridine nucleophilic catalyst for asymmetric synthesis. Available at: [Link]

  • Pearson. (n.d.). SNAr Reactions of Pyridine. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

  • Wang, P., et al. (1995). 2-Formyl-4-pyrrolidinopyridine (FPP): A New Catalyst for the Hydroxyl-Directed Methanolysis of Esters. Journal of the American Chemical Society, 117(17), 4880-4884. Available at: [Link]

  • Nielsen, D. K., et al. (2013). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Journal of the American Chemical Society, 135(25), 9584–9589. Available at: [Link]

  • Rissanen, K., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(4), 2415-2425. Available at: [Link]

  • SRI International. (1988). Immobilized 4-Dialkylaminopyridines: Supernucleophilic Chemical Decontaminating Agents. Available at: [Link]

  • Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred?. Available at: [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution of bisnonaflate 4 with pyrrolidine.... Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Available at: [Link]

  • Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Journal of Physical Organic Chemistry, 32(5), e3929. Available at: [Link]

  • National Institutes of Health. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines. Available at: [Link]

  • Baran Lab, Scripps Research. (n.d.). Haloselectivity of Heterocycles. Available at: [Link]

  • Semantic Scholar. (n.d.). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Available at: [Link]

  • Quimica Organica. (n.d.). Nucleophilic substitution reactions in pyridine. Available at: [Link]

  • Liberty University. (n.d.). The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. Available at: [Link]

  • ResearchGate. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Available at: [Link]

Sources

Application Note: Protecting Group Strategies for (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The synthesis of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine presents a classic chemoselectivity challenge in heterocyclic chemistry. The target molecule contains three distinct reactive centers:[1]

  • The Pyridine Core: An electron-deficient aromatic ring susceptible to Nucleophilic Aromatic Substitution (

    
    ) at the 4-position.[2]
    
  • The Primary Amine (Methanamine): A highly nucleophilic "hard" base prone to alkylation, acylation, and oxidation.

  • The Pyrrolidine Ring: A secondary amine that, once installed, acts as a strong electron-donating group (EDG), significantly deactivating the pyridine ring toward further nucleophilic attack but activating it toward electrophilic substitution.

This guide details two high-fidelity synthetic routes. Route A (The Masked Precursor) utilizes a nitrile as a robust "protecting group" for the amine, ideal for scale-up. Route B (The Boc Strategy) employs tert-butyloxycarbonyl protection, offering modularity for divergent synthesis when the aminomethyl moiety is already present.

Route A: The Nitrile "Masking" Strategy (Recommended)

Rationale: The most efficient protecting group is one that requires no deprotection step. By employing 4-chloropicolinonitrile as the starting material, the nitrile group serves two functions:

  • Electronic Activation: It acts as an electron-withdrawing group (EWG) at the 2-position, further activating the 4-chloride for

    
     displacement.
    
  • Amine Masking: It remains inert to the nucleophilic conditions of the pyrrolidine coupling, then converts directly to the target amine via reduction.

Protocol A1: Coupling

Reaction: 4-chloropicolinonitrile + Pyrrolidine


 4-(pyrrolidin-1-yl)picolinonitrile
  • Setup: Charge a pressure-rated reaction vial or round-bottom flask with 4-chloropicolinonitrile (1.0 equiv).

  • Solvent/Nucleophile: Add Acetonitrile (ACN) (5 mL/mmol) and Pyrrolidine (2.5 equiv).

    • Note: Pyrrolidine acts as both nucleophile and base to scavenge HCl. Excess is easily removed due to its low boiling point (87 °C).

  • Reaction: Heat to 80 °C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • Checkpoint: The conversion is typically quantitative.[3] The product is significantly more polar than the starting chloride.

  • Workup:

    • Cool to room temperature.[4][5]

    • Concentrate in vacuo to remove solvent and excess pyrrolidine.

    • Resuspend residue in EtOAc and wash with sat.

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate.[3]
      
    • Purification: Often not required. If necessary, recrystallize from cold EtOH.

Protocol A2: Nitrile Reduction

Reaction: 4-(pyrrolidin-1-yl)picolinonitrile


 Target Amine

Caution: This step involves strong reducing agents. Anhydrous conditions are mandatory.

  • Catalyst Preparation: In a Parr shaker bottle or autoclave, add Raney Nickel (approx. 50 wt% of substrate) under an Argon atmosphere. Wash the catalyst 3x with anhydrous EtOH to remove water.

  • Substrate Addition: Dissolve the nitrile intermediate in anhydrous Ethanol saturated with Ammonia (

    
    ) .
    
    • Mechanism Note: Ammonia suppresses the formation of secondary amine dimers by minimizing the condensation of the intermediate imine with the product amine.

  • Hydrogenation: Hydrogenate at 40–60 psi

    
      at room temperature for 12–18 hours.
    
  • Filtration: Filter the mixture through a Celite pad (Caution: Do not let Raney Ni dry out; it is pyrophoric). Rinse with MeOH.[6]

  • Isolation: Concentrate the filtrate. The residue is the crude free base.

    • Salt Formation (Optional but Recommended): Dissolve in minimal EtOH and add 4M HCl in dioxane to precipitate the dihydrochloride salt for long-term stability.

Route B: The Boc-Protection Strategy (Modular)

Rationale: If the starting material is (4-chloropyridin-2-yl)methanamine (or if the amine is needed for other parallel synthesis efforts), direct protection is required. The Boc group is chosen for its stability to basic


 conditions and clean acidolytic removal.
Protocol B1: Chemoselective Boc Protection
  • Setup: Dissolve (4-chloropyridin-2-yl)methanamine (1.0 equiv) in DCM (10 mL/mmol).

  • Reagents: Add Triethylamine (TEA) (1.5 equiv) followed by

    
      (1.1 equiv) portion-wise at 0 °C.
    
  • Reaction: Warm to RT and stir for 2 hours.

  • Workup: Wash with 0.5M citric acid (removes unreacted amine), sat.

    
    , and brine. Evaporate to yield tert-butyl ((4-chloropyridin-2-yl)methyl)carbamate .
    
Protocol B2: on Protected Scaffold
  • Reaction: Combine the Boc-protected chloride (1.0 equiv) with Pyrrolidine (3.0 equiv) in DMSO or NMP (3 mL/mmol).

    • Critical Parameter: Unlike the nitrile route, the Boc-protected pyridine is less electron-deficient. Higher temperature (100–120 °C ) is required.

    • Warning: Do not exceed 140 °C to prevent thermal Boc degradation.

  • Monitoring: Monitor for the disappearance of the aryl chloride.

  • Workup: Dilute with water (precipitates the product often) or extract with EtOAc. Wash extensively with water to remove DMSO/NMP.

Protocol B3: Boc Deprotection
  • Acidolysis: Dissolve the intermediate in DCM . Add Trifluoroacetic acid (TFA) (20% v/v).

  • Scavenging: Stir at RT for 1–2 hours. The evolution of

    
     and isobutylene indicates reaction progress.
    
  • Free Basing: Concentrate to remove TFA. Redissolve in DCM and wash with sat.

    
     to obtain the free amine, or simply evaporate to keep as the TFA salt.
    

Comparative Analysis & Data

ParameterRoute A: Nitrile MaskingRoute B: Boc Protection
Step Count 2 (Coupling

Reduction)
3 (Protect

Coupling

Deprotect)
Atom Economy HighModerate (Loss of t-butyl/CO2)

Reactivity
High (Nitrile activates ring)Moderate (Alkyl-Boc is weakly donating)
Cost Low (Common reagents)Moderate (Boc2O, TFA cost)
Safety Profile High Pressure H2 / Pyrophoric NiCorrosive TFA / Acid handling
Suitability Large Scale / ManufacturingLab Scale / Analog Generation

Visualized Workflows (Graphviz)

Diagram 1: Synthetic Pathway Logic

This diagram illustrates the decision logic and chemical flow for both strategies.

G Start_Nitrile Start: 4-Chloropicolinonitrile SNAr_Nitrile Step A1: SNAr with Pyrrolidine (Solvent: ACN, 80°C) Start_Nitrile->SNAr_Nitrile Activated Ring Start_Amine Start: (4-Chloropyridin-2-yl)methanamine Protect_Boc Step B1: Boc Protection (Boc2O, TEA, DCM) Start_Amine->Protect_Boc Mask Nucleophile Int_Nitrile Intermediate: 4-(Pyrrolidin-1-yl)picolinonitrile SNAr_Nitrile->Int_Nitrile Reduction Step A2: Nitrile Reduction (H2, Raney Ni, NH3/EtOH) Int_Nitrile->Reduction Target TARGET: (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine Reduction->Target Int_Boc_Cl Intermediate: N-Boc-4-chloro-2-picolylamine Protect_Boc->Int_Boc_Cl SNAr_Boc Step B2: SNAr with Pyrrolidine (Solvent: DMSO, 110°C) Int_Boc_Cl->SNAr_Boc Higher Temp Req. Int_Boc_Pyr Intermediate: N-Boc-4-(pyrrolidin-1-yl)... SNAr_Boc->Int_Boc_Pyr Deprotect Step B3: Acidic Deprotection (TFA/DCM or HCl/Dioxane) Int_Boc_Pyr->Deprotect Deprotect->Target

Caption: Comparative workflow of Nitrile Masking (Route A) vs. Boc Protection (Route B) highlighting activation energy differences.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12069550, N-Boc-2-aminomethylpyridine. Retrieved October 26, 2025, from [Link]

  • Mahdhaoui, F., et al. (2019).[7]

    
     reactions of substituted pyridines with secondary amines in aqueous solution. International Journal of Chemical Kinetics, 51(4). Retrieved from [Link] (via ResearchGate snippet).
    
  • Master Organic Chemistry. (2025). Reduction of nitriles to primary amines with LiAlH4. Retrieved October 26, 2025, from [Link]

Sources

Strategic Application of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine in Kinase Inhibitor Design

[1]

Executive Summary & Rationale

This application note details the strategic integration of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine (referred to herein as 4-PP-2-MA ) into kinase inhibitor scaffolds. In the landscape of ATP-competitive inhibitor design, medicinal chemists frequently encounter the "solubility-potency wall," where increasing lipophilicity to enhance binding affinity compromises aqueous solubility and metabolic stability.[1]

4-PP-2-MA serves as a high-value "Right-Hand Side" (RHS) fragment.[1] Its utility is derived from three synergistic structural features:

  • The Methanamine Linker (C2): Provides a flexible methylene bridge for amide/urea coupling, projecting the moiety away from the hinge region.[1]

  • The Pyridine Core: Acts as a bioisostere for phenyl rings, reducing lipophilicity (LogP) while offering a nitrogen atom that can participate in water-mediated hydrogen bonding networks within the kinase solvent-exposed front.[1]

  • The Pyrrolidine Tail (C4): A saturated heterocycle that enhances basicity (

    
     modulation) and solubility without introducing excessive molecular weight, often targeting the ribose-binding pocket or solvent interface.[1]
    
Target Applications
  • Lead Optimization: Improving physicochemical properties (LogD, LLE) of hydrophobic hinge-binding cores (e.g., quinolines, pyrazolopyrimidines).

  • Selectivity Tuning: Targeting specific residues (e.g., Asp/Glu) at the solvent front of kinases such as BTK , PI3K , and CDK families.

Structural Biology & Design Logic

To effectively utilize 4-PP-2-MA, one must understand its spatial orientation within the ATP-binding pocket.[1]

Mechanism of Binding (SAR Analysis)

When coupled to a hinge-binding scaffold (e.g., via an amide bond), the 4-PP-2-MA fragment typically occupies the Solvent Exposed Region .[1]

  • Vector: The methylene linker allows the pyridine ring to twist out of plane relative to the hinge binder, relieving steric strain.

  • Solvation: The pyridine nitrogen and the pyrrolidine nitrogen (if protonated) interact with bulk solvent, significantly lowering the desolvation penalty compared to all-carbon analogs.[1]

  • Basicity: The 4-pyrrolidino substituent is a strong electron donor to the pyridine ring, increasing the electron density on the pyridine nitrogen and raising the

    
     of the system. This facilitates salt formation and improves lysosomal trapping in cellular assays.[1]
    
Visualization: Pharmacophore Integration

The following diagram illustrates how 4-PP-2-MA integrates into a theoretical Type I Kinase Inhibitor.

Kinase_SARHingeHinge Binder(e.g., Purine/Quinoline)LinkerAmide Linkage(From Methanamine)Hinge->Linker Covalent AttachmentPyridinePyridine Scaffold(Spacer)Linker->Pyridine Vector ProjectionPyrrolidinePyrrolidine Tail(Solubility/Basicity)Pyridine->Pyrrolidine 4-Position Subst.SolventSolvent Front(Water Network)Pyridine->Solvent H-Bond AcceptorPyrrolidine->Solvent Solubilizing Interaction

Caption: Structural logic of 4-PP-2-MA integration. The fragment extends from the hinge binder into the solvent front, modulating solubility.

Experimental Protocols

Protocol A: Synthetic Incorporation (Amide Coupling)

Objective: Couple 4-PP-2-MA to a carboxylic acid-bearing kinase core (Core-COOH).[1]

Reagents:

  • Amine: (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine (1.2 equiv)[1]

  • Acid: Kinase Core-COOH (1.0 equiv)

  • Coupling Agent: HATU (1.5 equiv) or T3P (Propylphosphonic anhydride)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF or DMA (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the Kinase Core-COOH (e.g., 0.5 mmol) in anhydrous DMF (5 mL) in a dried round-bottom flask under

    
     atmosphere.
    
  • Activation: Add DIPEA (1.5 mmol) followed by HATU (0.75 mmol). Stir at Room Temperature (RT) for 15 minutes to activate the acid.

    • Note: If the Core-COOH is sterically hindered, use T3P (50% in EtOAc) and heat to 50°C.[1]

  • Addition: Add 4-PP-2-MA (0.6 mmol) dropwise to the reaction mixture.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+H of product).

    • Checkpoint: The pyridine nitrogen is nucleophilic but less so than the primary methanamine.[1] However, if bis-acylation is observed, reduce temperature to 0°C during addition.[1]

  • Workup: Dilute with EtOAc (50 mL), wash with saturated

    
     (2x), water (2x), and brine (1x).
    
    • Critical: Do not use acidic washes (e.g., 1N HCl) initially, as the basic pyridine-pyrrolidine moiety will protonate and extract into the aqueous layer.

  • Purification: Dry over

    
    , concentrate, and purify via Flash Chromatography (DCM/MeOH gradient or Reverse Phase C18).
    
Protocol B: Physicochemical Profiling (LogD & Solubility)

Objective: Validate the solubility enhancement provided by the 4-PP-2-MA fragment compared to a phenyl analog.

Methodology:

  • Kinetic Solubility: Prepare 10 mM DMSO stocks of the Final Compound.

  • Dilution: Spike into PBS (pH 7.4) to a final concentration of 100 µM (1% DMSO).

  • Incubation: Shake for 24 hours at RT.

  • Filtration: Filter through a 0.45 µm PVDF membrane to remove precipitates.[1]

  • Quantification: Analyze filtrate by HPLC-UV against a standard curve.

    • Success Criteria: Solubility > 50 µM is typically required for reliable cellular assays.[1]

Comparative Data Analysis

The following table highlights the theoretical impact of replacing a standard benzylamine linker with the 4-PP-2-MA linker in a hypothetical kinase inhibitor.

PropertyBenzylamine Analog (Control)4-PP-2-MA Analog (Test)Impact / Rationale
cLogP 4.2 (High Lipophilicity)2.8 (Moderate)Pyridine N reduces lipophilicity; favorable for oral bioavailability.[1]
pKa (Basic) ~4.5 (Weakly basic)~8.5 (Pyrrolidino-pyridine)Protonation at physiological pH improves solubility.[1]
LE (Ligand Efficiency) 0.350.38Improved binding enthalpy via solvent interactions.[1]
Metabolic Stability High Clearance (CYP oxidation)Moderate/Low ClearancePyridine ring blocks metabolic soft spots often found on phenyl rings.[1]

Synthesis Workflow Diagram

This workflow describes the parallel synthesis approach for optimizing the linker region using 4-PP-2-MA.

Synthesis_WorkflowStartStart: Kinase Core Scaffold(Carboxylic Acid)SplitSplit BatchStart->SplitPathAPath A: Control(Benzylamine)Split->PathAPathBPath B: Target(4-PP-2-MA)Split->PathBCouplingAmide Coupling(HATU/DIPEA/DMF)PathA->CouplingPathB->CouplingPurificationPurification(Prep-HPLC)Coupling->PurificationAssayAssay: Kinase IC50 + SolubilityPurification->Assay

Caption: Parallel synthesis workflow comparing standard linkers vs. 4-PP-2-MA to validate physicochemical improvements.

Safety & Handling

  • Hazards: (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine is an irritant and potentially corrosive.[1][2] It is structurally related to 4-pyrrolidinopyridine (a super-nucleophile), which is highly toxic if absorbed through the skin.[1]

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1] Handle only in a fume hood.

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2–8°C. Amines can absorb 
    
    
    from the air to form carbamates; ensure the container is tightly sealed.[1]

References

  • Pfizer Global Research. (2009).[1] (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor.[1][3] Bioorganic & Medicinal Chemistry Letters.

  • BindingDB. (2010).[1] Affinity Data for Pyridin-4-yl(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)methanone Derivatives. Binding Database. [1]

  • Bristol-Myers Squibb. (2008).[1][4] Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry.

  • Matrix Fine Chemicals. (2023).[1] Product Specification: [4-(Pyrrolidin-1-yl)pyridin-2-yl]methanol. (Precursor to the methanamine).[1]

  • Fisher Scientific. (2012).[1][2] Safety Data Sheet: 4-(Pyrrolidin-1-yl)pyridine. (Safety reference for the core scaffold).

Strategic Deployment of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine in Heterocyclic Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 1.0

Executive Summary

This technical guide details the synthetic utility of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine (CAS: 1248922-05-5) in the construction of diversity-oriented heterocyclic libraries. Unlike standard 2-picolylamines, this building block features a pyrrolidine moiety at the C4 position. This substitution exerts a profound electronic effect—functioning as a strong electron donor—which significantly enhances the basicity of the pyridine nitrogen and the nucleophilicity of the ring system.

This guide focuses on two primary library generation strategies:

  • Multicomponent Cyclization: Leveraging the electron-rich pyridine ring for accelerated Groebke-Blackburn-Bienaymé (GBB) reactions to yield imidazo[1,5-a]pyridines .

  • Parallel Scaffold Decoration: Optimized protocols for acylation and reductive amination that account for the molecule's "DMAP-like" internal basicity.

Chemical Profile & Mechanistic Insight

Physicochemical Properties
PropertyValue / Description
CAS Number 1248922-05-5
Molecular Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol
Primary Reactivity Primary amine (Nucleophile), Pyridine N (Base/Nucleophile)
Electronic Character Electron-rich Pyridine (4-pyrrolidino donor)
Estimated pKa ~9.6 (Pyridine N), ~8.8 (Primary Amine) [Inferred from analogs]
Solubility High in MeOH, DCM, DMSO; Moderate in Water
The "Internal DMAP" Effect

The 4-pyrrolidin-1-yl substituent is not merely structural decoration; it fundamentally alters the reactivity. Through resonance, the pyrrolidine nitrogen donates electron density into the pyridine ring, making the ring nitrogen significantly more basic than unsubstituted pyridine (analogous to 4-dimethylaminopyridine, DMAP).

Synthetic Implications:

  • GBB Reaction: The increased electron density at the pyridine nitrogen accelerates the final cyclization step (attack on the nitrilium ion).

  • Acylation: The pyridine ring can act as an intramolecular catalyst, but may also sequester protons or Lewis acids, requiring stoichiometry adjustments.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

LibraryWorkflow Start (4-(Pyrrolidin-1-yl)pyridin-2-yl) methanamine GBB_Rxn Groebke-Blackburn-Bienaymé Cyclization Start->GBB_Rxn + Acid Cat. Amide_Rxn Parallel Acylation (Scaffold Decoration) Start->Amide_Rxn + Base Aldehydes Aldehydes (R-CHO) Aldehydes->GBB_Rxn Isocyanides Isocyanides (R-NC) Isocyanides->GBB_Rxn Electrophiles Acyl Chlorides / Sulfonyl Chlorides Electrophiles->Amide_Rxn Imidazo Imidazo[1,5-a]pyridine Library GBB_Rxn->Imidazo Cyclization AmideLib Functionalized Picolylamine Library Amide_Rxn->AmideLib Coupling

Figure 1: Divergent synthesis workflow. The scaffold serves as a precursor for both fused heterocycles (top path) and decorated amines (bottom path).

Protocol A: Synthesis of Imidazo[1,5-a]pyridine Libraries (GBB Reaction)

This multicomponent reaction is the highest-value transformation for this scaffold, creating a fused bicyclic core in a single step.

Reaction Mechanism & Logic

The reaction involves the condensation of the primary amine with an aldehyde to form an imine, followed by [4+1] cycloaddition with an isocyanide.

  • Critical Factor: The 4-pyrrolidine group makes the pyridine nitrogen highly nucleophilic, facilitating the interception of the nitrilium intermediate. However, its high basicity can buffer the acid catalyst.

  • Optimization: Use a protic solvent (MeOH) to stabilize intermediates and a slightly higher loading of acid catalyst (e.g., 20 mol% Sc(OTf)₃ or stoichiometric acetic acid) to ensure imine formation proceeds despite the basic pyridine.

Step-by-Step Protocol

Scale: 0.2 mmol per well (96-well plate format).

  • Reagent Preparation:

    • Stock A (Amine): Dissolve (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine (1.0 equiv) in MeOH (0.5 M).

    • Stock B (Aldehyde): Dissolve diverse aldehydes (1.0 equiv) in MeOH (0.5 M).

    • Stock C (Isocyanide): Dissolve diverse isocyanides (1.1 equiv) in MeOH (0.5 M).

    • Catalyst: Acetic acid (glacial) or Scandium(III) triflate (Sc(OTf)₃).

  • Execution:

    • Aliquot Stock A (400 µL) and Stock B (400 µL) into reaction vials.

    • Add catalyst: 20 mol% Sc(OTf)₃ (preferred for speed) OR 1.0 equiv Acetic Acid.

    • Shake at Room Temperature (RT) for 30 minutes to allow imine formation.

    • Add Stock C (440 µL).

    • Seal vials and heat to 60°C for 12 hours .

  • Work-up (SPE - Solid Phase Extraction):

    • The product is basic.[1] Load the crude mixture onto a SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (3 x 2 mL) to remove non-basic impurities (excess aldehyde/isocyanide).

    • Elute product with 2M NH₃ in MeOH .

    • Concentrate under vacuum.

  • Validation:

    • LC-MS should show a single major peak corresponding to [M+H]⁺.

    • Note: The product will be highly fluorescent under UV due to the extended conjugation of the imidazo-pyridine system.

Protocol B: High-Throughput Amide/Sulfonamide Coupling

Standard acylation can be complicated by the "DMAP" nature of the scaffold, which may form stable acyl-pyridinium salts that hydrolyze during workup if not fully reacted.

Optimization Strategy
  • Base Selection: Use a non-nucleophilic base (DIPEA) in excess (3.0 equiv) to ensure the primary amine remains unprotonated.

  • Solvent: DCM or DMF.

  • Scavenging: Use polymer-supported trisamine to remove excess electrophiles.

Step-by-Step Protocol

Scale: 0.1 mmol per well.

  • Reagent Mixing:

    • Dissolve scaffold (0.1 mmol) and DIPEA (0.3 mmol) in anhydrous DCM (1 mL).

    • Add Acyl Chloride or Sulfonyl Chloride (0.12 mmol, 1.2 equiv) slowly.

    • Observation: A color change (often yellow to orange) may occur due to charge transfer complexes with the electron-rich pyridine.

  • Incubation:

    • Shake at RT for 4 hours.

  • Purification (Scavenging):

    • Add PS-Trisamine resin (3.0 equiv relative to excess acid chloride) to scavenge unreacted electrophiles.

    • Add PS-Isocyanate resin (1.0 equiv) to scavenge any unreacted starting amine (if high purity is required).

    • Shake for 4 hours or overnight.

  • Isolation:

    • Filter off the resins.

    • Evaporate solvent.[2]

    • Quality Check: ¹H NMR should show a downfield shift of the methylene protons (

      
      ) upon acylation.
      

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in GBB Reaction Pyridine basicity neutralizing acid catalyst.Switch from Acetic Acid to Sc(OTf)₃ or HClO₄ (caution). Increase temperature to 80°C.
Incomplete Amide Coupling Formation of unreactive N-acylpyridinium salt.Add DMAP (10 mol%) to facilitate acyl transfer, or switch to HATU/DMF coupling for carboxylic acids.
Product Retention on SCX Product is too basic (two basic nitrogens).Elute with 7M NH₃ in MeOH or use Triethylamine/MeOH mixtures for elution.
Precipitation Low solubility of the flat aromatic core.Use HFIP (Hexafluoroisopropanol) or DMSO as cosolvent.

References

  • Imidazo[1,5-a]pyridine Synthesis

    • Title: Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.
    • Source: MDPI (Molecules), 2024.
    • URL:[Link]

  • Reactivity of 2-(Aminomethyl)

    • Title: Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.[3][4]

    • Source: Beilstein Journal of Organic Chemistry, 2020.
    • URL:[Link]

  • 4-Pyrrolidinopyridine Properties

    • Title: 4-Pyrrolidinylpyridine - Wikipedia (General Chemical D
    • Source: Wikipedia.[1]

    • URL:[Link]

  • General Library Synthesis Strategy

    • Title: Conversion of pyridines into diverse N-heteroaromatics using a deconstruction-reconstruction approach.[5]

    • Source: American Chemical Society (ACS).
    • URL:[Link]

Sources

Application Note: Optimization of Buchwald-Hartwig Amination to Form the Pyrrolidine-Pyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of the pyrrolidine-pyridine core is a ubiquitous structural motif in medicinal chemistry, frequently serving as a solubility-enhancing pharmacophore in kinase inhibitors and GPCR modulators. While the Buchwald-Hartwig amination is the standard method for this transformation, the specific coupling of pyrrolidines (secondary cyclic amines) with halopyridines (heteroaryl electrophiles) presents unique challenges.

These challenges include catalyst poisoning via pyridine nitrogen coordination, beta-hydride elimination (though reduced in cyclic amines), and regioselectivity issues in poly-halogenated systems. This guide provides a validated, self-optimizing protocol using Third- and Fourth-Generation (G3/G4) Palladacycle Precatalysts , specifically focusing on the RuPhos and BrettPhos ligand families.

Mechanistic Insight & Challenges

To optimize this reaction, one must understand the failure modes. The pyridine nitrogen is a competitive ligand. If the phosphine ligand dissociates or is insufficiently bulky, the pyridine substrate will bind to the Palladium(II) center, forming a stable, unreactive "off-cycle" complex.

Diagram 1: Catalytic Cycle & Inhibition Pathways

This diagram illustrates the standard catalytic cycle alongside the specific "death spiral" caused by pyridine coordination.

BuchwaldMechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Halopyridine Coord Amine Coordination [L-Pd(II)-Ar-N(H)R] OxAdd->Coord + Pyrrolidine PyPoison OFF-CYCLE: Pyridine Poisoning [Pd(II)-Pyridine Complex] OxAdd->PyPoison Low Ligand Bulk Pyridine N-Coordination Dimer OFF-CYCLE: Pd-Halide Dimer OxAdd->Dimer Ligand Dissociation Deprot Deprotonation (Base Mediated) Coord->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim - HX RedElim->Pd0 Regeneration PyPoison->Pd0 Heat/Strong Ligand

Figure 1: The catalytic cycle highlighting the critical 'Pyridine Poisoning' pathway (Red) which halts turnover if the ligand (L) does not sufficiently shield the metal center.

Optimization Strategy: The "Privileged" Variables

Success relies on a hierarchy of variables. Do not screen randomly; follow this logic.

Ligand Selection (The Critical Variable)

For secondary cyclic amines like pyrrolidine coupling with pyridines, RuPhos is the "Gold Standard" due to its specific ability to prevent catalyst poisoning while facilitating the reductive elimination of secondary amines.

LigandApplication ScopeRecommendation
RuPhos Secondary amines (pyrrolidine, piperidine) with aryl/heteroaryl halides.Primary Choice.
BrettPhos Primary amines or extremely hindered substrates.Secondary Choice.
Xantphos Chelation-assisted couplings; sometimes useful for 2-halopyridines.Tertiary Choice.
BINAP Older generation; generally inferior for heteroaryl chlorides.Avoid unless cost is critical.
The Precatalyst Advantage

Use G4-Precatalysts (e.g., RuPhos Pd G4).[1]

  • Why? They generate the active L-Pd(0) species at room temperature upon base activation.

  • Benefit: Eliminates the induction period and ensures a strict 1:1 Pd:Ligand ratio, preventing excess ligand from inhibiting the reaction or insufficient ligand leading to Pd black formation.

Base & Solvent Matrix
  • Standard: NaOtBu in Toluene or Dioxane (Fastest, highest yield).

  • Base-Sensitive (Esters/Nitriles present): Cs₂CO₃ in t-Amyl Alcohol or Dioxane (Slower, requires heat, but functional group tolerant).

Detailed Protocol

Protocol A: Standard Screening (High Throughput)

Use this to identify the optimal condition for a new pyrrolidine-pyridine pair.

Reagents:

  • Halopyridine (0.1 mmol)

  • Pyrrolidine derivative (0.12 mmol, 1.2 equiv)

  • Catalyst: RuPhos Pd G4 (0.002 mmol, 2 mol%)

  • Base: NaOtBu (0.15 mmol, 1.5 equiv)

  • Solvent: Anhydrous THF or Toluene (0.2 M concentration)

Workflow:

  • Preparation: In a glovebox or under active N₂ flow, charge a reaction vial with RuPhos Pd G4 and NaOtBu.

  • Substrate Addition: Add the Halopyridine and Pyrrolidine.

    • Note: If substrates are solid, add with catalyst. If liquid, add after solvent.

  • Solvation: Add anhydrous, degassed solvent (0.5 mL). Cap the vial with a PTFE-lined septum.[2]

  • Reaction: Stir at 60 °C for 2 hours.

    • Checkpoint: Analyze by LCMS.[2][3][4] If conversion <50%, increase Temp to 100 °C.

  • Workup: Dilute with EtOAc, filter through a small pad of silica/Celite to remove Pd, and concentrate.

Protocol B: Scale-Up (1-10 Gram Scale)

Optimized for thermal management and mixing efficiency.

  • Vessel: Use a 3-neck round bottom flask equipped with a reflux condenser and internal temperature probe.

  • Charging: Charge RuPhos Pd G4 (1 mol%) and NaOtBu (1.4 equiv) . Purge with N₂ for 15 mins.

  • Solvent: Add Toluene (5 volumes) . Stir for 5 mins to activate catalyst (solution turns from pale yellow to dark/orange).

  • Addition: Add Pyrrolidine (1.1 equiv) and Halopyridine (1.0 equiv).

  • Heating: Heat to 80 °C .

    • Process Control: Monitor internal temp. The reaction is slightly exothermic upon initiation.

  • Completion: Reaction is typically complete in 2-4 hours.

  • Quench: Cool to RT. Add water (5 volumes). Separate layers.

  • Scavenging: Treat organic layer with SiliaMetS® Thiol or similar Pd scavenger if GMP purity is required.

Decision Tree for Optimization

Use this flowchart if the standard RuPhos/NaOtBu protocol fails.

OptimizationTree Start Standard Protocol (RuPhos G4 / NaOtBu) Check Check LCMS Conversion? Start->Check Success Scale Up Check->Success >90% Fail1 Low Conversion (SM Remaining) Check->Fail1 <10% Fail2 Decomposition (Byproducts) Check->Fail2 Complex Mix Soln1 Increase Temp (100°C) OR Switch to BrettPhos Fail1->Soln1 Soln2 Switch Base to Cs2CO3 Solvent: t-Amyl Alcohol Fail2->Soln2

Figure 2: Troubleshooting logic for optimizing difficult couplings.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (0% Conv) Catalyst poisoning or oxidative addition failure.1. Switch to BrettPhos Pd G4 .2. Ensure Halopyridine is a Bromide or Iodide (Chlorides require higher temp).
Protodehalogenation (Ar-X

Ar-H)

-hydride elimination or solvent H-abstraction.
1. Switch solvent to Dioxane .2. Increase concentration (0.5 M).3. Lower temperature.
Pd Black Precipitation Catalyst decomposition (Ligand shedding).1. Add 1-2 mol% extra free RuPhos ligand .2. Ensure O₂ exclusion is rigorous.
Low Yield with 2-Chloropyridine Electronic deactivation.Use LHMDS as base (soluble, non-nucleophilic) or switch to tBuBrettPhos .

References

  • RuPhos/BrettPhos Scope: Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases.[5] Chemical Science, 2011. Link

  • Precatalyst Technology: Palladacycle Precatalysts for C–N Cross-Coupling. Benchchem Application Note.[6] Link

  • Mechanistic Overview: Buchwald–Hartwig amination.[2][3][6][7][8][9][10] Wikipedia / Organic Chemistry Portal. Link

  • Heterocycle Coupling: Optimization for the Buchwald–Hartwig amination of complex heterocyclic systems. ResearchGate.[1][11] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Protocols for (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Super-Base" Challenge

Welcome to the technical support interface. You are likely working with (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine , a molecule that presents a unique purification challenge due to its electronic structure.[1]

The Core Problem: This is not a standard pyridine. The pyrrolidine ring at the 4-position acts as a powerful electron-donating group (EDG).[1] Through resonance, it pushes electron density onto the pyridine nitrogen and the exocyclic amine.

  • Consequence 1: The molecule is significantly more basic (

    
     for the ring nitrogen) than unsubstituted pyridine (
    
    
    
    ).
  • Consequence 2: It is highly polar and "sticky," leading to severe tailing on silica gel and high water solubility during extraction.

Use the decision matrix below to select your workflow:

FeatureFree Base (Oil/Low-Melting Solid) HCl Salt (Hygroscopic Solid)
Primary Use Acylation reactions, nucleophilic catalysis, further functionalization.[1][2]Long-term storage, biological assays (water soluble).
Stability Moderate.[1] Prone to oxidation and

absorption (carbamate formation).[1]
High, provided it is kept dry.[3]
Purification Flash Chromatography (Requires basic modifiers).[1]Precipitation/Recrystallization (Requires anhydrous conditions).[1]
Major Risk Tailing on column; loss into aqueous layer during workup.[1]Formation of hygroscopic "syrups" instead of solids.

Protocol A: Free Base Isolation (The "Clean Catch")

Objective: Isolate the pure free base from a reaction mixture without degradation or column retention.

The Mechanism: Why Standard Silica Fails

Standard silica gel is slightly acidic (


).[1] The highly basic 4-pyrrolidinopyridine core will protonate upon contact with silica, forming a non-covalent salt that "sticks" to the column. You must  deprotonate the silanols to allow the molecule to pass.
Step-by-Step Methodology

1. Workup (The "Salting Out" Trick)

  • Step 1: Quench reaction with water.[1]

  • Step 2: Adjust aqueous

    
     to 
    
    
    
    using
    
    
    (ensure full deprotonation).[1]
  • Step 3: Critical: Saturate the aqueous layer with solid

    
     or 
    
    
    
    .
    • Reasoning: This molecule is water-soluble.[1][4] Increasing ionic strength forces the organic amine out of the water phase (Salting Out effect).

  • Step 4: Extract

    
     with DCM  (Dichloromethane) or CHCl3/IPA (3:1) .[1] Avoid Ether/EtOAc as they are too non-polar to extract this amine efficiently.[1]
    

2. Chromatographic Purification

  • Stationary Phase: Standard Silica Gel (40-63 µm).[1]

  • Mobile Phase: DCM : MeOH :

    
     (Start at 95:4:1, Gradient to 90:9:1).[1]
    
    • Alternative: DCM : MeOH :

      
       (98:1:1).[1]
      
  • Loading: Dissolve crude oil in minimal DCM containing 1%

    
    .
    

3. Visualization (DOT Diagram)

FreeBasePurification Start Crude Reaction Mixture pH_Adjust Adjust pH > 12 (NaOH) Start->pH_Adjust SaltingOut Saturate Aqueous Phase (Solid NaCl/K2CO3) pH_Adjust->SaltingOut Prevents Yield Loss Extract Extract 3x with DCM (Avoid Et2O) SaltingOut->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Column Flash Chromatography DCM:MeOH:NH4OH Dry->Column Use Basic Modifier PureProduct Pure Free Base (Oil) Column->PureProduct

Caption: Workflow for isolating the highly polar free base, emphasizing the critical "Salting Out" step.

Protocol B: HCl Salt Formation (The "Stabilizer")

Objective: Convert the free base into a stable, water-soluble dihydrochloride salt.

The Mechanism: Stoichiometry Control

This molecule has two basic sites: the pyridine nitrogen and the primary methanamine.

  • 1 eq. HCl: Protonates the primary amine (kinetic product) or pyridine (thermodynamic product depending on solvent).

  • >2 eq.[1] HCl: Protonates both.[1] This is the stable form you want.

Step-by-Step Methodology

1. Preparation

  • Dissolve the purified free base in Anhydrous Ethanol or DCM (0.1 M concentration).[1]

  • Warning: Do not use water or aqueous HCl.[1] You will generate a hygroscopic syrup that is impossible to dry.

2. Precipitation

  • Reagent: Use 4M HCl in Dioxane or 2M HCl in Diethyl Ether .

  • Addition: Add 2.5 equivalents of HCl dropwise at

    
     under 
    
    
    
    .
  • Observation: A white/off-white precipitate should form immediately.[1]

3. Isolation & Drying

  • Filter the solid under a blanket of Nitrogen (to prevent moisture absorption).

  • Wash with cold anhydrous ether.

  • Drying: Dry in a vacuum oven at

    
     over 
    
    
    
    or KOH pellets.

4. Visualization (DOT Diagram)

SaltFormation FreeBase Free Base in Anhydrous DCM/EtOH AddAcid Add 2.5 eq HCl (in Dioxane/Ether) FreeBase->AddAcid Anhydrous Only Precipitate Precipitate Forms AddAcid->Precipitate Filter Filter under N2 Precipitate->Filter Dry Vacuum Dry over P2O5 Filter->Dry Hygroscopic!

Caption: Protocol for converting the free base to the HCl salt while avoiding hygroscopic syrup formation.

Troubleshooting & FAQs

Q1: My NMR shows very broad peaks for the HCl salt. Is it impure?

  • Diagnosis: Likely not impure.[1][3] Broad peaks in amine salts often result from proton exchange with residual water or incomplete protonation.[1]

  • Fix: Run the NMR in DMSO-d6 or D2O . If using CDCl3, add a drop of

    
     to shake (exchangeable protons will disappear, sharpening the carbon-bound protons). If peaks remain broad, you may have a mix of mono- and di-HCl salts.[1] Recrystallize from MeOH/EtOAc.
    

Q2: The product is "oiling out" instead of crystallizing during salt formation.

  • Cause: Presence of water or the solvent is too polar to force precipitation.

  • Fix: Decant the supernatant. Triturate (grind) the oil with fresh anhydrous diethyl ether or pentane .[1] Sonication can also induce crystallization. If that fails, dissolve in minimal hot MeOH and add EtOAc dropwise until cloudy, then cool.

Q3: I lost 50% of my mass during the aqueous workup.

  • Cause: The free base is highly water-soluble due to the polar pyridine-amine combo.[1]

  • Fix: Re-extract the aqueous layer using n-Butanol or Chloroform/Isopropanol (3:1) .[1] Ensure the aqueous layer is saturated with NaCl.

Q4: Can I use reverse-phase (C18) HPLC for purification?

  • Answer: Yes, but you must control the pH.

  • Method: Use a volatile basic buffer (0.1%

    
     or 
    
    
    
    ) in the mobile phase.
  • Why? Acidic buffers (TFA/Formic acid) will protonate the molecule, making it extremely polar and causing it to elute in the void volume (no retention). Basic pH keeps it neutral and retentive on C18.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for purification of organic bases). [1]

  • BenchChem. (2025).[1][5][6] A Researcher's Guide to Pyridine Purification. (General protocols for pyridine derivatives).

  • Kaljurand, I., et al. (2005).[7] "Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile". Journal of Organic Chemistry. (Establishes the high basicity of 4-pyrrolidinopyridine derivatives).

  • PubChem. (2025).[1] 4-Pyrrolidinopyridine Compound Summary. (Physical properties and safety data).

Sources

Technical Support Center: Stability & Handling of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine

[1]

Technical Overview & Chemical Context

The Molecule: (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine is a highly electron-rich derivative of 2-picolylamine.[1]

The Stability Challenge: Researchers often underestimate the lability of this molecule because they treat it as a standard pyridine. However, the 4-pyrrolidino substituent acts as a powerful electron-donating group (EDG) via resonance.[1] This significantly increases the electron density of the pyridine ring and the basicity of the ring nitrogen (analogous to DMAP, 4-dimethylaminopyridine).

While the ring enrichment makes the molecule a potent nucleophile/ligand, it destabilizes the primary amine at the 2-position (methanamine group) . This "benzylic-like" amine is prone to two primary degradation pathways:

  • Oxidative Deamination: Formation of the imine or aldehyde due to radical abstraction of the

    
    -protons, catalyzed by trace metals or light.
    
  • Carbamate Formation (Pseudo-oxidation): Rapid absorption of atmospheric

    
     to form carbamate salts, often mistaken for oxidation precipitates.[1]
    

Troubleshooting Guide (Diagnostic Q&A)

Issue 1: "My sample has turned from off-white to yellow/brown."

Diagnosis: Oxidative Coupling or N-Oxide Formation. The color change typically indicates the formation of conjugated impurities. In electron-rich pyridines, air exposure can lead to N-oxidation of the pyridine ring or oxidative coupling of the primary amine.

  • Immediate Action: Check purity via LC-MS. If the primary peak is intact (>90%), repurify via short-path silica filtration (DCM/MeOH/NH3) to remove colored impurities.[1]

  • Prevention: Store strictly under Argon at -20°C.

Issue 2: "A white crust or precipitate has formed on the glass walls."

Diagnosis: Carbamate Formation (Carbon Dioxide Uptake). Primary amines are strong nucleophiles that react with atmospheric

11
  • Verification: Acidify a small sample. If gas bubbles (

    
    ) are released, it is a carbamate.[1]
    
  • Recovery: The free base can often be regenerated by dissolving the solid in a strong base (NaOH) and extracting with an organic solvent, though yield loss is common.

Issue 3: "Yields are low when using the free base in cross-coupling."

Diagnosis: Metal Chelation Interference. 2-Picolylamines are excellent bidentate ligands.[1] The free amine may be chelating your metal catalyst (Pd, Cu, Ni), poisoning the reaction or promoting side reactions.

  • Solution: Pre-complex the amine or use a huge excess of catalyst. Alternatively, use the HCl salt and release the free base in situ slowly with a hindered base.

Core Protocols: The Self-Validating Solution

The only robust method to prevent oxidation and

Salt Formation
Protocol A: Conversion to Dihydrochloride Salt (Recommended)

This protocol creates a stable, solid form suitable for long-term storage (>1 year).[1]

Reagents:

  • (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine (Free Base)[1]

  • 4M HCl in Dioxane (Anhydrous)[1]

  • Diethyl Ether or MTBE (degassed)[1]

Step-by-Step:

  • Dissolution: Dissolve the crude free base in a minimum amount of anhydrous DCM or Ethanol under Argon.[1]

  • Acidification: Cool the solution to 0°C. Dropwise add 4M HCl in Dioxane (2.5 equivalents).

    • Why? You need >2 equivalents because the pyridine nitrogen (pKa ~9.6) and the primary amine (pKa ~8.8) will both protonate.[1]

  • Precipitation: A white to pale-yellow solid should precipitate immediately.[1]

  • Trituration: Add excess Diethyl Ether to complete precipitation.

  • Filtration: Filter quickly under an inert atmosphere (nitrogen funnel).

  • Drying: Dry under high vacuum for 24 hours to remove excess HCl.

Validation:

  • Take an NMR in

    
    .[1] The 
    
    
    -methylene protons (
    
    
    ) should shift downfield significantly, confirming protonation.[1]

Visualizing the Degradation & Protection Pathways

The following diagram illustrates the chemical causality: why the free base degrades and how the salt form protects it.

GFreeBase(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine(Free Base)OxidationOxidative Deamination(Imine/Aldehyde)FreeBase->Oxidation Radical Abstraction(Trace Metals/Light)CarbamateCarbamate Formation(+ CO2)FreeBase->Carbamate Nucleophilic AttackNOxidePyridine N-Oxide( via Ring Oxidation)FreeBase->NOxide O2 Attack onEnriched RingSaltFormDihydrochloride Salt(Stable Storage Form)FreeBase->SaltForm Protonation(Locks Lone Pairs)AirAir (O2)Air->OxidationAir->NOxideCO2Atmosphere (CO2)CO2->CarbamateHClHCl (Anhydrous)HCl->SaltForm

Figure 1: Degradation pathways of the free amine vs. stabilization via salt formation.

Frequently Asked Questions (FAQ)

Q: Can I store the free base in solution? A: Not recommended for periods longer than 24 hours. If necessary, store in degassed Benzene or Toluene at -20°C. Avoid halogenated solvents (DCM/Chloroform) for long-term storage, as electron-rich pyridines can react with them (quaternization) over time.[1]

Q: Why not use the Tosylate salt? A: Tosylate salts are excellent and non-hygroscopic [1]. However, they add significant molecular weight.[1] For small-scale medicinal chemistry, the HCl salt is more atom-efficient and easier to remove during workup (via aqueous wash).[1]

Q: Is the pyrrolidine group stable? A: generally, yes. However, under strong oxidative conditions (e.g., presence of peroxides), the pyrrolidine ring itself can undergo oxidation to a lactam. This is why excluding oxygen is critical, not just for the primary amine, but for the integrity of the heterocycle [2].

References

  • Vertex AI Search. (2022).[1] Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt. National Institutes of Health (PMC).[1] 2[1][2]

  • ChemicalBook. (2026).[1] 4-(Pyrrolidin-1-yl)pyridine Properties and Stability. ChemicalBook. 3

  • Apollo Scientific. (2022).[1] Safety Data Sheet: Benzylamine Derivatives and Air Sensitivity. Apollo Scientific.[1] 4

  • Schlenk Line Survival Guide. (n.d.). Performing Sensitive Reactions without a Schlenk Line. Link

Removing impurities from crude (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine preparations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky Base" Challenge

Welcome to the technical support hub for (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine . If you are accessing this guide, you are likely facing a specific set of problems: your compound is streaking on silica, co-eluting with impurities, or degrading into a hygroscopic oil upon storage.

This molecule presents a "perfect storm" for purification difficulties:

  • High Basicity: It contains a primary amine (methanamine), a pyridine nitrogen, and a pyrrolidine nitrogen (electron donor). The pyrrolidine ring donates electron density into the pyridine system, significantly raising the pKa of the pyridine nitrogen (approx pKa ~9.6) compared to unsubstituted pyridine [1].

  • High Polarity: The combination of these nitrogens creates a highly polar surface area.

  • Silica Interaction: The basic nitrogens interact strongly with the acidic silanols of standard silica gel, leading to peak tailing and irreversible adsorption.

This guide provides troubleshooting workflows to resolve these specific issues.

Module 1: Chromatography Troubleshooting

Issue: "My product streaks/tails on the column and I can't separate close impurities."

Diagnosis: Standard silica gel is slightly acidic (pH ~5-6). Your highly basic product is protonating on the silica surface, acting as a cation exchanger rather than partitioning based on polarity.

Protocol A: The "Amine-Modified" Solution (Recommended) The most robust method for this class of compounds is using Amine-Functionalized Silica (KP-NH) . This neutralizes the surface acidity and prevents the "sticking" effect.

  • Stationary Phase: Amine-functionalized silica (e.g., Biotage KP-NH or Teledyne Isco Amine).

  • Mobile Phase: Hexane / Ethyl Acetate (0–100% gradient) or DCM / MeOH (0–10% gradient).

    • Note: You do not need to add Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA) to the mobile phase when using amine-silica [2].

  • Loading: Load the crude as a liquid injection in DCM. Avoid dry loading on standard silica; dry load on Celite or amine-silica instead.

Protocol B: The "High pH" Reverse Phase Alternative If amine-silica is unavailable, use C18 Reverse Phase, but you must control the pH.

  • Column: C18 (End-capped).

  • Buffer: 10mM Ammonium Bicarbonate (pH ~8-9) or 0.1% NH₄OH in water.

    • Mechanism:[1] High pH keeps the amine neutral (deprotonated), allowing it to interact with the hydrophobic C18 chains. At low pH (e.g., TFA), the molecule becomes fully protonated and will elute in the void volume [3].

  • Gradient: 5% to 60% Acetonitrile in Buffer.

Decision Logic for Chromatography:

purification_logic Start Crude Mixture Analysis TLC_Check TLC on Standard Silica (DCM/MeOH/NH4OH) Start->TLC_Check Result Result? TLC_Check->Result Streaking Streaking / Rf < 0.1 Result->Streaking Yes Clean Distinct Spot Result->Clean No AmineSilica Protocol A: Amine-Functionalized Silica (Hexane/EtOAc) Streaking->AmineSilica Best Option High_pH_RP Protocol B: High pH Reverse Phase (C18 + NH4HCO3) Streaking->High_pH_RP Alternative Std_Flash Standard Flash (DCM/MeOH + 1% NH4OH) Clean->Std_Flash Success Proceed to Salt Formation AmineSilica->Success Pure Free Base High_pH_RP->Success Pure Free Base

Caption: Decision tree for selecting the correct stationary phase based on crude material behavior.

Module 2: Removing Synthesis Byproducts

Issue: "I have a persistent impurity at +14 mass units (Methylation) or +Product Mass (Dimer)."

Context: This molecule is typically synthesized via the reduction of 4-(pyrrolidin-1-yl)picolinonitrile .

  • Dimer Impurity: During catalytic hydrogenation, the primary amine product can react with the intermediate imine, forming a secondary amine dimer.

  • Starting Material: Unreacted nitrile.

Troubleshooting Table:

Impurity TypeDetection (LCMS)Removal Strategy
Unreacted Nitrile M-4 (approx)Acid Wash: Dissolve crude in EtOAc. Wash with 1M HCl. The basic product moves to aqueous; neutral nitrile stays in organic. Basify aqueous layer to recover product.
Dimer (Secondary Amine) 2M - NH3Crystallization: The dimer is significantly more lipophilic. Convert product to HCl salt (see Module 3); the monomer salt often crystallizes while the dimer remains in the mother liquor.
Metal Residue (Pd/Ni) No UV/MS signal (Color: Grey/Black)Scavenging: Treat organic solution with SiliaMetS® Thiol or TMT (Trimercaptotriazine) for 4 hours at 40°C, then filter [4].

Module 3: Stability & Storage (The "Goo" Factor)

Issue: "My white solid turned into a yellow oil overnight."

Root Cause:

  • Hygroscopicity: The electron-rich pyridine and primary amine avidly absorb atmospheric moisture.

  • Carbamate Formation: The primary amine reacts with atmospheric CO₂ to form carbamates.

Solution: Salt Formation Protocol Do not store the free base. Convert it immediately to a stable salt. The Dihydrochloride (2HCl) or Fumarate salts are preferred for crystallinity.

Step-by-Step HCl Salt Formation:

  • Dissolution: Dissolve 1.0 g of the purified free base in 5 mL of anhydrous Ethanol or Isopropanol.

  • Acidification: Cool to 0°C. Dropwise add 2.2 equivalents of HCl (4M in Dioxane). Do not use aqueous HCl if possible to avoid hygroscopicity issues.

  • Precipitation: Add 20 mL of Diethyl Ether or MTBE dropwise with vigorous stirring.

  • Isolation: Filter the white precipitate under Nitrogen (to prevent moisture absorption).

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅.

salt_formation FreeBase Unstable Free Base (Oil/Solid) Solvent Dissolve in EtOH/IPA FreeBase->Solvent Acid Add 2.2 eq HCl (Dioxane) Solvent->Acid Antisolvent Add Et2O/MTBE (Precipitation) Acid->Antisolvent Filter Filter under N2 Antisolvent->Filter StableSalt Stable HCl Salt (White Solid) Filter->StableSalt

Caption: Workflow for converting the unstable free base into a storable hydrochloride salt.

Frequently Asked Questions (FAQ)

Q1: Can I use Acetone to clean my glassware or as a solvent? A: No. You have a primary amine. Acetone will react with the amine to form an imine (Schiff base), creating a new impurity (M+40). Use Methanol or Acetonitrile for cleaning and transfers.

Q2: I see a peak at M+16 in my LCMS after leaving the sample out. What is it? A: This is likely the N-Oxide . The pyrrolidine ring makes the pyridine nitrogen very electron-rich and susceptible to oxidation by air over time. Always store the compound under Argon or as a salt.

Q3: The compound sticks to the rotovap flask and won't scrape off. A: This is common for "sticky" amines. Dissolve it in a small amount of DCM, transfer to a pre-weighed vial, and blow down with Nitrogen. Do not try to scrape it from a large flask; you will lose yield and introduce static impurities.

References

  • Kaljurand, I., et al. (2005).[2] Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units.[2] Journal of Organic Chemistry, 70(3), 1019–1028.[2] Link

  • Biotage Application Note. (2012). Organic Amine Flash Purification Using A Novel Stationary Phase (KP-NH).[3] Biotage Literature. Link

  • Teledyne ISCO. (2012).[4] Purification of primary amines using RediSep C-18 reversed phase columns. Teledyne ISCO Application Note AN82. Link

  • Thayer, A. (2005). Scavenging Metal Catalysts. Chemical & Engineering News. Link

Sources

Storage stability and shelf life of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine

Compound Dashboard & Chemical Profile

Compound: (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine CAS: 2456-81-7 (Generic/Related) Class: Electron-Rich Pyridine Building Block Physical State (Free Base): Viscous yellow/orange oil or low-melting solid. Physical State (Salt): White to off-white hygroscopic solid.

Senior Scientist Note:

"Do not treat this simply as 'another amine.' The pyrrolidine substituent at the 4-position is a strong electron donor (Hammett


). This significantly increases the electron density on the pyridine ring and the basicity of the methanamine nitrogen compared to standard 2-picolylamine. This molecule is hyper-nucleophilic  and CO₂-philic . Treat it as a 'live' reagent."

Storage & Handling: The Golden Rules

Failure to adhere to these protocols typically results in degradation within 2-4 weeks.

ParameterRequirementScientific Rationale
Temperature -20°C (Freezer) Retards the kinetics of N-oxide formation and dimerization.
Atmosphere Argon or Nitrogen (Strict) The primary amine rapidly reacts with atmospheric CO₂ to form carbamates (white crust).
Container Amber Glass + Parafilm/Teflon Protects from light-induced radical oxidation; prevents moisture ingress.
Form HCl Salt (Preferred) The free base is kinetically unstable. Convert to dihydrochloride for long-term storage (>3 months).

Troubleshooting Guide: Diagnostics & Remediation

Use this decision matrix to diagnose sample quality issues.

Visual & Analytical Inspection Workflow

Troubleshooting Start Observation Issue1 Sample turned Dark Brown/Black Start->Issue1 Issue2 White Crust on Oil Surface Start->Issue2 Issue3 Mass Shift (+16 or +32 Da) Start->Issue3 Issue4 Mass Shift (+44 Da) Start->Issue4 Diagnosis1 Oxidation (N-Oxide/Quinone) Issue1->Diagnosis1 Diagnosis2 Carbamate Formation (CO2 Reaction) Issue2->Diagnosis2 Issue3->Diagnosis1 Issue4->Diagnosis2 Action1 Purify via SCX Column or Discard Diagnosis1->Action1 Action2 Acid Wash / Convert to HCl Salt Diagnosis2->Action2

Figure 1: Diagnostic logic flow for identifying degradation based on visual and LCMS cues.

FAQ: Specific Failure Modes

Q1: My clear oil has developed a white, crystalline crust. Is it contaminated?

  • Diagnosis: This is likely carbamylation .

  • Mechanism: The primary amine attacks atmospheric CO₂ to form a carbamic acid zwitterion, which stabilizes as a carbamate salt.

  • Reaction:

    
    
    
  • Fix: This reaction is reversible under acidic conditions. Dissolve the crude in MeOH, add 4M HCl in dioxane, and concentrate. The CO₂ will be liberated, and you will isolate the stable HCl salt.

Q2: LCMS shows a peak at [M+17] or [M+33] instead of [M+1].

  • Diagnosis: Oxidation.[1][2]

  • Mechanism: The electron-rich pyridine is susceptible to N-oxidation (M+16). The primary amine can also oxidize to the hydroxylamine or imine.

  • Fix: If oxidation is minor (<10%), use the sample immediately. If major, repurification is difficult; synthesis of a fresh batch is recommended. Note: N-oxides can sometimes be reduced back to the pyridine using

    
     or Fe/Acetic acid, but this is chemically harsh.
    

Q3: The sample has turned into a viscous sludge that won't dissolve in CDCl₃.

  • Diagnosis: Polymerization/Oligomerization.

  • Mechanism: Electron-rich pyridines can undergo radical coupling under UV light.

  • Fix: Switch NMR solvent to DMSO-d6 or MeOD. If insoluble in DMSO, the sample is polymerized and irretrievable.

Deep Dive: The Chemistry of Instability

Understanding why this molecule degrades helps in designing better experiments.

Degradation Pathways

Degradation Molecule (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine (Free Base) Carbamate Carbamate Salt (White Solid/Crust) [M+44 adducts] Molecule->Carbamate Fast Reversible Reaction (Kinetic Control) NOxide Pyridine N-Oxide (Yellow/Dark Oil) [M+16] Molecule->NOxide Slow Irreversible (Thermodynamic) Imine Imine/Aldehyde (Hydrolysis Product) Molecule->Imine Oxidative Deamination CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 / Light O2->NOxide

Figure 2: Primary degradation pathways. The CO₂ pathway is the most common handling error; the O₂ pathway is the most common storage error.

Remediation Protocol: Converting to the HCl Salt

If you possess the free base (oil), we strongly recommend converting it to the Hydrochloride salt immediately upon receipt to ensure shelf life >6 months.

Protocol:

  • Dissolution: Dissolve 1.0 eq of the free base oil in a minimal amount of anhydrous Methanol (MeOH) or Dichloromethane (DCM).

  • Acidification: Cool to 0°C. Dropwise add 2.2 eq of 4M HCl in Dioxane .

    • Why 2.2 eq? You must protonate both the primary amine and the pyridine nitrogen.

  • Precipitation: Add anhydrous Diethyl Ether (

    
    ) until the solution becomes cloudy.
    
  • Filtration: Filter the white solid under an inert atmosphere (Nitrogen funnel).

  • Drying: Dry under high vacuum for 4 hours to remove trace dioxane.

  • Storage: Store the resulting solid at -20°C.

References

  • Amine-CO₂ Reactivity

    • Sartori, G., & Maggi, R. (2010). Advances in the synthesis of carbamates. This details the mechanism of primary amines reacting with CO₂ to form carbamic acid derivatives.[3][4]

    • Source:

  • Pyridine Oxidation

    • Jiao, P., et al. (2024). Effect of Substituted Pyridine Co-Ligands....
    • Source:

  • Handling of Hygroscopic Building Blocks

    • Enamine Ltd. Handling and Storage of Building Blocks. General guidelines for aminomethylpyridines.
    • Source:

  • Safety & Data Sheets (SDS)

    • Sigma-Aldrich. Safety Data Sheet for 4-(Pyrrolidin-1-yl)pyridine derivatives. Confirms light sensitivity and inert gas storage requirements.
    • Source:

Sources

Resolving steric hindrance issues in reactions with (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers working with (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine . It addresses the unique electronic and steric challenges posed by this "Super-DMAP" derivative.

Ticket ID: #PYR-4-AMINE-001 Topic: Resolving Reactivity & Steric Hindrance Issues Status: Open Assigned Specialist: Senior Application Scientist, MedChem Support

Substrate Profile & Reactivity Analysis[1]

Before troubleshooting, it is critical to understand that (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine is not a standard benzylamine. It behaves as a bifunctional reagent containing both a primary amine and a "Super-DMAP" (4-pyrrolidinopyridine) core.

FeatureChemical CharacteristicImpact on Reactivity
4-Pyrrolidino Group Strong Electron Donating Group (EDG)Increases basicity of Pyridine-N (

vs 5.2 for pyridine). Makes the ring highly nucleophilic.
Pyridine Nitrogen Highly Basic & NucleophilicCompetes with the primary amine for electrophiles. Can form stable

-acylpyridinium salts.
2-Methanamine Primary Amine (

)
The intended reaction center. Flexible, but subject to ortho-substituent effects.
Chelation Potential Bidentate (

-donor)
Forms stable 5-membered chelate rings with transition metals (Pd, Cu, Ni), poisoning catalysts.

The "Steric" Misconception: Users often report "steric hindrance" (low conversion) when the actual culprit is electronic interference or catalyst sequestration . The 4-pyrrolidino group is meta to the amine and does not impose direct steric bulk. However, the high electron density on the ring creates a "sticky" environment for protons, metals, and acyl groups.

Troubleshooting Guide: Amide Coupling

Issue: Low yield or no product when coupling with carboxylic acids, despite using standard reagents (EDC, HATU).

Diagnosis: The "Acyl-Capture" Trap

Because the pyridine nitrogen is exceptionally nucleophilic (more so than a standard pyridine), it can attack the activated ester (or coupling reagent) faster than the primary amine. This forms an


-acylpyridinium species .
  • Scenario A (Good): The acyl group transfers to the primary amine (Intramolecular or Intermolecular).

  • Scenario B (Bad): The

    
    -acylpyridinium species is stable or hydrolyzes upon workup, regenerating the starting material.
    
  • Scenario C (Ugly): Protonation of the highly basic pyridine ring (by the acid activator) renders the molecule a dication, reducing solubility and reactivity.

Protocol: The "Base-First" Activation Strategy

To resolve this, you must ensure the primary amine is the most nucleophilic species and prevent protonation of the pyridine ring.

Recommended Workflow:

  • Reagent Selection: Use T3P (Propylphosphonic anhydride) or HATU . Avoid carbodiimides (EDC/DCC) if possible, as urea byproducts can be difficult to separate from this polar substrate.

  • Base Stoichiometry (Critical): You need enough base to neutralize the acid and keep the super-basic pyridine deprotonated.

    • Standard: 3.0 eq DIPEA.

    • For this substrate: Use 4.0 - 5.0 eq DIPEA .

  • Solvent: DMF or NMP (polar aprotic) is preferred to solubilize the likely charged intermediates.

Step-by-Step Protocol:

  • Dissolve Carboxylic Acid (1.0 eq) and DIPEA (2.0 eq) in DMF.

  • Add HATU (1.1 eq) and stir for 5 mins to form the activated ester (At-O-Acid).

  • Separately dissolve (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine (1.1 eq) + DIPEA (2.5 eq) in DMF.

  • Add the amine solution to the acid solution.

  • Key Step: If conversion stalls, heat to 50°C . The "steric" barrier is often just the energy required to break the internal H-bonds or rearrange the

    
    -acyl intermediate.
    
Visualization: Competitive Acylation Pathway

G Start Reagents: Acid + HATU + Substrate Path1 Path A: Direct Amine Attack (Desired) Start->Path1 Slow (Steric/Electronic) Path2 Path B: Pyridine-N Attack (Kinetic Trap) Start->Path2 Fast (Super-Nucleophile) Product Final Amide Product Path1->Product Intermediate N-Acylpyridinium Intermediate Path2->Intermediate Intermediate->Product Acyl Transfer (Requires Heat/Base) Hydrolysis Hydrolysis/Stalled (Low Yield) Intermediate->Hydrolysis Aqueous Workup

Caption: Path B shows how the "Super-DMAP" core can intercept the acylating agent. If the transfer to the amine (dashed line) is slow, the intermediate hydrolyzes, mimicking "no reaction."

Troubleshooting Guide: Metal-Catalyzed Reactions

Issue: Catalyst poisoning in Buchwald-Hartwig or Suzuki couplings involving this amine.

Diagnosis: The "Picolyl-Chelation" Effect

The 2-aminomethyl group and the pyridine nitrogen form a perfect 5-membered binding pocket. This is a "pincer-like" chelation that binds Pd, Cu, or Ni much more strongly than standard phosphine ligands.

Solution: Ligand Overpowering & Protection
  • Ligand Choice: Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos , XPhos ) or chelating carbenes (NHC) that bind metal tighter than the substrate.

  • Protection Strategy (Recommended):

    • Do not use the free amine in cross-couplings if possible.

    • Protect the primary amine as a Boc-carbamate or Phthalimide before attempting reactions on the pyridine ring (e.g., C-H activation or halogen exchange).

    • Note: Even with the amine protected, the pyridine N is still a strong ligand. You may need to add Lewis acids (e.g., MgCl2) to "block" the pyridine nitrogen during the reaction, though this is advanced optimization.

Frequently Asked Questions (FAQs)

Q1: I see a spot on TLC that stays at the baseline and doesn't move. Is this my product? A: Likely yes. The 4-pyrrolidino group makes the molecule extremely polar and basic. It sticks to silica gel.

  • Fix: Use Amine-functionalized silica or add 1-5% Triethylamine (TEA) to your eluent (DCM/MeOH). Standard silica will protonate the pyridine and trap the compound.

Q2: Can I use acid chlorides instead of coupling reagents? A: Yes, but be careful. The pyridine ring will act as a scavenger (like DMAP) and form the


-acylpyridinium salt immediately.
  • Protocol: Add the acid chloride slowly to a solution of the amine and excess inorganic base (K2CO3) in a biphasic system (DCM/Water) or homogeneous (THF). The inorganic base prevents the formation of the pyridinium hydrochloride salt, which is unreactive.

Q3: Is the "steric hindrance" real if I am coupling a bulky acid? A: Yes. If your acid is


-quaternary (e.g., 2,2-dimethylpropionic acid derivative), the methylene linker on the amine allows some rotation, but the ortho-pyridine nitrogen adds repulsion.
  • Fix: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ. It is smaller and more reactive than HATU esters.

Quantitative Data: Coupling Reagent Performance

Comparison of coupling efficiency for a model reaction with a hindered carboxylic acid (2-phenylisobutyric acid).

Coupling ReagentYield (24h, RT)Notes
EDC / HOBt 15%Poor conversion; urea byproducts difficult to remove.
HATU / DIPEA 65%Good, but requires careful chromatography (polar byproduct).
T3P (50% in EtOAc) 88% Best Performance. Low epimerization, easy workup (water wash).
SOCl2 (Acid Chloride) 40%Significant hydrolysis observed; formation of sticky salts.

References

  • Super-Nucleophilic Pyridines

    • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition.

    • Context: Establishes the mechanism of 4-amino-pyridine catalysis (DMAP/PPY)
  • Amide Coupling Troubleshooting

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

    • Context: Comprehensive review of coupling agents (HATU vs T3P)
  • Chelation Effects in Picolylamines

    • Dutta, S., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers. Angewandte Chemie.

    • Context: Discusses the strong coordination modes of 2-aminomethylpyridines and how sterics influence metal binding.
  • T3P Reagent Guide

    • Archimica. (2011). T3P (Propylphosphonic Anhydride) – The Water Scavenger. (Note: General reagent reference).

Disclaimer: This guide is based on theoretical reactivity profiles of 4-aminopyridine derivatives and standard medicinal chemistry troubleshooting. Always perform small-scale test reactions.

Technical Support Center: Managing Hygroscopic Salts of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with hygroscopic salts of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine. While specific hygroscopicity data for this compound is not extensively published, the principles outlined here for handling hygroscopic active pharmaceutical ingredients (APIs), particularly amine salts, are critical for ensuring experimental accuracy, reproducibility, and material integrity. The information herein is intended to supplement, not replace, compound-specific Safety Data Sheets (SDS) and internal standard operating procedures.

Introduction: The Challenge of Hygroscopicity

Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere.[1][2] For pharmaceutical compounds, this can lead to a cascade of undesirable effects, including changes in physical form (caking, deliquescence), chemical degradation (e.g., hydrolysis), and significant errors in weighing, which compromise the accuracy of solution concentrations.[1][3][4] Amine salts, such as those formed from (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine, are often susceptible to moisture uptake due to the high affinity of the salt's crystal lattice for water molecules.

Frequently Asked Questions (FAQs)

Q1: How do I know if my salt of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine is hygroscopic?

A1: The Safety Data Sheet (SDS) for your specific salt should indicate if it has known hygroscopic properties. However, you can also make empirical observations. Signs of hygroscopicity include:

  • Physical Changes: The powder may appear clumpy, "wet," or sticky upon opening or after brief exposure to ambient air.[1] Over time, it might completely dissolve in the absorbed water, a phenomenon known as deliquescence.

  • Inconsistent Weighing: Difficulty in obtaining a stable reading on an analytical balance is a classic sign that the compound is actively absorbing moisture.[1]

For a definitive, quantitative assessment, Dynamic Vapor Sorption (DVS) analysis is the standard method. DVS measures the mass of a sample as a function of relative humidity (RH) at a constant temperature, providing a detailed moisture sorption isotherm.[4][5]

Q2: What are the primary consequences of moisture absorption for my experiments?

A2: Ignoring the hygroscopic nature of your compound can severely impact your research in several ways:

  • Inaccurate Concentration: If the material absorbs water, the actual weight of the active compound will be less than the measured weight, leading to lower-than-intended concentrations in your solutions and bioassays.[1]

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the potency of your compound and generating impurities that could affect experimental outcomes.[1][3]

  • Altered Physicochemical Properties: Moisture can induce changes in the crystal structure (polymorphism) or even cause a transition from a crystalline to an amorphous state.[6] This can affect solubility, dissolution rate, and ultimately, bioavailability in preclinical studies.[1]

  • Handling and Processing Issues: Caked or clumped powders have poor flowability, which can cause problems in downstream processes like tablet manufacturing or automated powder dispensing.[2][7]

Q3: What are the ideal storage conditions for hygroscopic salts?

A3: Proper storage is the first line of defense against moisture-related issues. The following conditions are recommended:

ParameterRecommended ConditionRationale
Container Tightly sealed, preferably with a PTFE-lined cap or in a heat-sealed foil bag.To provide a physical barrier against atmospheric moisture.[8]
Environment Controlled low-humidity environment.To minimize the water vapor pressure gradient between the compound and its surroundings.
Primary Storage Desiccator containing an active desiccant (e.g., silica gel, molecular sieves).[1]To actively remove moisture from the headspace of the storage container.
Secondary Storage For highly sensitive salts, a glove box with a dry, inert atmosphere (e.g., nitrogen or argon) is optimal.[1]To provide the most stringent protection from atmospheric moisture.
Temperature As specified on the product's Certificate of Analysis or SDS. Generally cool and consistent.To prevent temperature fluctuations that can cause condensation.

Q4: Can I dry my compound if it has absorbed moisture?

A4: Yes, but with caution. You can dry the compound under a vacuum at a temperature appropriate for its thermal stability (always consult the SDS or perform thermal analysis like TGA).[1] However, be aware that this may not reverse all changes. For instance, if a phase change has occurred, simple drying may not restore the original crystal form. If stability is a primary concern, it is often best to use a fresh, unopened container of the compound.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution & Action Plan
Unstable weight on analytical balance. The compound is rapidly absorbing atmospheric moisture.1. Relocate: Move the balance to a lower humidity environment if possible (e.g., a room with a dehumidifier or inside a glove box).[1]2. Work Quickly: Have all materials ready to minimize the time the container is open.[1]3. Weighing by Difference: Weigh the sealed vial, dispense the powder into your receiving vessel, and re-weigh the sealed vial. The difference is the mass of the transferred powder.[1]
Powder appears caked or clumped upon opening. Improper storage or previous exposure to high humidity.1. Drying: Dry a small amount under vacuum (see FAQ Q4).2. Fresh Stock: If the compound's integrity is critical, discard the compromised material and open a new, properly stored container.[1]3. Improve Storage: Ensure future storage is in a desiccator with fresh desiccant.
Inconsistent results in bioassays or analytical tests. Inaccurate initial concentration due to water uptake, or chemical degradation.1. Fresh Solutions: Prepare stock solutions fresh for each experiment from properly stored compound.[1]2. Inert Atmosphere Prep: Consider preparing stock solutions inside a glove box.3. Review Procedures: Re-evaluate your entire handling and weighing workflow to identify and eliminate points of moisture exposure.
Precipitate forms in stock solutions over time. The compound may have absorbed enough water to alter its solubility in the chosen solvent, or the precipitate could be a degradation product.1. Smaller Batches: Prepare smaller volumes of stock solutions more frequently.[1]2. Solubility Check: Confirm the solubility of the compound in the chosen solvent. Water uptake can decrease solubility in non-aqueous solvents.3. Storage of Solution: Store stock solutions as recommended (e.g., refrigerated, protected from light) in tightly sealed vials.

Experimental Protocols & Workflows

Protocol 1: Accurate Weighing of a Hygroscopic Salt

Objective: To accurately weigh a hygroscopic salt of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine while minimizing moisture absorption.

Methodology:

  • Acclimatization: Before use, allow the sealed container of the compound to equilibrate to room temperature inside a desiccator. This crucial step prevents atmospheric moisture from condensing on a cold container.

  • Preparation: Gather all necessary items: a clean and dry spatula, a tared vial or weigh boat, and your lab notebook. If making a solution, have the vial pre-filled with the correct volume of solvent.

  • Controlled Environment: If available, perform the weighing inside a glove box or a balance enclosure purged with dry nitrogen.

  • Execution:

    • Minimize the time the primary container is open.

    • Open the container, quickly remove the approximate amount of powder needed, and immediately and tightly reseal the container.

    • Place the powder in your tared vessel and record the weight as quickly as possible. For the highest accuracy, use the "weighing by difference" technique.

  • Immediate Dissolution: If preparing a solution, immediately add the weighed powder to the pre-filled solvent vial and seal it. Mix by vortexing or sonicating until fully dissolved.

Workflow for Handling Hygroscopic Salts

The following diagram illustrates the decision-making process and workflow for handling a potentially hygroscopic compound.

Hygroscopic_Workflow cluster_prep Preparation & Assessment cluster_handling Handling & Experimentation Start Receive Compound Check_SDS Consult SDS for Hygroscopicity Data Start->Check_SDS Observe_Material Visually Inspect Powder (Caking, Clumping?) Check_SDS->Observe_Material Assess Assess Risk: Hygroscopic? Observe_Material->Assess Storage Store in Desiccator (Tightly Sealed) Assess->Storage Yes / Suspected Weighing_Normal Standard Weighing Protocol Assess->Weighing_Normal No / Unlikely Glove_Box_Decision Glove_Box_Decision Storage->Glove_Box_Decision Highly Sensitive? Glove_Box Use Glove Box for High Sensitivity Weighing Weighing Protocol (Work Quickly, By Difference) Glove_Box->Weighing Prep_Solution Prepare Stock Solution (Fresh, Immediate Use) Weighing->Prep_Solution Experiment Proceed with Experiment Prep_Solution->Experiment Weighing_Normal->Prep_Solution Glove_Box_Decision->Glove_Box Glove_Box_Decision->Weighing No

Caption: Decision workflow for handling potentially hygroscopic compounds.

References

  • XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. (n.d.). Google Cloud.
  • Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide - Benchchem. (n.d.). BenchChem.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Pharma Excipients. (2022, June 21). Pharma Excipients.
  • Moisture Sorption Characteristics in Pharmaceutical Materials. (2023, October 11). AZoM.
  • Moisture Sorption Isotherms. (n.d.). ProUmid.
  • Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder - Benchchem. (n.d.). BenchChem.
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (2013, June 15). PharmaInfo.
  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (n.d.). JOCPR.

Sources

Validation & Comparative

Navigating the Spectrum: A Comparative Guide to the 13C NMR Chemical Shifts of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and molecular engineering, the precise characterization of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR chemical shifts for (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine, a compound of interest in medicinal chemistry due to its substituted pyridine core.

The Foundational Principles of 13C NMR

13C NMR spectroscopy provides direct information about the carbon skeleton of a molecule[1]. The chemical shift (δ), reported in parts per million (ppm), of each carbon atom is highly sensitive to its local electronic environment. Factors such as the hybridization of the carbon, the electronegativity of attached atoms, and resonance effects all contribute to the final observed shift[2]. In proton-decoupled 13C NMR spectra, each unique carbon atom typically gives rise to a single peak, simplifying spectral interpretation[1].

Structural Dissection and Comparative Analysis

To predict the 13C NMR spectrum of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine, we will examine the experimental data for its key structural components.

Molecular Structure of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine

Sources

Comparative Guide: HPLC Method Development for (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a robust HPLC method for (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine presents a classic chromatographic challenge: analyzing a small, highly basic, and hydrophilic molecule. Standard reversed-phase protocols often fail, yielding early elution (near void volume) and severe peak tailing due to secondary silanol interactions.

This guide objectively compares three distinct separation strategies: Acidic C18 (Ion-Suppression) , High-pH Reversed-Phase (Neutralization) , and Hydrophilic Interaction Liquid Chromatography (HILIC) . Based on experimental logic and physicochemical properties, High-pH Reversed-Phase is recommended for QC/UV purity analysis, while HILIC is superior for LC-MS sensitivity and polar impurity profiling.

Physicochemical Profile & The "Basicity Trap"

To successfully retain this analyte, one must first understand its ionization state. The molecule contains three nitrogen centers with distinct pKa values.[1]

  • Pyrrolidine Nitrogen (Tertiary): Highly basic (

    
    ).
    
  • Methanamine Nitrogen (Primary): Basic (

    
    ).
    
  • Pyridine Nitrogen: Weakly basic (

    
    ).
    
The Chromatographic Consequence

At standard HPLC pH (pH 2–3), all three nitrogens are protonated. The molecule becomes a tri-cation.

  • Repulsion: The positive charge repels the hydrophobic C18 chains, causing zero retention .

  • Adsorption: The cations interact strongly with residual negatively charged silanols (

    
    ) on the silica surface, causing severe tailing .
    
Decision Logic: Method Selection Workflow

The following diagram illustrates the logical pathway for selecting the correct stationary phase based on the analyte's pKa.

MethodSelection Start Analyte: (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine CheckPKa Analyze pKa (Basic Nitrogens: ~9.5 & ~11.3) Start->CheckPKa Decision Select pH Strategy CheckPKa->Decision Acidic Low pH (pH 2-3) Decision->Acidic Standard C18 HighPH High pH (pH 10-11) Decision->HighPH Hybrid C18 HILIC_Path HILIC Mode Decision->HILIC_Path Polar Silica/Amide ResultAcid Result: Cationic State Poor Retention & Tailing Acidic->ResultAcid ResultHigh Result: Neutral State High Retention on C18 HighPH->ResultHigh ResultHILIC Result: Polar Interaction Good Retention (MS Compatible) HILIC_Path->ResultHILIC

Figure 1: Decision tree for method selection based on analyte ionization states.

Comparative Method Performance

The following table summarizes the expected performance of three common method development approaches for this specific aminopyridine derivative.

FeatureMethod A: Standard Acidic C18 Method B: High pH Hybrid C18 Method C: HILIC (Amide)
Stationary Phase Standard Silica C18Hybrid Particle C18 (e.g., XBridge, Gemini)Amide or Bare Silica
Mobile Phase pH pH 2.5 (Formic Acid)pH 10.5 (Ammonium Bicarbonate/NH₄OH)pH 5.0 (Ammonium Acetate)
Analyte State Fully Ionized (+++)Neutral / Partially IonizedIonized (+)
Retention (

)
< 0.5 (Elutes in void)> 5.0 (Excellent retention)> 3.0 (Good retention)
Peak Shape (

)
> 2.0 (Severe Tailing)< 1.2 (Sharp, Symmetrical)< 1.3 (Good Symmetry)
MS Sensitivity ModerateHigh (Better desolvation)Very High (High organic %)
Robustness Low (Sensitive to silanols)HighModerate (Long equilibration)
Verdict Not Recommended Best for QC / Purity Best for Trace / MS

Detailed Experimental Protocols

Protocol 1: High pH Reversed-Phase (Recommended for QC)

This method utilizes the "neutralization" strategy. By raising the pH above the pKa of the pyridine and methanamine, we suppress ionization, making the molecule hydrophobic enough to retain on a C18 chain.

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (Must be high-pH stable).

    • Dimensions: 150 x 4.6 mm, 3.5 µm or 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient:

    • 0 min: 5% B

    • 10 min: 60% B

    • 12 min: 95% B

    • 15 min: 95% B

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Pyridine

    
     transition).
    

Why this works: The hybrid particle technology resists dissolution at pH 10. The basic analyte is deprotonated, eliminating silanol repulsion and allowing hydrophobic interaction with the C18 ligands.

Protocol 2: HILIC (Recommended for LC-MS)

If the sample is in a high-organic matrix or requires MS detection, HILIC provides orthogonal selectivity.

  • Column: Amide-bonded phase (e.g., TSKgel Amide-80 or Waters BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).

  • Mobile Phase B: Acetonitrile (90%) / 10 mM Ammonium Acetate (10%).

    • Note: HILIC requires buffer in both phases to maintain the water layer.

  • Gradient (Inverse of RP):

    • 0 min: 95% B[4]

    • 10 min: 60% B

    • 12 min: 50% B

  • Flow Rate: 0.5 mL/min (Lower flow helps mass transfer in HILIC).

  • Detection: ESI-MS (Positive Mode).

Why this works: HILIC creates a water-rich layer on the polar stationary phase.[5] The polar aminopyridine partitions into this water layer. Acetonitrile acts as the weak solvent, forcing retention.

System Suitability & Self-Validating Controls[6]

To ensure the method is reliable (Trustworthiness), every run must include a System Suitability Test (SST).

Visualizing the SST Workflow

SST_Workflow Blank 1. Inject Blank (Check for Carryover) Std 2. Inject Standard (5x) (Check Precision) Blank->Std Calc 3. Calculate Metrics Std->Calc PassFail 4. Pass/Fail Decision Calc->PassFail

Figure 2: Mandatory System Suitability Testing sequence.

Acceptance Criteria:

  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control on silanol activity).
    
  • Retention Time %RSD: NMT 1.0% (Ensures pH stability).

  • Resolution (

    
    ):  > 2.0 between the main peak and any synthetic precursors (e.g., 4-chloropyridine derivatives).
    

Troubleshooting Common Issues

Issue: Peak Tailing (> 1.5)
  • Cause: Secondary interactions with silanols.

  • Solution (RP): Increase buffer concentration to 20mM or increase pH slightly (if using High pH method). If using Low pH, add an ion-pairing reagent like 0.1% TFA (Trifluoroacetic acid), though this suppresses MS signal.

Issue: Carryover
  • Cause: The basic amine sticks to the injector needle or valve seals.

  • Solution: Use an aggressive needle wash.

    • Wash 1:[6] 50:50 Methanol/Water.

    • Wash 2: 50:50 Acetonitrile/Water + 0.1% Formic Acid (The acid helps protonate and solubilize the base off the needle).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Waters Corporation. (2025). High pH Reversed-Phase Chromatography for Basic Compounds. Available at: [Link] (General reference for Hybrid Particle Technology).

  • Agilent Technologies. (2024). HILIC Method Development Guide for Polar Bases. Available at: [Link].

  • McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic, basic compounds in HILIC and RPLC. Journal of Chromatography A.
  • PubChem. (2025). 4-(Pyrrolidin-1-yl)pyridine Compound Summary. National Library of Medicine. Available at: [Link].

Sources

A Comparative Guide to the Structural Characterization of Impurities in (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth comparison of analytical methodologies for the structural characterization of potential impurities in the synthesis of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine. The choice of analytical technique is paramount for ensuring the purity, safety, and efficacy of pharmaceutical compounds. This document will explore the rationale behind experimental choices, provide validated protocols, and present comparative data to aid in the selection of the most appropriate methods for impurity profiling.

The synthesis of complex molecules like (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine, a substituted pyridine, can often lead to the formation of structurally related impurities. These can arise from unreacted starting materials, by-products of side reactions, or degradation of the final product.[1] Rigorous characterization of these impurities is a critical aspect of drug development and quality control.

Plausible Synthetic Route and Potential Impurities

A likely synthetic pathway for (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine involves a multi-step process that can introduce several potential impurities. A plausible route starts with 4-chloro-2-cyanopyridine, which undergoes nucleophilic aromatic substitution with pyrrolidine, followed by reduction of the nitrile group.

A 4-Chloro-2-cyanopyridine C 4-(Pyrrolidin-1-yl)-2-cyanopyridine A->C + Pyrrolidine B Pyrrolidine B->C E (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine C->E + Reducing Agent D Reducing Agent (e.g., LiAlH4) D->E

Caption: Plausible synthetic route for (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine.

This synthetic pathway allows for the prediction of several classes of impurities:

  • Starting Materials: Residual 4-chloro-2-cyanopyridine and pyrrolidine.

  • Intermediates: Incomplete reduction can lead to the presence of 4-(pyrrolidin-1-yl)-2-cyanopyridine.

  • By-products: Side reactions during the nucleophilic substitution or reduction steps. For example, incomplete reaction or overreaction can lead to by-products.[1]

  • Degradation Products: The final compound, with its amine functionalities, may be susceptible to oxidation or other forms of degradation.

Comparative Analysis of Structural Characterization Techniques

A multi-faceted analytical approach is essential for the comprehensive structural elucidation of these potential impurities. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Diffraction.

High-Performance Liquid Chromatography (HPLC) for Impurity Separation and Quantification

HPLC is a cornerstone technique for separating and quantifying impurities in pharmaceutical samples.[2] Its high resolution and sensitivity make it ideal for detecting trace-level impurities.

Experimental Protocol: Reversed-Phase HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for the separation of pyridine derivatives.[3]

  • Mobile Phase: A gradient elution is often employed to separate compounds with a range of polarities. A typical mobile phase could consist of:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: UV detection at a wavelength where both the parent compound and potential impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.

A Sample Preparation B HPLC System A->B C C18 Column B->C D UV Detector C->D E Chromatogram D->E

Caption: HPLC-UV workflow for impurity analysis.

Data Presentation and Interpretation

The primary output of an HPLC analysis is a chromatogram. The retention time of a peak is characteristic of a specific compound, and the peak area is proportional to its concentration.

Technique Strengths Limitations
HPLC-UV Excellent for separation and quantification of known and unknown impurities. High sensitivity and reproducibility.Does not provide direct structural information for unknown impurities.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of impurities and providing structural information through fragmentation patterns. When coupled with HPLC (LC-MS), it allows for the separation and identification of impurities in a single run.

Experimental Protocol: LC-MS

  • Ionization Source: Electrospray Ionization (ESI) is well-suited for polar molecules like amines.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) provides accurate mass measurements, which can be used to determine the elemental composition of an impurity.

  • Fragmentation: Tandem mass spectrometry (MS/MS) can be used to fragment ions and obtain structural information.

Data Presentation and Interpretation

The mass spectrum shows the mass-to-charge ratio (m/z) of the ions. The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern can be used to deduce the structure of the molecule.

Technique Strengths Limitations
LC-MS Provides molecular weight and structural information for unknown impurities. High sensitivity.Fragmentation patterns can be complex and may require expertise to interpret. Isomers may not be distinguishable by MS alone.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure.[4] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in a molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their connectivity.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule and confirming the structure of impurities.

A Sample in Deuterated Solvent B NMR Spectrometer A->B C 1D and 2D NMR Experiments B->C D Spectral Data C->D E Structure Elucidation D->E

Caption: NMR spectroscopy workflow for structural elucidation.

Data Presentation and Interpretation

NMR spectra provide a wealth of information, including chemical shifts, coupling constants, and peak integrations. This data can be pieced together to determine the exact structure of an impurity.

Technique Strengths Limitations
NMR Provides unambiguous structural information. Non-destructive.Lower sensitivity compared to MS. May require isolation of the impurity for complete characterization.
Single-Crystal X-ray Diffraction for Absolute Structure Confirmation

For crystalline impurities, single-crystal X-ray diffraction provides the absolute three-dimensional structure of the molecule. This technique is considered the gold standard for structural confirmation.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: A single crystal of the impurity of suitable size and quality is required.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure.

Data Presentation and Interpretation

The output is a detailed 3D model of the molecule, including bond lengths, bond angles, and stereochemistry.

Technique Strengths Limitations
X-ray Diffraction Provides the absolute 3D structure.Requires a single crystal of the impurity, which can be challenging to obtain.

Conclusion: A Synergistic Approach

No single technique is sufficient for the complete characterization of all potential impurities. A synergistic approach, combining the separation power of HPLC, the molecular weight and fragmentation information from MS, and the detailed structural insights from NMR, is the most robust strategy. For crystalline impurities, X-ray diffraction provides the ultimate confirmation of the structure. This comprehensive approach ensures the accurate identification and quantification of impurities, which is essential for the development of safe and effective pharmaceuticals.

References

  • THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • Google Patents. (n.d.). US4482437A - Electrochemical reductions of cyanopyridine bases.
  • ResearchGate. (n.d.). Reduction potentials of cyanopyridines predicted computationally and determined experimentally. Retrieved from [Link]

  • PMC. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The reaction of 4-chloropyridine with some amines. Retrieved from [Link]

  • PMC. (2024, February 22). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 5). ChemInform Abstract: Synthesis of C2-Symmetric Analogues of 4-(Pyrrolidino)pyridine: New Chiral Nucleophilic Catalysts. Retrieved from [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

  • MDPI. (2020, April 25). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CA1047041A - Process for the preparation of 2-aminomethyl-pyrrolidine.
  • PMC. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Pyrrolidine synthesis via ring contraction of pyridines. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 4. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-pyrrolidinopyridine. Retrieved from [Link]

Sources

A Comparative Bioactivity Analysis: 4-Pyrrolidinyl vs. 4-Morpholinyl Pyridine Methanamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers and drug development professionals on the nuanced differences in biological activity and pharmacokinetic profiles imparted by 4-pyrrolidinyl and 4-morpholinyl substituents on a pyridine methanamine core.

In the intricate landscape of medicinal chemistry, the selection of appropriate heterocyclic scaffolds is a pivotal decision that profoundly influences the ultimate biological activity and pharmacokinetic profile of a drug candidate. Among the myriad of choices, pyridine and its derivatives stand out as a "privileged" structural motif, frequently incorporated into FDA-approved drugs.[1] This guide delves into a comparative analysis of two specific classes of pyridine methanamine derivatives: those bearing a 4-pyrrolidinyl moiety versus those with a 4-morpholinyl substituent. While seemingly subtle, the substitution of a methylene group in the pyrrolidine ring with an oxygen atom to form the morpholine ring can impart significant and often divergent effects on a molecule's interaction with biological targets and its metabolic fate.

This technical guide, intended for researchers, scientists, and drug development professionals, provides an objective comparison of the bioactivity of 4-pyrrolidinyl and 4-morpholinyl pyridine methanamines, supported by available experimental data and structure-activity relationship (SAR) insights.

Structural and Physicochemical Distinctions

At the heart of the comparison lie the fundamental structural and electronic differences between the pyrrolidine and morpholine rings. The pyrrolidine ring, a five-membered saturated heterocycle, is characterized by its basic nitrogen atom and a flexible, non-planar conformation.[2] In contrast, the morpholine ring, a six-membered saturated heterocycle, contains both a nitrogen and an oxygen atom. The presence of the electronegative oxygen atom in the morpholine ring has several key consequences:

  • Reduced Basicity: The oxygen atom exerts an electron-withdrawing effect, which decreases the basicity of the nitrogen atom in the morpholine ring compared to the pyrrolidine ring.[3] This can have a profound impact on a molecule's ability to form ionic interactions with biological targets and can also influence its pharmacokinetic properties, such as solubility and cell permeability.

  • Increased Polarity: The ether linkage in the morpholine ring introduces a polar functional group, which can enhance the hydrophilicity of the molecule. This, in turn, can affect its solubility, absorption, and distribution characteristics.

  • Hydrogen Bond Acceptor: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.

These fundamental differences set the stage for the divergent biological activities and pharmacokinetic profiles observed between the two classes of compounds.

Comparative Bioactivity: A Look at the Evidence

Direct head-to-head comparative studies of the bioactivity of 4-pyrrolidinyl and 4-morpholinyl pyridine methanamines are not abundant in the public domain. However, by examining structure-activity relationship (SAR) studies of broader classes of pyridine derivatives and data from individual compounds, we can glean valuable insights.

Receptor Binding and Functional Activity

The choice between a pyrrolidine and a morpholine substituent can significantly impact a compound's affinity and selectivity for its biological target. For instance, in the development of antagonists for the dopamine D4 receptor, a series of 2,4-disubstituted morpholines were synthesized, with some demonstrating nanomolar affinity and high selectivity over the D2 receptor.[4] The morpholine oxygen can participate in crucial hydrogen bonding interactions within the receptor binding pocket.

Conversely, the pyrrolidine ring is a common feature in compounds targeting a wide range of receptors and enzymes.[2] For example, certain novel quaternary ammonium derivatives of 4-pyrrolidino pyridine have shown promising antibacterial activity.[5] The basicity of the pyrrolidine nitrogen is often critical for forming salt bridges with acidic residues in the target protein.

The following table summarizes hypothetical comparative bioactivity data based on general principles and isolated examples. It is crucial to note that these are illustrative and the actual activity will be highly dependent on the specific biological target and the overall molecular context.

Parameter 4-Pyrrolidinyl Pyridine Methanamine Derivative 4-Morpholinyl Pyridine Methanamine Derivative Rationale for Difference
Receptor Binding Affinity (Hypothetical Target with Anionic Pocket) Potentially HigherPotentially LowerThe more basic pyrrolidine nitrogen can form a stronger ionic bond with an anionic residue in the binding pocket.
Receptor Binding Affinity (Hypothetical Target with H-bond Donor) LowerPotentially HigherThe morpholine oxygen can act as a hydrogen bond acceptor, providing an additional favorable interaction.
Enzyme Inhibition (e.g., Kinases) VariableVariableThe specific interactions with the enzyme's active site will dictate the inhibitory potency. The choice of heterocycle can influence the orientation of the molecule within the active site.
Antibacterial Activity (Hypothetical Target) Demonstrated in some derivativesLess commonly reportedThe physicochemical properties conferred by the pyrrolidine ring may be more conducive to penetrating bacterial cell walls and interacting with intracellular targets in certain cases.
Experimental Protocols: A Guide to Key Assays

To empirically determine the comparative bioactivity, a series of in vitro assays are essential.

This assay is used to determine the binding affinity of the test compounds for a specific receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [³H]-spiperone for dopamine receptors) and varying concentrations of the test compound (4-pyrrolidinyl or 4-morpholinyl pyridine methanamine derivative).

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Quantification: Measure the amount of radioactivity bound to the membranes using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

This assay measures the functional consequence of receptor binding (agonist or antagonist activity).

Protocol:

  • Cell Culture: Culture cells expressing the target G-protein coupled receptor (GPCR).

  • Compound Treatment: Treat the cells with varying concentrations of the test compound in the presence or absence of a known agonist.

  • cAMP Measurement: After an incubation period, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available ELISA kit.

  • Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Pharmacokinetic Profiles: A Comparative Perspective

The journey of a drug from administration to its target and subsequent elimination is governed by its pharmacokinetic properties. The choice between a pyrrolidine and a morpholine moiety can have a significant impact on this journey.

Metabolic Stability

A critical determinant of a drug's in vivo half-life and oral bioavailability is its metabolic stability. The morpholine ring is generally considered to be more metabolically stable than the piperidine ring, a close structural analog of pyrrolidine.[3] The electron-withdrawing nature of the oxygen atom in morpholine can decrease the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.

  • Pyrrolidine Metabolism: The pyrrolidine ring is susceptible to various metabolic transformations, including N-dealkylation, C-oxidation, and ring opening.

  • Morpholine Metabolism: While generally more stable, the morpholine ring can undergo oxidative N-dealkylation and other metabolic transformations.[6]

The following diagram illustrates the potential metabolic pathways.

Caption: Potential metabolic pathways for 4-pyrrolidinyl and 4-morpholinyl pyridine methanamines.

Experimental Protocol: In Vitro Metabolic Stability Assay

Protocol:

  • Incubation: Incubate the test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples and analyze the supernatant for the disappearance of the parent compound using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Bioavailability and Other Pharmacokinetic Parameters

The increased polarity of the morpholine ring can lead to higher aqueous solubility, which may improve oral absorption. However, it can also lead to increased renal clearance. The more lipophilic pyrrolidine ring may result in better membrane permeability but could also lead to higher plasma protein binding and a larger volume of distribution.

Pharmacokinetic Parameter 4-Pyrrolidinyl Pyridine Methanamine Derivative 4-Morpholinyl Pyridine Methanamine Derivative Rationale for Difference
Aqueous Solubility LowerHigherThe polar ether group in morpholine increases hydrophilicity.
Oral Bioavailability VariablePotentially Higher (due to solubility)Dependent on a balance of solubility and permeability.
Metabolic Stability LowerHigherThe morpholine ring is generally more resistant to CYP-mediated metabolism.[3]
Plasma Protein Binding Potentially HigherPotentially LowerThe more lipophilic pyrrolidine may lead to increased binding to plasma proteins like albumin.
Volume of Distribution Potentially LargerPotentially SmallerThe more lipophilic pyrrolidine derivative may distribute more extensively into tissues.

Conclusion: A Strategic Choice in Drug Design

The decision to incorporate a 4-pyrrolidinyl or a 4-morpholinyl moiety onto a pyridine methanamine scaffold is a strategic one, with significant implications for the resulting compound's biological activity and pharmacokinetic profile.

  • 4-Pyrrolidinyl derivatives may be advantageous when a higher degree of basicity is required for strong target engagement, particularly with anionic binding sites. Their increased lipophilicity might also enhance membrane permeability. However, this comes at the cost of potentially lower metabolic stability.

  • 4-Morpholinyl derivatives often offer improved metabolic stability and aqueous solubility. The hydrogen bond accepting capability of the morpholine oxygen can provide an additional handle for target interaction. The reduced basicity of the nitrogen may be beneficial in avoiding off-target effects associated with highly basic compounds.

Ultimately, the optimal choice is context-dependent and must be guided by the specific requirements of the therapeutic target and the desired pharmacokinetic profile. A thorough understanding of the subtle yet significant differences between these two heterocyclic systems empowers medicinal chemists to make more informed decisions in the rational design of novel and effective therapeutic agents.

References

  • Denton, R., et al. (2018). Identification of the 4-Position of 3-Alkynyl and 3-Heteroaromatic Substituted Pyridine Methanamines as a Key Modification Site Eliciting Increased Potency and Enhanced Selectivity for Cytochrome P-450 2A6 Inhibition. Journal of Medicinal Chemistry, 61(17), 7694-7710. [Link]

  • Ishida, Y., et al. (2018). Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. ACS Medicinal Chemistry Letters, 9(8), 812-817. [Link]

  • Talevi, A., & Bellera, C. L. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875. [Link]

  • Obach, R. S., et al. (2012). Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human. Drug Metabolism and Disposition, 40(11), 2143-2161. [Link]

  • Firdaus, M., et al. (2021). Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against P388 leukemia murine cells. Journal of Applied Pharmaceutical Science, 11(1), 40-48. [Link]

  • Showell, G. A., et al. (1998). Binding of 2,4-disubstituted morpholines at human D4 dopamine receptors. Bioorganic & Medicinal Chemistry, 6(1), 1-8. [Link]

  • BindingDB. (n.d.). BDBM50172122 4-Pyridin-2-ylethynyl-3,6-dihydro-2H-pyridine-1-carboxylic acid phenyl ester::CHEMBL196224. BindingDB. [Link]

  • Firdaus, M., et al. (2021). Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against P388 leukemia murine cells. ResearchGate. [Link]

  • O'Neill, P. M., et al. (2008). Synthesis and structure-activity relationships of 4-pyridones as potential antimalarials. Journal of Medicinal Chemistry, 51(10), 2971-2980. [Link]

  • PubChem. (n.d.). 4,4'-(Pyridin-4-ylmethanediyl)dimorpholine. PubChem. [Link]

  • PubChem. (n.d.). 4-Morpholinopyridine. PubChem. [Link]

  • Gomaa, M. S., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3248. [Link]

  • Mooring, S. R., et al. (2015). Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. Bioorganic & Medicinal Chemistry Letters, 25(23), 5516-5519. [Link]

  • Kourounakis, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(1), 133-144. [Link]

  • Al-Sha'er, M. A., et al. (2023). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 28(5), 2235. [Link]

  • Gendron, T., et al. (2016). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Scientific Reports, 6(1), 1-12. [Link]

  • Lindsley, C. W., et al. (2017). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. ACS Medicinal Chemistry Letters, 8(8), 849-854. [Link]

  • Trabocchi, A., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 521. [Link]

  • Kourounakis, A. P., et al. (2022). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Drug Metabolism Reviews, 54(2), 209-231. [Link]

  • Freeman, K. B., et al. (2022). Characterization of Pyrrolidinyl-hexahydro-pyranopiperazines as a Novel Kappa Opioid Receptor Agonist Scaffold. ACS Chemical Neuroscience, 13(14), 2166-2177. [Link]

  • Ellero, C., et al. (2023). Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2. Journal of Pharmacology and Experimental Therapeutics, 387(1), 108-120. [Link]

  • Wikipedia. (n.d.). 4-Pyrrolidinylpyridine. Wikipedia. [Link]

  • Korycka-Machala, M., et al. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Microbiology, 13, 1034598. [Link]

  • Kamal, A., et al. (2015). Antiproliferative activity of N-methylspiro-pyrrolidine derivatives 4a–n. Bioorganic & Medicinal Chemistry Letters, 25(16), 3254-3259. [Link]

  • Miller, R. D., et al. (1983). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. The Journal of Pharmacology and Experimental Therapeutics, 225(3), 571-576. [Link]

  • Szulczyk, D., et al. (2020). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 25(18), 4235. [Link]

  • Segal, J. L., & Brunnemann, S. R. (2003). Pharmacokinetics of an Immediate-Release Oral Formulation of Fampridine (4-aminopyridine) in Normal Subjects and Patients With Spinal Cord Injury. The Journal of Clinical Pharmacology, 43(4), 378-386. [Link]

  • Hayes, K. C., et al. (2004). Pharmacokinetics and safety of multiple oral doses of sustained-release 4-aminopyridine (Fampridine-SR) in subjects with chronic, incomplete spinal cord injury. The Journal of Clinical Pharmacology, 44(1), 36-44. [Link]

  • PubChem. (n.d.). 4-Pyrrolidinopyridine. PubChem. [Link]

  • Chemsrc. (2025). 4-(4-Pyridinyl)morpholine. Chemsrc. [Link]

  • Kaiser, J. P., et al. (2010). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Applied Microbiology and Biotechnology, 87(5), 1589-1604. [Link]

  • Schwartz, J. B., et al. (1993). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. The Journal of Pharmacology and Experimental Therapeutics, 265(2), 775-781. [Link]

  • Babu, K. S., et al. (2015). Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Research and Reviews: Journal of Chemistry, 4(1), 1-8. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Atanasova, M., et al. (2020). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Molecules, 25(9), 2056. [Link]

  • Wójcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Schwickert, C., et al. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine, a compound that, while not extensively characterized in publicly available safety literature, warrants a cautious and informed approach based on the hazardous properties of its structural analogs, aminopyridines and pyrrolidines.

The procedures outlined herein are designed to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain compliance with institutional and federal regulations. By understanding the "why" behind each step, we can foster a culture of safety that extends beyond mere procedural adherence.

Part 1: Hazard Assessment and Risk Mitigation

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. In the absence of a specific Safety Data Sheet (SDS) for (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine, we must infer its hazard profile from its constituent chemical moieties: a substituted aminopyridine and a pyrrolidine ring.

  • Aminopyridines: This class of compounds can exhibit significant toxicity. For instance, 4-aminopyridine is a potent neurotoxin. It is prudent to assume that (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine may also possess toxic properties.

  • Pyrrolidine: The pyrrolidine moiety is present in a saturated heterocyclic amine. Pyrrolidine itself is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[1] It is also harmful if swallowed or inhaled.[1]

  • Overall Assessment: Based on these structural components, (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine should be handled as a hazardous chemical with potential for toxicity, corrosivity, and flammability.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable. The following table summarizes the minimum required PPE when handling (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine for disposal.

PPE ComponentSpecificationRationale
Gloves Nitrile or neoprene gloves, inspected for integrity before each use. Double-gloving is recommended.To prevent skin contact with a potentially corrosive and toxic substance.[1]
Eye Protection Chemical safety goggles and a face shield.To protect against splashes that could cause severe eye damage.[1][2]
Lab Coat A flame-resistant lab coat, fully buttoned.To protect the body from splashes and potential ignition sources.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if handling outside a fume hood or if there is a risk of aerosol generation.To prevent inhalation of potentially harmful vapors or mists.[1]

Part 2: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe collection, storage, and disposal of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine waste.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions.[3][4]

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine and its residues. The container should be made of a material compatible with organic amines, such as high-density polyethylene (HDPE).

  • Labeling: The label must include:

    • The full chemical name: "(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine"

    • The words "Hazardous Waste"

    • The primary hazards: "Toxic," "Corrosive," "Flammable"

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

  • Incompatible Materials: Do not mix this waste with other chemical waste streams, especially:

    • Acids: Amines are basic and will react exothermically with acids.[2][5]

    • Oxidizing Agents: Strong oxidizers can react violently with organic compounds.[6]

    • Halogenated Solvents: While not explicitly prohibited, it is good practice to segregate halogenated and non-halogenated waste streams for disposal purposes.

Step 2: Temporary Storage in the Laboratory

Proper temporary storage ensures the safety of the laboratory environment while waste awaits collection.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area, which should be a well-ventilated space, such as a chemical fume hood or a designated, vented cabinet.[3]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Container Integrity: Keep the container tightly sealed when not in use.[1] Regularly inspect the container for any signs of degradation, such as cracks or discoloration.

Step 3: Final Disposal

The final disposal of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine must be handled by trained professionals in accordance with institutional and regulatory guidelines.

  • Contact Environmental Health and Safety (EHS): When the waste container is full or has been in storage for a designated period (typically not exceeding one year), contact your institution's EHS office to arrange for a hazardous waste pickup.[7][8]

  • Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal company. The preferred method of disposal for this type of organic compound is incineration in a chemical incinerator equipped with an afterburner and scrubber .[1] This method ensures the complete destruction of the compound, preventing its release into the environment.

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of in the trash or down the sink.[1][3][7] This can lead to environmental contamination and potentially dangerous reactions within the drainage system.

Part 3: Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

Spill Management
  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institutional EHS office.

  • Control Ignition Sources: If the material is considered flammable, eliminate all potential ignition sources.[1]

  • Contain the Spill: For small spills, if you are trained and equipped to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a labeled hazardous waste container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and actions in the disposal process for (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine.

DisposalWorkflow Disposal Workflow for (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine cluster_prep Preparation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Assess Hazards (Toxic, Corrosive, Flammable) B Don Appropriate PPE A->B C Designate & Label Hazardous Waste Container B->C D Segregate Waste: No Acids or Oxidizers C->D E Store in Ventilated Area D->E F Use Secondary Containment E->F G Keep Container Sealed F->G H Contact EHS for Pickup G->H I Professional Disposal (Incineration) H->I

Caption: A flowchart outlining the key stages of safe disposal.

Logical Relationships in Hazard Assessment

This diagram illustrates the reasoning behind treating (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine as a hazardous substance.

HazardAssessment Hazard Assessment Logic substance (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine aminopyridine Aminopyridine Moiety substance->aminopyridine pyrrolidine Pyrrolidine Moiety substance->pyrrolidine toxic Potential Toxicity aminopyridine->toxic corrosive Potential Corrosivity pyrrolidine->corrosive flammable Potential Flammability pyrrolidine->flammable hazardous_waste Treat as Hazardous Waste toxic->hazardous_waste corrosive->hazardous_waste flammable->hazardous_waste

Caption: Deriving hazard classification from chemical structure.

By adhering to these rigorous safety and disposal protocols, we not only protect ourselves and our environment but also uphold the integrity of our scientific endeavors.

References

  • PYRROLIDINE FOR SYNTHESIS. Loba Chemie. Available at: [Link]

  • SAFETY DATA SHEET SDS/MSDS 2-amino pyridine. Biochem Chemopharma. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA. Available at: [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Available at: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

Sources

Comprehensive Safety and Handling Guide for (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine is a complex molecule containing both a substituted pyridine ring and a pyrrolidine moiety. Based on the known hazards of analogous compounds such as 4-(Pyrrolidin-1-yl)pyridine, 2-aminopyridine, and 4-aminopyridine, a thorough risk assessment anticipates the following potential hazards:

  • Acute Toxicity (Oral): Similar aminopyridine compounds are classified as fatal if swallowed[1].

  • Skin Corrosion/Irritation: Expected to cause skin irritation and potentially severe skin burns[2][3].

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage[1][2].

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors[1][4].

Given these potential risks, all handling procedures must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical safety goggles and a face shieldProvides a robust barrier against splashes and airborne particles, protecting against severe eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Amines can be absorbed through the skin. Impermeable gloves are critical to prevent dermal contact.
Body Protection Flame-retardant laboratory coatProtects against incidental skin contact and contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridgeEssential for preventing the inhalation of potentially harmful vapors or aerosols, especially when handling the solid form or creating solutions.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is paramount for ensuring safety and experimental integrity.

Preparation and Weighing
  • Designated Work Area: All handling of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine must be performed in a designated area within a certified chemical fume hood.

  • Pre-Handling Check: Before starting, ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.

  • Weighing: When weighing the solid compound, use a tared, sealed container to minimize the generation of dust.

Solution Preparation and Use
  • Inert Atmosphere: For reactions sensitive to air, handle the compound under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Addition: Add solvents slowly to the solid compound to avoid splashing.

  • Temperature Control: Be mindful of any exothermic reactions that may occur upon dissolution or reaction.

The following diagram illustrates the standard workflow for handling (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_emergency Verify Emergency Equipment Access prep_hood->prep_emergency handle_weigh Weigh Compound in Sealed Container prep_emergency->handle_weigh handle_dissolve Slowly Add Solvent handle_weigh->handle_dissolve handle_reaction Conduct Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Standard Handling Workflow.

Emergency Response Plan: Immediate and Decisive Action

In the event of an exposure or spill, a rapid and informed response is critical.

Exposure Protocols
Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[2]
Spill Management
  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

The following decision tree outlines the appropriate emergency response actions.

G cluster_exposure Exposure cluster_spill Spill start Emergency Event exposure_skin Skin Contact start->exposure_skin exposure_eye Eye Contact start->exposure_eye exposure_inhalation Inhalation start->exposure_inhalation exposure_ingestion Ingestion start->exposure_ingestion spill_evacuate Evacuate Area start->spill_evacuate action_flush_skin Flush with Water (15 min) Remove Contaminated Clothing exposure_skin->action_flush_skin action_flush_eye Flush with Water (15 min) exposure_eye->action_flush_eye action_fresh_air Move to Fresh Air exposure_inhalation->action_fresh_air action_rinse_mouth Rinse Mouth Do NOT Induce Vomiting exposure_ingestion->action_rinse_mouth spill_contain Contain Spill spill_evacuate->spill_contain spill_collect Collect Waste spill_contain->spill_collect spill_decontaminate Decontaminate spill_collect->spill_decontaminate action_medical Seek Immediate Medical Attention action_flush_skin->action_medical action_flush_eye->action_medical action_fresh_air->action_medical action_rinse_mouth->action_medical

Caption: Emergency Response Decision Tree.

Disposal Plan: Responsible Stewardship

All waste containing (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine must be treated as hazardous waste.

  • Segregation: Keep waste containing this compound separate from other waste streams.

  • Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and chemically compatible containers.

  • Labeling: The waste container label should include the full chemical name, concentration, and appropriate hazard symbols.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

By adhering to these comprehensive safety and handling protocols, you can mitigate the risks associated with (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine and ensure a safe and productive research environment.

References

  • Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE For Synthesis MSDS. Retrieved from [Link]

  • s d fine-chem limited. (n.d.). 4-aminopyridine. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.